MS023
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTVWAGUJRUAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MS023 on PRMT1
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action of MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), with a particular focus on its effects on PRMT1. This guide synthesizes key findings from biochemical, biophysical, and cellular studies to serve as a technical resource for professionals in the fields of epigenetics, drug discovery, and cancer biology.
Introduction to PRMTs and the Significance of PRMT1
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins.[1] This post-translational modification plays a crucial role in regulating numerous cellular processes, including transcriptional regulation, RNA metabolism, DNA damage repair, and signal transduction.[1][2] Dysregulation of PRMT activity has been implicated in the pathogenesis of various diseases, most notably cancer.[1][3]
PRMTs are classified into three types based on their catalytic activity.[4] Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) catalyze both monomethylation and asymmetric dimethylation of arginine residues.[1][4] Type II PRMTs (PRMT5 and 9) are responsible for monomethylation and symmetric dimethylation, while Type III PRMTs (PRMT7) only perform monomethylation.[1][4]
PRMT1 is the predominant Type I PRMT, accounting for over 90% of asymmetric arginine dimethylation in cells.[5] Its substrates include a wide range of histone and non-histone proteins, highlighting its central role in cellular function.[1] Overexpression of PRMT1 has been observed in various cancers, making it an attractive therapeutic target.[3][6] this compound has emerged as a critical chemical probe for studying the biological functions of Type I PRMTs and as a potential lead compound for therapeutic development.[4][7]
Biochemical Mechanism of Action of this compound
This compound is a potent, selective, and cell-active inhibitor of human Type I PRMTs.[4][7] Kinetic studies have revealed that this compound is a non-competitive inhibitor with respect to both the methyl donor, S-adenosyl-L-methionine (SAM), and the peptide substrate.[4] This indicates that the inhibitor does not compete with either SAM or the substrate for binding to the active site.
A crystal structure of PRMT6 in complex with this compound has provided significant insights into its binding mode.[4][7] The structure reveals that this compound binds to the substrate-binding site, where its ethylenediamino group acts as an arginine mimetic.[4] This structural information confirms the inhibitor design hypothesis and provides a basis for the rational design of next-generation PRMT inhibitors.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Enzyme | IC50 (nM) |
| PRMT1 | 30 ± 9[4] |
| PRMT3 | 119 ± 14[4] |
| PRMT4 | 83 ± 10[4] |
| PRMT6 | 4 ± 0.5[4] |
| PRMT8 | 5 ± 0.1[4] |
| Cell Line | Assay | IC50 (nM) |
| MCF7 | Inhibition of H4R3me2a | 9[8][9] |
| HEK293 | Inhibition of H3R2me2a | 56[8][9] |
Selectivity Profile: this compound is highly selective for Type I PRMTs. It is inactive against Type II (PRMT5, PRMT9) and Type III (PRMT7) PRMTs, as well as a broad panel of protein lysine methyltransferases and DNA methyltransferases at concentrations up to 10 µM.[4][9] A close analog of this compound, MS094, is inactive in both biochemical and cellular assays and serves as an excellent negative control for chemical biology studies.[4][7]
Cellular Effects of this compound
Treatment of cells with this compound leads to a variety of downstream effects, reflecting the diverse roles of PRMT1.
-
Alteration of Arginine Methylation Patterns: this compound potently reduces the levels of asymmetric dimethylarginine (ADMA) marks, such as H4R3me2a, in a dose-dependent manner.[3][4] This inhibition of Type I PRMT activity leads to a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) levels, as substrates that are normally asymmetrically dimethylated become available to Type II and Type III PRMTs.[4][5]
-
Impact on Cell Proliferation: The effect of this compound on cell growth is cell-type dependent. While it does not significantly impact the growth of some cell lines at concentrations up to 1 µM, it can decrease cell growth at higher concentrations.[4] In certain cancer cell lines, such as small cell lung cancer (SCLC) and clear cell renal cell carcinoma (ccRCC), this compound demonstrates anti-proliferative effects.[10][11]
-
Induction of DNA Damage: Mechanistic studies have shown that this compound impairs RNA splicing, which leads to the accumulation of DNA:RNA hybrids (R-loops) and subsequent DNA double-strand breaks (DSBs).[10][12][13] This induction of DNA damage is a key mechanism underlying its anti-cancer activity.
-
Synergy with DNA Damaging Agents: Due to its ability to induce DNA damage and impair DNA damage repair pathways, this compound shows synergistic effects when combined with DNA damaging agents such as cisplatin, etoposide, and PARP inhibitors.[10][12] This suggests a promising therapeutic strategy for sensitizing cancer cells to existing therapies.
Signaling Pathways Modulated by PRMT1 Inhibition
PRMT1 is known to regulate several key signaling pathways that are often dysregulated in cancer. Inhibition of PRMT1 by this compound can therefore have profound effects on these pathways.
-
EGFR and Wnt Signaling: In breast cancer, PRMT1 has been shown to regulate the epidermal growth factor receptor (EGFR) and Wnt signaling pathways.[2][6] PRMT1 can regulate EGFR transcription by methylating histones on its promoter.[2] Furthermore, PRMT1's enzymatic activity is required for the activation of the canonical Wnt pathway.[2] Inhibition of Type I PRMTs with compounds like this compound can decrease breast cancer cell proliferation by downregulating these pathways.[2]
-
cGAS-STING Pathway: Recent studies have indicated that PRMT1 can inhibit the enzymatic activity of cGAS through arginine methylation, thereby suppressing the cGAS-STING anti-tumor immune signaling pathway.[14] Inhibition of PRMT1 can activate this pathway, potentially enhancing the efficacy of immunotherapies.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
Biochemical Assay: Scintillation Proximity Assay (SPA)
This assay is used to determine the in vitro inhibitory activity of compounds against PRMTs.[8][15]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the PRMT enzyme, a biotinylated peptide substrate, and the test compound (e.g., this compound) in assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Incubation: The reaction is incubated to allow for the enzymatic transfer of the tritiated methyl group to the peptide substrate.
-
Quenching: The reaction is stopped by the addition of a quenching buffer.
-
Detection: Streptavidin-coated SPA beads are added to the reaction mixture. The biotinylated and tritiated peptide substrate binds to the beads, bringing the scintillant in the beads in close proximity to the tritium, resulting in light emission.
-
Measurement: The emitted light is measured using a microplate scintillation counter. The IC50 values are calculated from the dose-response curves.
Cellular Assay: Western Blotting for Histone Methylation
This assay is used to assess the effect of this compound on cellular histone methylation marks.[3][4]
-
Cell Culture and Treatment: Cells (e.g., MCF7) are cultured and treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 48 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the methylation mark of interest (e.g., anti-H4R3me2a) and a loading control (e.g., anti-total Histone H4).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: The band intensities are quantified using densitometry software, and the levels of the specific methylation mark are normalized to the total histone levels.
In Vivo Xenograft Study
This protocol is used to evaluate the anti-tumor efficacy of this compound in a preclinical animal model.[16][17]
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-468) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into treatment and control groups.
-
Drug Administration: The treatment group receives this compound (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule, while the control group receives a vehicle control.
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor tissue can be used for further analysis, such as Western blotting, to confirm target engagement.[16]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Type I PRMTs, with a primary cellular target being PRMT1. Its non-competitive, substrate-mimicking mechanism of action provides a strong foundation for its use as a chemical probe to dissect the complex biology of arginine methylation. The cellular consequences of PRMT1 inhibition by this compound are profound, leading to alterations in global methylation patterns, impaired RNA metabolism, and the induction of DNA damage, which can be leveraged for therapeutic benefit, particularly in oncology. The synergistic effects of this compound with DNA damaging agents highlight its potential as a component of combination therapies. The availability of the inactive analog, MS094, further enhances its utility as a tool for rigorous chemical biology research. This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the role of this compound and PRMT1 in health and disease.
References
- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. probiologists.com [probiologists.com]
- 15. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 16. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
The Disarming of a Key Epigenetic Regulator: An In-depth Technical Guide to the MS023 Inhibitor's Effect on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications of histones are critical regulatory mechanisms in gene expression and chromatin organization. Among these, histone arginine methylation, catalyzed by protein arginine methyltransferases (PRMTs), has emerged as a key player in various cellular processes and a compelling target in drug discovery, particularly in oncology. MS023 is a potent, selective, and cell-active small molecule inhibitor of Type I PRMTs, a family of enzymes responsible for asymmetric dimethylation of arginine residues on histones and other proteins.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on histone methylation and gene expression, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound exerts its effects by specifically inhibiting the catalytic activity of Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[1][2][4][6] It is a noncompetitive inhibitor with respect to both the S-adenosylmethionine (SAM) cofactor and the peptide substrate.[1] A crystal structure of PRMT6 in complex with this compound has revealed that the inhibitor binds to the substrate-binding site.[1][3] This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) levels within the cell.[1][2]
A primary consequence of Type I PRMT inhibition by this compound is the decreased methylation of histone proteins. Specifically, this compound treatment leads to a potent and concentration-dependent reduction in the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) and histone H3 at arginine 2 (H3R2me2a).[1] These histone marks are crucial for the regulation of gene transcription, and their alteration by this compound underlies its profound effects on cellular function.
Quantitative Data on this compound Activity
The potency and cellular effects of this compound have been quantified across various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound against Type I PRMTs
| Target Enzyme | IC50 (nM) |
| PRMT1 | 30 ± 9 |
| PRMT3 | 119 ± 14 |
| PRMT4 (CARM1) | 83 ± 10 |
| PRMT6 | 4 ± 0.5 |
| PRMT8 | 5 ± 0.1 |
| Data represents the mean ± standard deviation from biochemical assays.[1][2][3][4][6][7] |
Table 2: Cellular Activity of this compound on Histone Methylation
| Cell Line | Histone Mark | IC50 (nM) |
| MCF7 | H4R3me2a | 9 ± 0.2 |
| HEK293 | H3R2me2a | 56 ± 7 |
| Data represents the mean ± standard error of the mean (SEM) from cellular assays.[1][2][3] |
Table 3: Effect of this compound on the Expression of Cell Cycle and DNA Damage Response Genes
| Gene | Cell Line | Treatment | Log2 Fold Change |
| Cell Cycle | |||
| BUB1B | RCC243 | 5 µM this compound for 3 days | Downregulated |
| CENPA | RCC243 | 5 µM this compound for 3 days | Downregulated |
| CENPI | RCC243 | 5 µM this compound for 3 days | Downregulated |
| BUB1B | 786-0 | 5 µM this compound for 3 days | Downregulated |
| CENPA | 786-0 | 5 µM this compound for 3 days | Downregulated |
| CENPI | 786-0 | 5 µM this compound for 3 days | Downregulated |
| DNA Damage Response | |||
| FANCM | RCC243 | 5 µM this compound for 3 days | Downregulated |
| BRCA2 | RCC243 | 5 µM this compound for 3 days | Downregulated |
| RAD51AP1 | RCC243 | 5 µM this compound for 3 days | Downregulated |
| FANCD2 | RCC243 | 5 µM this compound for 3 days | Downregulated |
| FANCM | 786-0 | 5 µM this compound for 3 days | Downregulated |
| BRCA2 | 786-0 | 5 µM this compound for 3 days | Downregulated |
| RAD51AP1 | 786-0 | 5 µM this compound for 3 days | Downregulated |
| FANCD2 | 786-0 | 5 µM this compound for 3 days | Downregulated |
| Data is derived from RNA-sequencing analysis. The term "Downregulated" indicates a statistically significant decrease in gene expression.[2][7] |
Signaling Pathways and Experimental Workflows
The inhibition of Type I PRMTs by this compound initiates a cascade of events, primarily impacting gene expression programs that govern cell cycle progression and the DNA damage response.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
In Vitro Histone Methyltransferase Assay (Scintillation Proximity Assay)
This protocol is adapted for determining the IC50 values of this compound against Type I PRMTs.
Materials:
-
Recombinant human PRMT1, PRMT3, PRMT4, PRMT6, or PRMT8
-
Biotinylated histone H4 peptide (1-21) substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
This compound inhibitor
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT
-
Streptavidin-coated SPA beads
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing the PRMT enzyme and the biotinylated histone H4 peptide in assay buffer.
-
Initiate the reaction by adding 10 µL of a solution containing ³H-SAM in assay buffer.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Terminate the reaction by adding 60 µL of a quenching buffer containing streptavidin-coated SPA beads.
-
Incubate for another hour at room temperature to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blotting for Histone Methylation
This protocol is for assessing the effect of this compound on cellular levels of histone arginine methylation.
Materials:
-
Cell lines of interest (e.g., MCF7, HEK293)
-
This compound inhibitor
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H4R3me2a, anti-H3R2me2a, anti-Histone H3, anti-Histone H4
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 48 hours).
-
Harvest cells and lyse them in cell lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H4R3me2a) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the signal of the methylated histone to the total histone signal (e.g., H4R3me2a to total H4).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is for identifying the genomic loci where histone arginine methylation is altered by this compound.
Materials:
-
Cell lines of interest treated with this compound or DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibodies for immunoprecipitation (e.g., anti-H4R3me2a)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Treat cells with this compound or DMSO.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Lyse the nuclei and shear the chromatin to an average size of 200-500 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin overnight at 4°C with an antibody specific for the histone mark of interest.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Analyze the sequencing data to identify regions of enrichment for the specific histone mark.
Conclusion
This compound is a valuable chemical probe for studying the role of Type I PRMTs and histone arginine methylation in cellular processes. Its high potency and selectivity, coupled with its demonstrated effects on histone methylation and gene expression, make it a powerful tool for researchers in epigenetics and drug development. The experimental protocols provided in this guide offer a framework for the robust characterization of this compound and other similar inhibitors, facilitating further investigation into the therapeutic potential of targeting protein arginine methylation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
MS023: A Technical Guide to a Potent and Selective Type I Protein Arginine Methyltransferase Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
MS023 is a potent, selective, and cell-active chemical probe that acts as an inhibitor of human type I protein arginine methyltransferases (PRMTs).[1][2][3] This class of enzymes catalyzes the mono- and asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various biological processes, including signal transduction, gene transcription, and DNA repair.[3][4] Overexpression and dysregulation of type I PRMTs have been implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets.[4][5] this compound serves as an invaluable tool for elucidating the biological functions of type I PRMTs and exploring their therapeutic potential.[3] This document provides a comprehensive overview of the discovery, biochemical and cellular characterization, and mechanism of action of this compound, along with detailed experimental protocols. A structurally similar but biologically inactive analog, MS094, is also available as a negative control for rigorous chemical biology studies.[2][3][4]
Discovery and Selectivity Profile
This compound was developed through a collaboration between the Icahn School of Medicine at Mount Sinai and the Structural Genomics Consortium (SGC).[4] It was designed to be a selective inhibitor of the type I PRMT family, which includes PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[3][4] Extensive screening confirmed its high potency against these enzymes while demonstrating remarkable selectivity. This compound is completely inactive against type II (e.g., PRMT5, PRMT9) and type III (PRMT7) PRMTs, as well as a broad panel of protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) at concentrations up to 10 µM.[2][3][6]
Mechanism of Action
Biochemical and structural studies have elucidated the mechanism of action for this compound. A co-crystal structure of this compound in complex with PRMT6 revealed that the inhibitor binds to the substrate-binding site of the enzyme.[2][3] Kinetic assays demonstrated that this compound is a non-competitive inhibitor with respect to both the methyl-donor cofactor S-adenosyl-L-methionine (SAM) and the peptide substrate.[2] This indicates that increasing concentrations of either SAM or the protein substrate do not overcome the inhibitory effect of this compound.[2]
In a cellular context, this compound's inhibition of type I PRMTs leads to a global reduction in asymmetric arginine dimethylation (ADMA).[2][3] Concurrently, this blockade results in an observable increase in the levels of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), as the substrate pool is shunted towards the active type II PRMTs.[2][3]
Quantitative Data
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against recombinant human type I PRMT enzymes.
| Target Enzyme | IC₅₀ (nM) | Reference(s) |
| PRMT1 | 30 | [1][7][8] |
| PRMT3 | 119 | [1][7][8] |
| PRMT4 (CARM1) | 83 | [1][7][8] |
| PRMT6 | 4 | [1][7][8] |
| PRMT8 | 5 | [1][7][8] |
This table shows the potency of this compound in inhibiting the methylation of specific histone marks in different cell lines, a key measure of its target engagement in a cellular environment.
| Cellular Mark | Cell Line | Treatment Time | IC₅₀ (nM) | Reference(s) |
| H4R3me2a | MCF7 | 48 hours | 9 | [1][6] |
| H3R2me2a | HEK293 | 20 hours | 56 | [1][4][6] |
Experimental Protocols
This protocol outlines a common method for measuring the biochemical potency of inhibitors against PRMT enzymes.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the specific PRMT enzyme, a biotinylated peptide substrate (e.g., a histone tail peptide), and varying concentrations of the test compound (this compound).
-
Initiation of Reaction: Start the methyltransferase reaction by adding S-adenosyl-L-[³H]-methionine ([³H]-SAM) as the methyl donor. Allow the reaction to proceed at a set temperature (e.g., 23°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a high concentration of non-tritiated SAM.
-
Signal Detection: Add streptavidin-coated scintillant-embedded beads (e.g., SPA beads). The biotinylated peptide substrate binds to the beads.
-
Quantification: When the [³H]-methyl group is transferred to the peptide, it is brought into close proximity with the scintillant, producing a light signal. This signal is quantified using a microplate scintillation counter.[7]
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[7]
This protocol describes how to measure the effect of this compound on histone arginine methylation in cells.
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 or HEK293) and allow them to adhere. Treat the cells with a range of this compound concentrations (and a DMSO vehicle control) for a specified duration (e.g., 20-48 hours).[4]
-
Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a or anti-H3R2me2a).[2][4]
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Also, probe for a loading control, such as total Histone H3, Histone H4, or β-actin, to normalize the data.[2]
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the signal of the methylated histone to the total histone or loading control.[4] Plot the normalized values against the inhibitor concentration to determine the cellular IC₅₀.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
MS023: A Chemical Probe for Type I Protein Arginine Methyltransferases - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in a wide array of cellular processes, including signal transduction, transcriptional regulation, RNA processing, and DNA repair.[1][2] Dysregulation of PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[3][4]
PRMTs are classified into three types based on their catalytic activity. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[1][2][4] Type II PRMTs (PRMT5 and PRMT9) produce MMA and symmetric dimethylarginine (sDMA), while the sole Type III member, PRMT7, only generates MMA.[1][2]
MS023 is a potent, selective, and cell-active small molecule inhibitor of type I PRMTs.[5][6][7][8][9] Its development has provided the research community with a valuable tool to investigate the biological functions of this enzyme subclass. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, selectivity, mechanism of action, and detailed experimental protocols for its use. A structurally similar but inactive analog, MS094, is also available as a negative control for chemical biology studies.[5][7]
Biochemical and Cellular Activity of this compound
This compound demonstrates potent inhibitory activity against several type I PRMTs in biochemical assays. It is particularly potent against PRMT6 and PRMT8.[5][8][9] In cellular contexts, this compound effectively inhibits the methylation of key histone substrates, demonstrating its cell permeability and target engagement.
Table 1: Biochemical Inhibitory Activity of this compound against Type I PRMTs
| Target | IC50 (nM) |
| PRMT1 | 30 ± 9[5] |
| PRMT3 | 119 ± 14[5] |
| PRMT4 (CARM1) | 83 ± 10[5] |
| PRMT6 | 4 ± 0.5[5] |
| PRMT8 | 5 ± 0.1[5] |
Table 2: Cellular Activity of this compound
| Cell Line | Target Substrate | Cellular IC50 (nM) | Reference |
| MCF7 | H4R3me2a (Histone H4 Arginine 3 asymmetric dimethylation) | 9 ± 0.2 | [5][7] |
| HEK293 (PRMT6 overexpression) | H3R2me2a (Histone H3 Arginine 2 asymmetric dimethylation) | 56 ± 7 | [5][7] |
Selectivity Profile
This compound exhibits high selectivity for type I PRMTs. It is inactive against type II (PRMT5, PRMT9) and type III (PRMT7) PRMTs at concentrations up to 10 µM.[5] Furthermore, this compound shows no inhibitory activity against a panel of 25 protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs), nor against three histone lysine demethylases at concentrations up to 10 µM.[5]
Mechanism of Action
Mechanism of action studies have revealed that this compound is a non-competitive inhibitor with respect to both the cofactor SAM and the peptide substrate.[5] This was determined by evaluating the effect of varying concentrations of SAM and the peptide substrate on the IC50 value of this compound against PRMT6, where no change in IC50 was observed.[5] A co-crystal structure of this compound in complex with PRMT6 confirmed that it binds to the substrate binding site.[5]
Signaling Pathways Modulated by Type I PRMTs and this compound
Type I PRMTs, particularly PRMT1, are known to regulate key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[4] PRMT1 can regulate the transcription of EGFR and is also involved in the canonical Wnt signaling pathway.[4] Inhibition of type I PRMTs with probes like this compound can, therefore, modulate these pathways.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Biochemical PRMT Inhibition Assay (Scintillation Proximity Assay)
This assay is used to determine the IC50 values of this compound against purified PRMT enzymes.
Workflow:
Materials:
-
Purified recombinant Type I PRMT enzymes (PRMT1, PRMT3, PRMT4, PRMT6, PRMT8)
-
Biotinylated peptide substrate (e.g., biotin-histone H4 peptide)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing the PRMT enzyme and the biotinylated peptide substrate in the assay buffer. The concentrations should be at their respective Km values for each enzyme.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Transfer the enzyme-substrate mixture to the wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding streptavidin-coated SPA beads suspended in a stop buffer (e.g., containing unlabeled SAM and EDTA).
-
Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PRMT Inhibition Assay (Western Blot)
This method is used to assess the ability of this compound to inhibit PRMT activity within cells by measuring the methylation status of specific histone residues.
Workflow:
Materials:
-
MCF7 cells or HEK293 cells
-
For PRMT6 activity: FLAG-tagged PRMT6 expression vector
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H4R3me2a, anti-H3R2me2a, anti-total Histone H4, anti-total Histone H3, anti-FLAG)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
For endogenous PRMT1 activity, seed MCF7 cells and allow them to adhere. Treat the cells with a concentration range of this compound for 48 hours.[5][6]
-
For PRMT6 activity, transfect HEK293 cells with a FLAG-tagged PRMT6 expression vector. After transfection, treat the cells with a concentration range of this compound for 20 hours.[5][6]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the methylated histone signal to the total histone signal.
-
Determine the cellular IC50 value by plotting the normalized signal against the this compound concentration.
-
Global Arginine Methylation Analysis (Western Blot)
To assess the global effect of this compound on arginine methylation, pan-methylarginine antibodies can be utilized.
Procedure: This protocol follows the same steps as the cellular PRMT inhibition assay by Western blot, with the following modifications:
-
Primary Antibodies: Use pan-specific antibodies that recognize asymmetric dimethylarginine (aDMA), symmetric dimethylarginine (sDMA), and monomethylarginine (MMA).
-
Analysis: Compare the global levels of aDMA, sDMA, and MMA in this compound-treated cells versus control cells. This compound treatment is expected to decrease global aDMA levels and may concurrently increase MMA and sDMA levels.[5]
Conclusion
This compound is a well-characterized and highly valuable chemical probe for studying the biological roles of type I PRMTs. Its potency, selectivity, and cell activity make it a powerful tool for researchers in academia and industry. The detailed protocols provided in this guide should enable scientists to effectively utilize this compound in their investigations of arginine methylation in health and disease. The availability of the negative control, MS094, further enhances the rigor of studies employing this chemical probe.
References
- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
MS023: A Technical Guide to Interrogating Arginine Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs). We will delve into its mechanism of action, applications in studying arginine methylation, and provide detailed experimental protocols and quantitative data to facilitate its use in a research setting.
Introduction to Arginine Methylation and this compound
Arginine methylation is a crucial post-translational modification that plays a significant role in a myriad of cellular processes, including signal transduction, transcriptional regulation, and DNA damage repair. This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). Type I PRMTs (PRMT1, PRMT3, PRMT4/CARM1, and PRMT6) are responsible for the formation of asymmetric dimethylarginine (ADMA) on substrate proteins. Dysregulation of these enzymes has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.
This compound is a powerful research tool that has emerged as a highly potent and selective inhibitor of Type I PRMTs. Its robust in-vivo activity and excellent selectivity profile make it an invaluable chemical probe for elucidating the biological functions of Type I PRMTs and for validating them as therapeutic targets.
Mechanism of Action and Specificity
This compound acts as a selective, potent, and cell-permeable inhibitor of Type I PRMTs, but not Type II or Type III PRMTs. It has been shown to be a valuable chemical tool for studying the biological functions of PRMTs and for validating PRMTs as a new target class for drug discovery. The compound was developed through a structure-activity relationship (SAR) study of a pan-PRMT inhibitor, arginine-bisubstrate analog 1. This optimization led to the creation of this compound, which exhibits significant improvements in inhibitory potency and selectivity for Type I PRMTs over Type II.
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the in vitro inhibitory potency of this compound against a panel of human PRMTs.
| PRMT Target | IC50 (nM) |
| PRMT1 | 8 |
| PRMT3 | 29 |
| PRMT4/CARM1 | 21 |
| PRMT6 | 20 |
| PRMT8 | 11 |
| PRMT5 (Type II) | >10,000 |
| PRMT7 (Type III) | >50,000 |
| PRMT9 (Type II) | >10,000 |
Data compiled from multiple sources. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Key Research Applications of this compound
This compound has been instrumental in advancing our understanding of the roles of Type I PRMTs in various disease contexts.
-
Oncology: Elevated levels of Type I PRMTs are observed in numerous cancers, including breast cancer, lung cancer, and glioblastoma. This compound has been shown to inhibit the growth of cancer cells by reducing the levels of asymmetric arginine methylation on key substrate proteins involved in RNA processing and the DNA damage response. For instance, in glioblastoma models, this compound treatment led to a reduction in the methylation of non-histone proteins like Sam68 and MRE11, which are crucial for RNA processing/splicing and DNA repair, respectively.
-
DNA Damage Response: Type I PRMTs are key regulators of the DNA damage response (DDR). This compound has been used to demonstrate that inhibition of these enzymes can sensitize cancer cells to DNA-damaging agents.
-
Signal Transduction: By inhibiting Type I PRMTs, this compound allows for the detailed study of signaling pathways that are regulated by arginine methylation.
Signaling Pathway: this compound and the DNA Damage Response
The following diagram illustrates the role of Type I PRMTs in the DNA damage response and how this compound can be used to study this pathway.
Caption: this compound inhibits PRMT1-mediated methylation of MRE11, a key step in the DNA damage response.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
Western Blotting for Arginine Methylation
This protocol allows for the detection of changes in asymmetric dimethylarginine (ADMA) levels on total cellular proteins or a specific protein of interest after this compound treatment.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ADMA antibody (e.g., Abcam ab412)
-
Antibody against protein of interest
-
Loading control antibody (e.g., anti-beta-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for the desired time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ADMA, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using appropriate software.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) or a DMSO vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the data to determine the IC50 value for cell growth inhibition.
Experimental Workflow: From Hypothesis to Validation
The following diagram outlines a typical experimental workflow for investigating the role of a Type I PRMT in a specific cellular process using this compound.
Caption: A logical workflow for using this compound to study the function of Type I PRMTs.
Conclusion
This compound is a cornerstone chemical probe for the study of Type I PRMTs. Its high potency and selectivity allow for the precise dissection of arginine methylation-dependent signaling pathways and cellular processes. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their own investigations, ultimately contributing to a deeper understanding of the biological roles of arginine methylation in health and disease.
The Impact of MS023 on Gene Transcription Regulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS023 is a potent and selective small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs), a family of enzymes crucial for post-translational modification of both histone and non-histone proteins. By modulating the methylation status of key cellular proteins, this compound exerts significant influence over gene transcription regulation. This technical guide delves into the core mechanisms of this compound's action, presenting its effects on signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its study.
Core Mechanism of Action
This compound functions as a noncompetitive inhibitor, binding to the substrate-binding site of Type I PRMTs.[1] This class of enzymes, which includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, is responsible for catalyzing the asymmetric dimethylation of arginine residues on various protein substrates.[2][3] The inhibitory action of this compound leads to a global reduction in asymmetric dimethylarginine (aDMA) levels and a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (sDMA) levels.[1] A primary and well-documented target of this compound's activity is the inhibition of PRMT1, the main enzyme responsible for the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a).[1] This histone mark is a critical component of the epigenetic landscape, and its reduction by this compound directly impacts gene expression.
Effects on Gene Transcription Regulation and Cellular Processes
The inhibition of Type I PRMTs by this compound, particularly PRMT1, initiates a cascade of events that ultimately perturbs gene transcription and cellular homeostasis. A key consequence is the impairment of RNA splicing.[2][4] BioID analysis has revealed that many of PRMT1's interacting proteins are involved in mRNA splicing.[2] Inhibition of PRMT1 by this compound disrupts the normal function of these splicing factors, leading to inefficient mRNA processing.
This disruption in RNA metabolism contributes to the formation of R-loops, which are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and the associated non-template single-stranded DNA.[2][4][5] The accumulation of unresolved R-loops can lead to DNA replication fork collapse and the formation of DNA double-strand breaks (DSBs).[2][5] The induction of DSBs, evidenced by an increase in γH2AX foci, is a significant downstream effect of this compound treatment.[2][5] This accumulation of DNA damage can trigger cell cycle arrest and ultimately lead to apoptosis.[5]
The ability of this compound to induce DNA damage and impair DNA damage response pathways underlies its synergistic effects with DNA damaging agents like cisplatin, etoposide, and ionizing radiation, as well as with PARP inhibitors such as talazoparib.[2][4] This makes this compound a promising candidate for combination therapies in oncology, particularly in cancers like small cell lung cancer (SCLC).[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Type I PRMTs
| PRMT Isoform | IC50 (nM) |
| PRMT1 | 30[6][7][8][9][10] |
| PRMT3 | 119[6][7][8][9][10] |
| PRMT4 | 83[6][7][8][9][10] |
| PRMT6 | 4[6][7][8][9][10] |
| PRMT8 | 5[6][7][8][9][10] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Target Mark | IC50 (nM) |
| MCF7 | H4R3me2a | 9[6][10] |
| HEK293 | H3R2me2a | 56[6][10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Experimental Workflow for Assessing this compound Activity
Detailed Experimental Protocols
Western Blotting for Histone Methylation and DNA Damage
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 48 hours).[1] Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include anti-H4R3me2a, anti-total Histone H4, anti-γH2AX, and anti-β-actin (as a loading control).[1]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis can be performed to quantify the changes in protein levels, normalizing the protein of interest to the loading control.[1]
Scintillation Proximity Assay (SPA) for In Vitro PRMT Inhibition
This assay is used to determine the IC50 values of compounds against PRMT enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the specific PRMT enzyme, a biotinylated peptide substrate, and [³H]-S-adenosyl-L-methionine ([³H]-SAM) in a suitable reaction buffer.[6]
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature to allow for the methyltransferase reaction to proceed.
-
Signal Detection: Stop the reaction and add streptavidin-coated scintillant beads. The biotinylated peptide, if methylated, will bind to the beads, bringing the [³H]-methyl group in close proximity to the scintillant, generating a light signal that can be measured by a scintillation counter.[6]
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
Immunofluorescence for γH2AX Foci
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound, a DNA damaging agent, or a combination of both.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Staining: Block with 1% BSA in PBST and then incubate with a primary antibody against γH2AX. After washing, incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per cell can be quantified to assess the level of DNA double-strand breaks.[2]
Conclusion
This compound is a valuable chemical probe for studying the role of Type I PRMTs in cellular processes and a potential therapeutic agent. Its ability to disrupt gene transcription regulation through the inhibition of histone methylation, leading to RNA splicing defects and DNA damage, highlights the intricate connection between epigenetic modifications and genome stability. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the multifaceted effects of this compound and its therapeutic potential.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
The Biological Impact of MS023: A Technical Guide to a Potent Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MS023, a potent and selective small-molecule inhibitor of type I protein arginine methyltransferases (PRMTs). Overexpression and aberrant activity of PRMTs have been implicated in a variety of diseases, most notably cancer, making them a compelling target for therapeutic intervention. This compound serves as a critical chemical probe for elucidating the biological functions of type I PRMTs and presents a promising scaffold for the development of novel therapeutics. This document details the mechanism of action of this compound, the biological pathways it affects, quantitative data on its activity, and comprehensive experimental protocols for its characterization.
Core Mechanism of Action
This compound is a cell-active inhibitor that demonstrates high potency against type I PRMTs, which are responsible for catalyzing the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins.[1][2] This family includes PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[1] The compound is highly selective, showing no significant activity against type II (symmetric dimethylation) or type III (monomethylation) PRMTs, nor other epigenetic modifiers like protein lysine methyltransferases and DNA methyltransferases.[3]
Biochemical studies have revealed that this compound acts as a noncompetitive inhibitor with respect to both the methyl donor S-adenosyl-L-methionine (SAM) and the peptide substrate.[3] X-ray crystallography has confirmed that this compound binds to the substrate-binding site of PRMT6.[3] By inhibiting type I PRMTs, this compound leads to a global reduction in cellular levels of asymmetrically dimethylated arginine residues on proteins.[3] Concurrently, this inhibition results in an increase in monomethylated and symmetrically dimethylated arginine.[3]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Type I PRMTs
| Target | IC50 (nM) |
| PRMT1 | 30[2][4][5] |
| PRMT3 | 119[2][4][5] |
| PRMT4 (CARM1) | 83[2][4][5] |
| PRMT6 | 4[2][4][5] |
| PRMT8 | 5[2][4][5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| MCF7 | Inhibition of H4R3me2a | 9[2][4] |
| HEK293 | Inhibition of H3R2me2a (PRMT6 activity) | 56[2][4] |
Biological Pathways Modulated by this compound
The inhibition of type I PRMTs by this compound triggers a cascade of downstream effects, impacting several critical cellular processes. The primary pathways affected are gene expression, RNA metabolism, DNA damage response, and cell cycle regulation.
Impact on Gene Expression and RNA Metabolism
PRMTs play a crucial role in the regulation of gene transcription through the methylation of histone and non-histone proteins, including transcription factors and splicing machinery components. Treatment with this compound has been shown to lead to the downregulation of genes associated with cell cycle progression and the DNA damage response (DDR).[6][7] Furthermore, studies in small cell lung cancer (SCLC) have revealed that this compound impairs RNA splicing.[8][9] This is consistent with proteomic analyses which have identified that many PRMT1 interactors are involved in mRNA splicing.[9][10] The disruption of RNA metabolism can lead to the formation of DNA:RNA hybrids (R-loops), which are a source of genomic instability.[9]
Induction of DNA Damage and Cell Cycle Arrest
The impairment of RNA splicing and the subsequent formation of R-loops contribute to the induction of DNA double-strand breaks (DSBs).[9] The downregulation of key DNA damage repair genes, such as FANCM, BRCA2, RAD51AP1, and FANCD2, further exacerbates this effect.[6] Consequently, treatment with this compound leads to an accumulation of DSBs, as indicated by an increase in γH2AX foci.[9] This DNA damage triggers a cell cycle arrest, and prolonged exposure can lead to apoptosis.[7] The synergistic effect observed when this compound is combined with DNA damaging agents like cisplatin, etoposide, and ionizing radiation underscores the compound's role in sensitizing cancer cells to these therapies.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's biological effects. The following sections provide protocols for key experiments.
PRMT Scintillation Proximity Assay (SPA)
This biochemical assay is used to determine the in vitro inhibitory activity of this compound against PRMTs.
Principle: The assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a biotinylated peptide substrate. The biotinylated and tritiated peptide is then captured by streptavidin-coated scintillant beads, bringing the radioactivity in close proximity to the scintillant and generating a light signal that is proportional to the enzyme activity.
Materials:
-
PRMT enzyme (e.g., PRMT1, PRMT6)
-
Biotinylated peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound and control compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Streptavidin-coated SPA beads
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the PRMT enzyme, biotinylated peptide substrate, and this compound or vehicle control (DMSO).
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction mixture at the optimal temperature and time for the specific PRMT enzyme.
-
Terminate the reaction by adding a stop solution containing streptavidin-coated SPA beads.
-
Incubate to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Western Blot for Histone Methylation
This assay is used to assess the ability of this compound to inhibit PRMT activity within cells by measuring the levels of specific histone arginine methylation marks.
Principle: Cells are treated with this compound, and total histones are extracted. Western blotting is then performed using antibodies specific for asymmetrically dimethylated histone marks, such as H4R3me2a (a marker for PRMT1 activity) or H3R2me2a (a marker for PRMT6 activity). Total histone levels are used as a loading control.
Materials:
-
Cell line of interest (e.g., MCF7, HEK293)
-
This compound and control compound (e.g., MS094)
-
Cell lysis buffer
-
Primary antibodies (anti-H4R3me2a, anti-H3R2me2a, anti-total H4, anti-total H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or the inactive control MS094 for the desired duration (e.g., 24-48 hours).[1][3]
-
Lyse the cells and extract total protein or histones.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the methylated histone signal to the total histone signal.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Principle: Cells are treated with this compound over several days, and cell viability or proliferation is measured using various methods, such as crystal violet staining, MTT assay, or cell counting.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
Multi-well plates
-
Reagents for the chosen viability assay (e.g., crystal violet, MTT reagent)
Procedure:
-
Seed cells at a low density in a multi-well plate.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubate the cells for a period of 3 to 7 days, depending on the cell line's doubling time.
-
At the end of the incubation period, measure cell viability using the chosen method.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
This compound is a powerful chemical probe that has been instrumental in advancing our understanding of the biological roles of type I PRMTs. Its high potency and selectivity, coupled with its well-characterized mechanism of action, make it an invaluable tool for researchers in academia and industry. The profound effects of this compound on gene expression, RNA metabolism, and the DNA damage response highlight the therapeutic potential of targeting type I PRMTs in cancer and other diseases. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of next-generation PRMT inhibitors.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
MS023: A Comprehensive Selectivity Profile Against Protein Arginine Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of MS023, a potent and cell-active inhibitor of human type I protein arginine methyltransferases (PRMTs). The document outlines its inhibitory activity across various PRMT family members, details the experimental methodologies used for its characterization, and presents key signaling and experimental workflows through structured diagrams.
Introduction to this compound and Protein Arginine Methyltransferases
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. This post-translational modification plays a critical role in numerous cellular processes, including signal transduction, gene transcription, and DNA repair.[1] Dysregulation of PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[2][3]
PRMTs are classified into three main types based on their catalytic activity[2][3]:
-
Type I PRMTs (PRMT1, PRMT3, PRMT4/CARM1, PRMT6, PRMT8) catalyze monomethylation and subsequent asymmetric dimethylation of arginine residues.[3]
-
Type II PRMTs (PRMT5, PRMT9) catalyze monomethylation and subsequent symmetric dimethylation.
-
Type III PRMTs (PRMT7) are capable of only monomethylating arginine residues.
This compound has emerged as a valuable chemical probe for studying the biological functions of type I PRMTs.[2][4] This guide focuses on its specific inhibitory profile.
Quantitative Selectivity Profile of this compound
This compound demonstrates potent inhibitory activity against type I PRMTs while showing no significant activity against type II and type III PRMTs.[2][4][5] The half-maximal inhibitory concentration (IC50) values from biochemical assays are summarized in the table below.
| PRMT Family | Target | This compound IC50 (nM) |
| Type I | PRMT1 | 30 ± 9[4] |
| PRMT3 | 119 ± 14[4] | |
| PRMT4 (CARM1) | 83 ± 10[4] | |
| PRMT6 | 4 ± 0.5[4] | |
| PRMT8 | 5 ± 0.1[4] | |
| Type II | PRMT5 | > 10,000[4][6] |
| PRMT9 | > 10,000[4][6] | |
| Type III | PRMT7 | > 10,000[4][6] |
Furthermore, this compound has been shown to be highly selective against a panel of 25 protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs), with no inhibitory activity observed at concentrations up to 10 µM.[4][6] A close analog of this compound, MS094, serves as a negative control as it is inactive in biochemical and cellular assays.[2][4]
Experimental Protocols
The characterization of this compound's selectivity and potency involves both biochemical and cellular assays.
Biochemical Scintillation Proximity Assay (SPA)
A scintillation proximity assay (SPA) is the primary method used to determine the in vitro inhibitory activity of this compound against PRMTs.[5][7]
Methodology:
-
Reaction Mixture Preparation: The assay is conducted in a microplate format. Each well contains the specific PRMT enzyme, a biotinylated peptide substrate (e.g., a histone tail peptide), and varying concentrations of the test compound (this compound).
-
Initiation of Reaction: The methyltransferase reaction is initiated by the addition of tritiated S-adenosyl-L-methionine ([³H]-SAM), which serves as the methyl donor.[5][7] The reaction is performed under balanced conditions at Km concentrations for both the substrate and the cofactor.[5][7]
-
Incubation: The reaction is allowed to proceed for a defined period under optimized temperature and buffer conditions.
-
Detection: The reaction is stopped, and streptavidin-coated SPA beads are added to each well. The biotinylated peptide substrate, now carrying a [³H]-methyl group if the reaction was successful, binds to the SPA beads. This proximity of the radiolabel to the scintillant within the bead generates a light signal that is proportional to the level of methylation.
-
Data Analysis: The light signal is measured using a microplate scintillation counter. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
Structural Basis for MS023 Inhibition of PRMT6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular basis for the inhibition of Protein Arginine Methyltransferase 6 (PRMT6) by the potent, selective, and cell-active inhibitor, MS023. This document outlines the key binding interactions, quantitative inhibitory data, and detailed experimental methodologies relevant to the study of this compound and its effects on type I PRMTs.
Core Inhibition Mechanism
This compound is a potent inhibitor of type I protein arginine methyltransferases (PRMTs), which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3][4][5] Structurally, this compound acts by binding to the substrate binding site of PRMT6.[1][6] The co-crystal structure of PRMT6 in complex with this compound and the cofactor product S-adenosyl-L-homocysteine (SAH) reveals that the ethylenediamino group of this compound functions as an arginine mimetic, occupying the substrate arginine-binding site.[1] This binding is stabilized by multiple hydrogen bonds with the enzyme.[1]
Key interactions have been identified between the ethylenediamino moiety of this compound and residues His317 and Glu155 of PRMT6.[1] Interestingly, while this compound was designed to be a substrate-competitive inhibitor, kinetic studies have shown a noncompetitive pattern of inhibition with respect to the peptide substrate for most type I PRMTs.[1] This discrepancy is a documented phenomenon for some active-site binding inhibitors.[1] For PRMT3, the inhibition pattern is noncompetitive with the peptide substrate and uncompetitive with the cofactor S-adenosyl-L-methionine (SAM).[1]
The high binding affinity of this compound to PRMT6 is further confirmed by differential scanning fluorimetry (DSF), which showed a significant increase in the melting temperature (ΔTm) of PRMT6 by 20°C upon binding of the inhibitor.[1]
Quantitative Inhibition Data
This compound demonstrates high potency against several type I PRMTs, with a particularly low IC50 value for PRMT6.[1][2][3][4][5] The inhibitory activity of this compound has been quantified through various biochemical and cellular assays.
| Target | IC50 (nM) | Reference |
| PRMT1 | 30 ± 9 | [1] |
| PRMT3 | 119 ± 14 | [1] |
| PRMT4 | 83 ± 10 | [1] |
| PRMT6 | 4 ± 0.5 | [1] |
| PRMT8 | 5 ± 0.1 | [1] |
In cellular contexts, this compound effectively inhibits the methyltransferase activity of PRMT1 and PRMT6. In MCF7 cells, this compound treatment leads to a potent and concentration-dependent reduction of cellular H4R3me2a levels with an IC50 of 9 ± 0.2 nM.[3] In HEK293 cells overexpressing PRMT6, this compound reduces the H3R2me2a mark with an IC50 of 56 ± 7 nM.[3][7]
Selectivity Profile
This compound exhibits high selectivity for type I PRMTs over other classes of methyltransferases. It is completely inactive against type II (PRMT5 and PRMT9) and type III (PRMT7) PRMTs, as well as protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) at concentrations up to 10 μM.[1] A close analog of this compound, MS094, is inactive in both biochemical and cellular assays and serves as a valuable negative control for chemical biology studies.[1][6]
Experimental Protocols
PRMT Biochemical Assay (Scintillation Proximity Assay - SPA)
This assay is employed to measure the inhibitory effect of compounds on the methyltransferase activity of PRMTs.[2][4]
-
Principle: The assay quantifies the transfer of a tritiated methyl group from the donor, S-adenosyl-L-methionine ([³H]-SAM), to a biotinylated peptide substrate.[2][4]
-
Procedure:
-
The reaction mixture contains the specific PRMT enzyme, the biotinylated peptide substrate, and [³H]-SAM.
-
Test compounds are added at varying concentrations.
-
The reaction is allowed to proceed under conditions of linear initial velocities.
-
The [³H]-methylated biotinylated peptide product is captured on a streptavidin/scintillant-coated microplate.
-
The proximity of the incorporated ³H-methyl group to the scintillant results in light emission, which is quantified by measuring radioactivity.
-
-
Data Analysis: IC50 values are determined by titrating the test compounds under balanced conditions at the Km concentrations of both the substrate and the cofactor.[4]
Cellular Assays for PRMT Activity
Western blotting is a key technique to assess the impact of this compound on cellular histone arginine methylation.[1][7]
-
Cell Treatment:
-
Protein Extraction and Western Blotting:
-
Histones are extracted from the treated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with specific antibodies against methylated histones (e.g., H4R3me2a for PRMT1 activity, H3R2me2a for PRMT6 activity) and total histones (as a loading control).[1][7]
-
-
Quantification: The signal intensities of the methylated histone bands are normalized to the total histone bands, and the results are analyzed to determine the concentration-dependent inhibitory effect of this compound.[1][7]
X-ray Crystallography
The structural basis of inhibition was determined through X-ray crystallography of the PRMT6-MS023-SAH ternary complex.[1]
-
Crystallization: The PRMT6 protein is co-crystallized with this compound and the cofactor product SAH.
-
Data Collection and Structure Determination: X-ray diffraction data is collected from the crystals. The resulting electron density map is used to solve the high-resolution structure of the complex. The Protein Data Bank (PDB) code for the co-crystal structure of PRMT6 in complex with this compound and SAH is 5E8R.[1][8]
Visualizations
This compound Inhibition Mechanism of PRMT6
Caption: this compound binds to the substrate binding site of PRMT6, preventing substrate methylation.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for biochemical, cellular, and structural evaluation of this compound's inhibition of PRMT6.
PRMT6 Signaling and Impact of this compound
Caption: this compound inhibits PRMT6-mediated H3R2 methylation, thereby affecting gene regulation.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
understanding the downstream effects of MS023 treatment
An In-depth Technical Guide to the Downstream Effects of MS023 Treatment
Executive Summary
This compound is a potent, cell-active, and selective small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs), which include PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2][3][4] These enzymes play a critical role in numerous cellular processes by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[5] This guide provides a comprehensive overview of the molecular mechanism and downstream cellular consequences of this compound treatment. By inhibiting Type I PRMTs, this compound leads to a global reduction in asymmetric arginine dimethylation (ADMA), which triggers a cascade of effects including impaired RNA splicing, accumulation of R-loops, DNA damage, and cell growth inhibition.[2][6][7][8] These downstream effects make this compound a valuable chemical probe for studying PRMT biology and a potential candidate for therapeutic strategies, particularly in oncology. This document details the inhibitory profile of this compound, its impact on key cellular pathways, and provides standardized protocols for key experimental validations.
Mechanism of Action of this compound
This compound functions as a noncompetitive inhibitor with respect to both the methyl donor S-adenosyl-L-methionine (SAM) and the peptide substrate, binding directly to the substrate-binding site of Type I PRMTs.[2] Its high potency and selectivity for Type I PRMTs over Type II and III PRMTs, as well as other methyltransferases, have been well-characterized.[2] The inhibitory activity of this compound is specific, as its close structural analog, MS094, is biochemically and cellularly inactive and serves as an effective negative control.[2][5][6]
The primary molecular consequence of this compound treatment is the potent, concentration-dependent inhibition of asymmetric dimethylarginine (ADMA) formation. Concurrently, this leads to an increase in monomethylation and symmetric dimethylation (SDMA) levels, likely due to substrate shunting to Type II PRMTs.[1][2][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Type I PRMTs Reforms Muscle Stem Cell Identity Enhancing their Therapeutic Capacity [elifesciences.org]
The Impact of MS023 on Cellular Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MS023, a potent and selective chemical probe for Type I protein arginine methyltransferases (PRMTs). We will explore its core mechanism of action, its multifaceted impact on cellular signaling cascades, and provide detailed experimental protocols for studying its effects.
Introduction to this compound
This compound is a cell-active small molecule inhibitor of human Type I PRMTs.[1][2][3][4] This family of enzymes, which includes PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8, plays a critical role in a vast array of biological processes by catalyzing the mono- and asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[5] Overexpression and aberrant activity of Type I PRMTs have been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[5] this compound serves as a crucial chemical tool for dissecting the biological functions of these enzymes and for validating their therapeutic potential.[6][7] A structurally similar but inactive analog, MS094, is often used as a negative control in experiments.[5][6][7]
Core Mechanism of Action
This compound is a potent inhibitor of Type I PRMTs, binding to the substrate-binding site.[6][7] Mechanistic studies have revealed that this compound is a non-competitive inhibitor with respect to both the methyl donor, S-adenosyl-L-methionine (SAM), and the peptide substrate.[6] This means that increasing the concentration of either SAM or the substrate does not overcome the inhibitory effect of this compound.[6] Its selectivity is a key feature; this compound shows high potency for Type I PRMTs but is inactive against Type II (e.g., PRMT5, PRMT9) and Type III (PRMT7) PRMTs, as well as protein lysine methyltransferases and DNA methyltransferases.[1][6][7]
Figure 1: Core mechanism of this compound action on Type I PRMTs.
Quantitative Data on this compound Activity
The potency of this compound has been quantified against individual PRMT enzymes and in various cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
Table 1: Biochemical IC50 Values of this compound Against Type I PRMTs
| Enzyme | IC50 (nM) |
| PRMT1 | 30 ± 9[6] |
| PRMT3 | 119 ± 14[6] |
| PRMT4 | 83 ± 10[6] |
| PRMT6 | 4 ± 0.5[6] |
| PRMT8 | 5 ± 0.1[6] |
Table 2: Cellular IC50 Values of this compound
| Cell Line | Target/Readout | IC50 (nM) |
| MCF7 | H4R3me2a Reduction (PRMT1 activity) | 9 ± 0.2[6] |
| HEK293 | H3R2me2a Reduction (PRMT6 activity) | 56 ± 7[6] |
Impact on Cellular Signaling Cascades
The inhibition of Type I PRMTs by this compound triggers a cascade of downstream effects, fundamentally altering cellular processes.
Global Changes in Arginine Methylation
The primary and most direct consequence of this compound treatment is the alteration of the cellular "methylome." Specifically, this compound leads to:
-
Decreased Asymmetric Dimethylation (ADMA): this compound potently reduces the global levels of asymmetrically dimethylated arginine residues on proteins, including key histone marks like H4R3me2a (a primary target of PRMT1) and H3R2me2a (a target of PRMT6).[5][6]
-
Increased Mono- and Symmetric Dimethylation: Concurrently with the decrease in ADMA, cells treated with this compound exhibit an increase in both monomethylated arginine and symmetrically dimethylated arginine (SDMA).[6][7]
Figure 2: Global impact of this compound on arginine methylation patterns.
RNA Splicing and DNA Damage Response
A critical downstream consequence of PRMT1 inhibition by this compound is the disruption of RNA metabolism.[8][9][10][11]
-
Impaired RNA Splicing: PRMT1 interacts with numerous proteins involved in mRNA splicing.[8][9][10] Inhibition by this compound impairs the proper splicing of mRNA.
-
R-Loop Formation: This disruption in RNA processing leads to the accumulation of DNA:RNA hybrids, known as R-loops.[8][9][10]
-
DNA Double-Strand Breaks (DSBs): R-loops are a source of genomic instability and can lead to the formation of DNA double-strand breaks.[8][9][10]
-
Sensitization to DNA Damaging Agents: By inducing DSBs and impairing the DNA damage response (DDR) pathway, this compound sensitizes cancer cells, such as small cell lung cancer, to DNA-damaging therapies like cisplatin, etoposide, ionizing radiation, and PARP inhibitors.[8][9][10]
Figure 3: this compound-induced signaling from PRMT1 inhibition to DNA damage.
Cell Cycle, Apoptosis, and Interferon Response
In various cancer models, this compound has been shown to:
-
Affect Cell Cycle Progression: Treatment with this compound can lead to the downregulation of E2F target genes and G2M checkpoint pathways, resulting in cell cycle arrest, often with a decrease in the S phase and an increase in the G1 phase.[12]
-
Induce Apoptosis: In sensitive cancer cell lines, the accumulation of cellular stress and DNA damage caused by this compound can trigger programmed cell death (apoptosis).[12]
-
Trigger Viral Mimicry: In triple-negative breast cancer, this compound induces a viral mimicry response characterized by the accumulation of double-stranded RNA (dsRNA), which in turn activates an antiviral-like interferon (IFN) signaling pathway, contributing to its anti-tumor effects.[12][13]
Detailed Experimental Protocols
PRMT Biochemical Assay (Scintillation Proximity Assay)
This assay is used to determine the IC50 of inhibitors against purified PRMT enzymes.
-
Principle: A tritiated methyl donor ([³H]-SAM) is used. The PRMT enzyme transfers the tritiated methyl group to a biotinylated peptide substrate. This methylated, biotinylated peptide is then captured on a streptavidin-coated scintillant microplate. The proximity of the ³H to the scintillant produces a light signal that is proportional to enzyme activity.[1][4]
-
Methodology:
-
Prepare a reaction mixture containing the specific PRMT enzyme, biotinylated peptide substrate, and varying concentrations of this compound (or DMSO vehicle control).
-
Initiate the reaction by adding [³H]-SAM. When necessary, non-tritiated SAM is used to supplement the reactions to achieve Km concentrations.[1]
-
Incubate the reaction at the optimal temperature and time for the specific enzyme.
-
Stop the reaction.
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate (e.g., SPA plate).
-
Allow the biotinylated peptides to bind to the plate.
-
Measure the radioactivity using a microplate scintillation counter.[1]
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.[14]
-
Western Blotting for Cellular Methylation Marks
This protocol is used to assess the effect of this compound on the methylation status of specific histones or the global ADMA level in cells.
-
Methodology:
-
Cell Treatment: Plate cells (e.g., MCF7 for PRMT1, HEK293 for PRMT6) and treat with various concentrations of this compound for a specified duration (e.g., 20-48 hours).[5][6]
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates or histone extracts using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or Odyssey Blocking Buffer).
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the methylation mark of interest (e.g., anti-H4R3me2a, anti-H3R2me2a, or a pan-ADMA antibody).[6]
-
Also, probe for a loading control (e.g., total Histone H3/H4, β-actin).[6]
-
Wash the membrane and incubate with the appropriate secondary antibody conjugated to HRP or a fluorescent dye (e.g., IRDye).[6]
-
-
Detection and Analysis: Detect the signal using chemiluminescence or fluorescence imaging systems. Quantify the band intensities and normalize the methylation mark signal to the corresponding loading control.[5][6]
-
Figure 4: Workflow for assessing cellular effects of this compound.
Cell Viability/Growth Assay
This assay measures the effect of this compound on cell proliferation and survival.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., MCF7, HCT116, A549) in 96-well plates at a predetermined density.[1]
-
Treatment: After allowing cells to adhere, treat them with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for an extended period (e.g., 96 hours).[1] The inhibitor may need to be replaced after a certain time (e.g., 48 hours).[1]
-
Measurement:
-
Live-Cell Imaging: Monitor cell confluency over time using an automated live-cell imaging system like the IncuCyte ZOOM.[1]
-
Endpoint Assays: Alternatively, at the end of the treatment period, use endpoint assays such as CellTiter-Glo® (measures ATP), MTT, or SRB to determine the number of viable cells.
-
-
Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against drug concentration to determine the EC50 (half-maximal effective concentration).
-
Immunofluorescence for DNA Damage Foci (γH2AX)
This method visualizes the formation of DNA double-strand breaks in response to this compound treatment, often in combination with other DNA damaging agents.[8][9][10]
-
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips in multi-well plates. Treat with this compound, a DNA damaging agent (e.g., ionizing radiation), or a combination of both.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., PBS with 1% BSA).
-
Antibody Staining:
-
Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DSBs.
-
Wash, then incubate with a fluorescently-labeled secondary antibody.
-
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in foci indicates an increase in DNA double-strand breaks.[8][9][10]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MS023 Treatment of MCF7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MS023 is a potent, selective, and cell-active small molecule inhibitor of human type I protein arginine methyltransferases (PRMTs).[1][2] This class of enzymes, which includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, catalyzes the mono- and asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] Dysregulation of PRMT activity is implicated in various diseases, including cancer.[3] this compound serves as a valuable chemical probe for investigating the biological functions of type I PRMTs. In the context of breast cancer research, particularly with the MCF7 cell line, this compound is utilized to study the effects of PRMT inhibition on cell growth, gene expression, and specific signaling pathways. It potently decreases the asymmetric dimethylation of arginine residues in cells, leading to downstream cellular effects.[2]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary targets and its effects within the MCF7 breast cancer cell line.
Table 1: In Vitro Inhibitory Activity of this compound against Type I PRMTs
| Target Enzyme | IC50 (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
| Data sourced from MedchemExpress.[1] |
Table 2: Cellular Activity of this compound in MCF7 Cells
| Cellular Target/Effect | Incubation Time | Effective Concentration / IC50 | Notes |
| Inhibition of PRMT1 activity (H4R3me2a levels) | 48 hours | 9 ± 0.2 nM (IC50) | This compound potently and in a concentration-dependent manner reduces the levels of histone H4 arginine 3 asymmetric dimethylation.[1][4] |
| Inhibition of PRMT6 activity (H3R2me2a levels) | 48 hours | 10 µM | Treatment resulted in a substantial decrease in histone H3 arginine 2 asymmetric dimethylation.[5] |
| Global Arginine Methylation Changes | 48 hours | Concentration-dependent | Reduces global asymmetric dimethylation (Rme2a) while increasing monomethylation (Rme1) and symmetric dimethylation (Rme2s).[4] |
| Cell Growth Inhibition (Long-term) | 10 days | 0.1 µM | A 30% decrease in cell number was observed, with potential induction of growth arrest and a flattened cell morphology.[4] |
| Cell Growth Inhibition (Short-term) | 96 hours | Up to 1 µM | No significant impact on cell growth was observed at concentrations up to 1 µM.[4] However, other protocols test concentrations up to 100 µM for growth assays.[6] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting type I PRMTs, which prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins, including histones. This inhibition leads to a global reduction in asymmetric arginine dimethylation (ADMA). In cancer cells, this can trigger downstream pathways, including the induction of a viral mimicry response. This response is characterized by the accumulation of double-stranded RNA (dsRNA), in part from splicing defects, which activates antiviral signaling and interferon pathways, ultimately leading to anti-tumor activity.[7][8][9][10]
Experimental Protocols
This protocol describes the standard procedure for culturing MCF7 cells to ensure they are healthy and in the logarithmic growth phase before treatment.
-
Reagents and Materials:
-
MCF7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x, 10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
Culture MCF7 cells in T-75 flasks with the complete growth medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell confluency daily. Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the old medium, wash the cell monolayer once with PBS, and add 2-3 mL of Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).
-
This protocol is designed to assess the effect of this compound on specific histone methylation marks.
-
Reagents and Materials:
-
MCF7 cells cultured as described above
-
12-well cell culture plates
-
This compound compound
-
Dimethyl sulfoxide (DMSO) for vehicle control
-
Complete growth medium
-
Cell lysis buffer (see below)
-
-
Procedure:
-
Seed MCF7 cells in 12-well plates at a density that will result in approximately 40% confluency on the day of treatment.[4]
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Prepare a vehicle control with an equivalent percentage of DMSO.
-
Aspirate the medium from the cells and add the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubate the cells for 48 hours at 37°C and 5% CO2.[4]
-
After incubation, proceed immediately to cell lysis for protein extraction.
-
This protocol details the steps for lysing the treated cells and analyzing protein methylation by Western blot.
-
Reagents and Materials:
-
Treated cells in 12-well plates
-
Lysis Buffer: 20 mM Tris-HCl pH 8, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% TritonX-100, 12.5 U/mL benzonase, and complete EDTA-free protease inhibitor cocktail.[4]
-
Sodium Dodecyl Sulfate (SDS)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-H4R3me2a, anti-H3R2me2a, anti-Histone H4, anti-Histone H3, anti-ADMA, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels, transfer apparatus, PVDF membranes, and ECL detection reagents.
-
-
Procedure:
-
Aspirate the medium from the wells. Wash cells once with ice-cold PBS.
-
Add 100 µL of lysis buffer to each well.[4]
-
Incubate at room temperature for 3 minutes.[4]
-
Add SDS to a final concentration of 1% to complete the lysis.[4]
-
Scrape the cell lysate, collect it in a microfuge tube, and sonicate or vortex briefly.
-
Determine the protein concentration using a BCA assay.
-
Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system. Quantify band intensities relative to loading controls (e.g., total Histone H4 or β-actin).[4]
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for studying the effects of this compound on MCF7 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The arginine methyltransferase PRMT6 regulates DNA methylation and contributes to global DNA hypomethylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS023 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS023 is a potent, selective, and cell-active small molecule inhibitor of human Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in various biological processes, including signal transduction, gene transcription, and DNA repair.[2][3] The overexpression of PRMTs has been implicated in several diseases, particularly cancer, making them attractive therapeutic targets.[2][3]
This compound specifically targets Type I PRMTs (PRMT1, 3, 4, 6, and 8), which are responsible for asymmetric dimethylation of arginine residues.[4][5] It is inactive against Type II (which catalyze symmetric dimethylation) and Type III (which catalyze monomethylation) PRMTs.[4][5] These application notes provide detailed protocols and guidelines for utilizing this compound in cell-based assays to investigate the biological functions of Type I PRMTs. For robust experimental design, it is recommended to use MS094, a structurally similar but inactive analog of this compound, as a negative control.[4][5]
Mechanism of Action
Protein arginine methyltransferases are classified into three types based on their catalytic activity.[2][5] Type I PRMTs (PRMT1, 3, 4, 6, 8) catalyze the formation of monomethylarginine (MMA) and subsequent asymmetric dimethylarginine (ADMA).[3] Type II PRMTs (PRMT5, 9) produce MMA and symmetric dimethylarginine (SDMA), while the single Type III member, PRMT7, only generates MMA.[2][4]
This compound acts as a non-competitive inhibitor with respect to both the cofactor S-adenosylmethionine (SAM) and the peptide substrate.[4] It binds to the substrate-binding site of Type I PRMTs, effectively blocking their methyltransferase activity.[2][4][6] This inhibition leads to a global decrease in asymmetric dimethylation and a concurrent increase in monomethylation and symmetric dimethylation levels within the cell.[4]
Data Presentation
Table 1: Biochemical IC₅₀ Values of this compound
| Target | IC₅₀ (nM) |
| PRMT1 | 30[1][7][8][9] |
| PRMT3 | 119[1][7][8][9] |
| PRMT4 | 83[1][7][8][9] |
| PRMT6 | 4[1][7][8][9] |
| PRMT8 | 5[1][7][8][9] |
Table 2: Cellular IC₅₀ Values of this compound for Histone Methylation Marks
| Cell Line | Methylation Mark | Cellular IC₅₀ (nM) | Treatment Duration |
| MCF7 | H4R3me2a | 9[7] | 48 hours[3][4] |
| HEK293 | H3R2me2a | 56[7] | 20 hours[1][3] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for a cell-based assay using this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To prepare a 10 mM stock solution, dissolve this compound in DMSO. For example, for 1 mg of this compound (MW: 287.4 g/mol ), add 347.95 µL of DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[1][8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Western Blot Analysis of Histone and Global Arginine Methylation
This protocol is designed to assess the inhibitory effect of this compound on Type I PRMTs by measuring changes in specific histone methylation marks (e.g., asymmetric dimethylation of Histone H4 at Arginine 3, H4R3me2a) or global asymmetric dimethylarginine (ADMA) levels.
Materials:
-
Cell culture medium and supplements
-
Selected cell line (e.g., MCF7, HEK293)[4]
-
This compound and MS094 (negative control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-H4R3me2a, anti-Histone H4, anti-ADMA, anti-Actin (or other loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells (e.g., MCF7) in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Incubation: Incubate the cells for the desired period. For histone methylation marks, a 48-hour incubation is often effective.[3][4]
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.[10]
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.[10]
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H4R3me2a) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities and normalize the methylation mark signal to the total histone or loading control signal. A dose-dependent decrease in H4R3me2a or global ADMA levels in this compound-treated cells compared to controls indicates successful inhibition of Type I PRMTs.[4]
Protocol 3: Cell Viability Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cell culture medium and supplements
-
Selected cell lines (e.g., MCF7, A549, HCT116)[7]
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based assays like CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000 cells/well) and allow them to attach overnight.[7]
-
Compound Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to the wells.[7] Include a vehicle-only control.
-
Incubation: Incubate the plate for a desired period, typically 72 to 96 hours. For longer incubations, the inhibitor may need to be replenished after 48 hours.[7][11]
-
Assay Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Plot the data to generate dose-response curves and calculate the IC₅₀ value for cell growth inhibition.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[12]
Materials:
-
Cell culture medium and supplements
-
Selected cell line (e.g., HT-29)[12]
-
This compound and DMSO (vehicle control)
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR machine or heating blocks for temperature gradient
-
Standard Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time (e.g., 1 hour).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 72°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the denatured, aggregated proteins (pellet).
-
Western Blot Analysis:
-
Collect the supernatant from each sample.
-
Analyze the amount of soluble PRMT1 (or other target PRMT) remaining in the supernatant by Western blotting.
-
-
Analysis: In this compound-treated samples, the target PRMT should be more resistant to thermal denaturation and thus remain in the soluble fraction at higher temperatures compared to the DMSO-treated control. This "thermal shift" confirms that this compound binds to and stabilizes its target protein within the cell.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for MS023 in In Vitro Research
Topic: MS023 Solubility and Preparation for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, selective, and cell-active inhibitor of human type I protein arginine methyltransferases (PRMTs).[1][2][3] It has demonstrated significant activity against PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, while being inactive against type II and type III PRMTs.[2][4][] This selectivity makes this compound a valuable chemical probe for studying the biological roles of type I PRMTs in various cellular processes and diseases, including cancer.[6][7][8] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for use in in vitro studies.
Physicochemical and Inhibitory Properties of this compound
This compound is a small molecule with the chemical formula C17H25N3O and a molecular weight of 287.41 g/mol .[] It acts as a noncompetitive inhibitor with respect to both the cofactor S-adenosyl-L-methionine (SAM) and the peptide substrate.[2]
Table 1: Inhibitory Activity of this compound against Type I PRMTs
| Target | IC50 (nM) |
| PRMT1 | 30[1][4][9][10] |
| PRMT3 | 119[1][4][9][10] |
| PRMT4 | 83[1][4][9][10] |
| PRMT6 | 4[1][4][9][10] |
| PRMT8 | 5[1][4][9][10] |
Table 2: Cellular Activity of this compound
| Cell Line | Target Biomarker | IC50 (nM) | Assay |
| MCF7 | H4R3me2a | 9[3][4][10] | Western Blot |
| HEK293 | H3R2me2a | 56[4][10] | Western Blot |
Solubility of this compound
The solubility of this compound can vary depending on the solvent and whether it is in its free base or hydrochloride salt form. It is important to use fresh, high-quality solvents to ensure optimal dissolution.[4][9]
Table 3: Solubility Data for this compound and its Hydrochloride Salt
| Compound Form | Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| This compound (Free Base) | DMSO | 57 | 198.32 |
| This compound (Free Base) | Ethanol | 53 | 184.41 |
| This compound (Hydrochloride) | Water | 36.03 | 100 |
| This compound (Hydrochloride) | DMSO | 36.03 | 100 |
| This compound (Hydrochloride) | DMF | 30 | - |
| This compound (Hydrochloride) | PBS (pH 7.2) | 10 | - |
Data compiled from multiple sources.[4][9][11][12] Note that moisture-absorbing DMSO can reduce solubility.[4][9]
Protocols for In Vitro Studies
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in an appropriate solvent, which can then be diluted to the desired working concentration for experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to prepare 1 mL of a 10 mM stock solution from 2.87 mg of this compound (MW: 287.41), add 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]
Storage of Stock Solutions
Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.[4][11] For short-term storage (days to weeks), 0-4°C is acceptable.[]
-
Stock Solution in Solvent:
Preparation of Working Solutions for Cell-Based Assays
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Mix the working solution thoroughly by gentle inversion before adding it to the cell cultures.
-
Typical concentrations for cell-based assays range from 0.1 µM to 100 µM, with treatment durations of 24 to 96 hours.[2][3][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Mechanism of Action and Signaling Pathway
This compound inhibits type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) levels.[2][]
Caption: this compound inhibits Type I PRMTs, blocking asymmetric dimethylation.
Experimental Workflow
The following diagram outlines a general workflow for utilizing this compound in in vitro experiments to assess its impact on cellular processes.
Caption: General workflow for in vitro studies using this compound.
Key Experimental Considerations
-
Controls: Always include a vehicle control (e.g., DMSO) at the same concentration as in the this compound-treated samples. A negative control compound, such as MS094, which is structurally similar but inactive, can also be used to confirm the specificity of the observed effects.[2][13]
-
Cell Line Sensitivity: The sensitivity of different cell lines to this compound can vary.[2] It is advisable to determine the IC50 for cell growth inhibition in the cell line of interest.
-
Assay-Specific Optimization: The optimal concentration and treatment duration of this compound may vary depending on the specific downstream assay being performed. For example, detecting changes in histone methylation may require different conditions than assessing effects on cell proliferation.
By following these guidelines and protocols, researchers can effectively prepare and utilize this compound for their in vitro studies to investigate the roles of type I protein arginine methyltransferases in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the effects of arginine methylation inhibitors on microdissected brain tumour biopsies maintained in a miniaturised perfusion system - Lab on a Chip (RSC Publishing) DOI:10.1039/D3LC00204G [pubs.rsc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols: Utilizing MS023 in Combination with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction to MS023: A Potent Type I PRMT Inhibitor
This compound is a highly potent, selective, and cell-active small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] It specifically targets PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8, which are responsible for asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This epigenetic modification plays a crucial role in regulating various cellular processes, including gene transcription, DNA damage repair, and RNA splicing.[3][4][5] Dysregulation of Type I PRMT activity is implicated in several diseases, particularly cancer, making this compound a valuable tool for research and a potential therapeutic agent.[1][6][7]
This compound exerts its inhibitory effect by binding to the substrate-binding site of Type I PRMTs in a manner that is noncompetitive with the cofactor S-adenosylmethionine (SAM).[2] Treatment of cells with this compound leads to a global reduction in asymmetric arginine dimethylation (ADMA), such as on histone H4 at arginine 3 (H4R3me2a) and histone H3 at arginine 2 (H3R2me2a), and a concurrent increase in monomethylation and symmetric dimethylation.[2]
Application Notes: this compound in Combination Therapies
The functional interplay between different epigenetic modifications and the DNA damage response (DDR) provides a strong rationale for combination therapies involving this compound. By inhibiting Type I PRMTs, this compound can induce synthetic lethality or synergistic cytotoxicity when combined with other agents that target distinct cellular pathways.
Combination with PARP Inhibitors and DNA Damaging Agents
A significant area of investigation is the combination of this compound with Poly(ADP-ribose) polymerase (PARP) inhibitors and conventional DNA damaging agents like cisplatin and etoposide, particularly in the context of small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC).[4][8][9]
Mechanism of Synergy: The synergistic effect stems from this compound's ability to impair RNA splicing.[8][9] Inhibition of PRMT1 by this compound disrupts the methylation of RNA-binding proteins, leading to defects in mRNA processing. This results in the accumulation of R-loops, which are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and a displaced single-stranded DNA.[3][8][9][10] These R-loops are a source of endogenous DNA damage, specifically double-strand breaks (DSBs).[8][9] The increased burden of DSBs induced by this compound sensitizes cancer cells to agents that further damage DNA or inhibit its repair, such as PARP inhibitors and cisplatin.[4][8][9] PARP inhibitors, like talazoparib, are particularly effective in this combination as they trap PARP1 at sites of DNA damage, further exacerbating the cytotoxic effects.[2][9]
Quantitative Data Summary:
| Combination | Cell Lines | Key Findings | Reference |
| This compound + Cisplatin/Etoposide | SCLC cell lines | This compound showed the greatest synergy with cisplatin and etoposide among a panel of epigenetic probes, with a mean Bliss synergy score of 13.7 across five SCLC cell lines.[2] | [2] |
| This compound + Talazoparib (PARP inhibitor) | SCLC cell lines | A 3x3 drug combination matrix revealed a Bliss maximum synergistic area score of 13.2 for the SBC5 cell line and 29.52 for the SHP77 cell line.[2][9] | [2][9] |
| This compound + Talazoparib (PARP inhibitor) | NSCLC cell lines | Strong synergistic interaction was observed at low nanomolar concentrations in MTAP-negative NSCLC cell lines (A549, SK-LU-1, HCC4006).[2][4] | [2][4] |
| This compound + Ionizing Radiation (IR) | SCLC cell lines | The combination of this compound with IR significantly increased the number of γH2AX foci, indicative of enhanced DNA double-strand breaks.[8][9] | [8][9] |
| This compound + Talazoparib + IR (In Vivo) | SCLC PDX model | Combination of this compound and talazoparib led to an 80.6% tumor growth inhibition, and this compound with IR resulted in an 86.2% inhibition on day 20.[9][11] | [9][11] |
Combination with BET Inhibitors
Preclinical screens have indicated a potential synergistic relationship between this compound and BET (Bromodomain and Extra-Terminal domain) inhibitors, such as JQ1.[2]
Mechanism of Synergy: While the precise mechanism of synergy is still under investigation, it is hypothesized to involve the complementary disruption of transcriptional programs essential for cancer cell survival. PRMTs and BET proteins are both key regulators of transcription. Their combined inhibition may lead to a more profound and sustained suppression of oncogenic gene expression, such as MYC, which is a known target of BET inhibitors.
Quantitative Data Summary:
| Combination | Cell Lines | Key Findings | Reference |
| This compound + JQ1 | SCLC cell lines | In a screen of epigenetic probes, the combination of this compound with cisplatin/etoposide was most synergistic, followed by JQ1 (mean Bliss synergy score: 8.14).[2] | [2] |
Combination with HDAC Inhibitors
The interplay between arginine methylation and lysine acetylation, regulated by histone deacetylases (HDACs), suggests a rationale for combining this compound with HDAC inhibitors.
Mechanism of Synergy: Both PRMTs and HDACs are critical for chromatin remodeling and gene expression. It is plausible that their combined inhibition leads to a more open and transcriptionally active chromatin state at tumor suppressor gene loci, while simultaneously repressing oncogenic pathways through multifaceted mechanisms. Preclinical studies have shown that combining HDAC inhibitors with other targeted agents can be a promising strategy.[12][13][14]
Quantitative Data Summary:
| Combination | Cell Lines | Key Findings | Reference |
| This compound + SAHA (Vorinostat) | SCLC cell lines | A screen of epigenetic probes showed that the HDAC inhibitor SAHA had a mean Bliss synergy score of 5.16 when combined with cisplatin/etoposide.[2] While not a direct combination with this compound, this suggests potential for synergy between PRMT and HDAC inhibition. | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Asymmetric Dimethylarginine (ADMA)
This protocol is for assessing the pharmacodynamic effect of this compound by measuring the global levels of ADMA.
Materials:
-
Cell culture reagents
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-Asymmetric Dimethylarginine (ADMA) antibody (e.g., Asym26, 1:1000 dilution)[15]
-
Primary antibody: Loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with desired concentrations of this compound or vehicle control for 24-72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[16]
-
Protein Quantification: Centrifuge lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary ADMA antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 2: Immunofluorescence Staining for γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks following treatment with this compound alone or in combination with a DNA damaging agent.[7][17]
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
This compound and/or DNA damaging agent (e.g., Ionizing Radiation)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.3% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) (γH2AX) antibody (1:200 dilution)[17]
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound and/or expose to a DNA damaging agent.
-
Fixation: After the desired incubation period, fix the cells with 4% PFA for 20 minutes at room temperature.[17]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.[17]
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate with the γH2AX primary antibody diluted in blocking buffer overnight at 4°C.[17]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[17]
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound in combination with other agents.
Materials:
-
Cell culture reagents
-
This compound and combination agent (e.g., cisplatin)
-
Multi-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well of a 6-well plate) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a dose range of this compound and the combination agent, alone and in combination, for a defined period (e.g., 72 hours).
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with fixation solution for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (defined as >50 cells) in each well.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect on clonogenic survival.
Visualizations
Caption: Mechanism of action of this compound as a Type I PRMT inhibitor.
Caption: Synergistic mechanism of this compound with PARP inhibitors.
Caption: Workflow for a combination drug screen with this compound.
References
- 1. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R-loop accumulation in spliceosome mutant leukemias confers sensitivity to PARP1 inhibition by triggering transcription-replication conflicts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1-dependent regulation of RNA metabolism and DNA damage response sustains pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT1-dependent regulation of RNA metabolism and DNA damage response sustains pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Protein Arginine Methyltransferases in DNA Damage Response [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Histone deacetylase inhibitors and rational combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epicypher.com [epicypher.com]
- 16. Opto-Epigenetic Regulation of Histone Arginine Asymmetric Dimethylation via Type I Protein Arginine Methyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MS023 in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS023 is a potent and selective, cell-active small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2][3] This class of enzymes, which includes PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8, catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][4][5] Overexpression and aberrant activity of Type I PRMTs have been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1][4][5] this compound serves as a critical chemical probe for elucidating the biological functions of these enzymes and for evaluating their therapeutic potential in oncology.[1]
These application notes provide a comprehensive overview of the use of this compound in cancer research models, including its mechanism of action, key experimental data, and detailed protocols for its application in both in vitro and in vivo settings.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of Type I PRMTs. By binding to the substrate-binding site of these enzymes, this compound prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins.[1] This leads to a global reduction in asymmetric arginine dimethylation (aDMA).[1] The downstream consequences of this inhibition are multifaceted and include:
-
Impairment of RNA Splicing: Inhibition of PRMT1 by this compound has been shown to disrupt mRNA splicing, a critical process for gene expression.[6][7]
-
Induction of DNA Damage: this compound treatment can lead to an increase in DNA:RNA hybrids and subsequent DNA double-strand breaks (DSBs).[6][7]
-
Cell Cycle Arrest and Apoptosis: By disrupting key cellular processes, this compound can induce cell cycle arrest and programmed cell death in cancer cells.[8]
-
Sensitization to DNA Damaging Agents: A key application of this compound is its ability to sensitize cancer cells to DNA damaging therapies such as chemotherapy (e.g., cisplatin, etoposide) and ionizing radiation (IR).[6][7][9] It also shows synergy with PARP inhibitors like talazoparib.[6][7][9]
Data Presentation
Biochemical Potency of this compound
| Target | IC50 (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 (CARM1) | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against Type I PRMTs. Data sourced from multiple studies.[2][3]
Cellular Activity of this compound
| Cell Line | Cancer Type | Cellular IC50 (H4R3me2a) | Notes |
| MCF7 | Breast Cancer | 9 nM | Inhibition of PRMT1 methyltransferase activity.[2] |
| HEK293 | Embryonic Kidney | 56 nM | Inhibition of PRMT6 methyltransferase activity.[2] |
Table 2: Cellular potency of this compound in inhibiting histone arginine methylation.[2]
Synergistic Effects of this compound in Small Cell Lung Cancer (SCLC)
| Combination Agent | Cell Lines | Mean Bliss Synergy Score | Outcome |
| Cisplatin + Etoposide | 5 SCLC cell lines | 13.7 | Potent chemosensitizer.[6] |
Table 3: this compound demonstrates strong synergy with standard chemotherapy in SCLC models.[6]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Sensitizing Cancer Cells to DNA Damage
Caption: Mechanism of this compound in cancer cells.
Experimental Workflow for Assessing this compound Synergy with Chemotherapy
Caption: In vitro and in vivo synergy workflow.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assays
This protocol is designed to assess the effect of this compound as a single agent and in combination with other anti-cancer drugs on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., SCLC cell lines)
-
Complete cell culture medium (e.g., RPMI supplemented with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Etoposide)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 cells/well and allow them to adhere overnight.[2]
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Treat the cells with the prepared drug solutions. Include vehicle control (DMSO) wells. For single-agent this compound treatment, a typical concentration range is 0.1 µM to 100 µM.[2]
-
Incubation: Incubate the plates for 72 to 96 hours. For longer-term assays (e.g., 10 days for SCLC), replace the media with fresh drug-containing media every 72 hours.[6]
-
Viability Measurement: On the day of analysis, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Calculate IC50 values for single agents. For combination studies, calculate synergy scores using models such as the Bliss independence model.
Protocol 2: Western Blotting for Target Engagement (ADMA Reduction)
This protocol is used to confirm the cellular activity of this compound by measuring the reduction in asymmetric dimethylarginine (aDMA).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-pan-aDMA, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., 5 µM) for 48-72 hours.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-aDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-β-actin antibody to confirm equal loading.
Protocol 3: In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for injection
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)
-
Calipers for tumor measurement
-
Dosing syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound via intraperitoneal (IP) injection. A previously used effective and tolerable dose is 80 mg/kg, administered 5 days a week.[6][8] The vehicle solution should be administered to the control group.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound is a valuable tool for investigating the role of Type I PRMTs in cancer. Its ability to inhibit arginine methylation, disrupt critical cellular processes, and sensitize cancer cells to standard therapies makes it a compound of significant interest in preclinical cancer research. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their own cancer models.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing MS023 for the Study of Neurodegenerative Disease Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein arginine methylation is a critical post-translational modification increasingly implicated in the pathogenesis of several neurodegenerative diseases. MS023 is a potent, selective, and cell-permeable small molecule inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). These application notes provide a comprehensive overview of this compound, its mechanism of action, and its utility in studying disease-relevant pathways. Detailed protocols for cell-based assays are included to facilitate the investigation of this compound's effects on arginine methylation and downstream cellular processes.
Background and Introduction
Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] This modification, known as arginine methylation, plays a crucial role in regulating numerous cellular processes, including signal transduction, RNA processing, DNA repair, and transcriptional control.[3] Dysregulation of PRMT activity has been linked to various pathologies, including cancer and a growing number of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), and Alzheimer's disease.[3][4]
PRMTs are classified into three types based on their catalytic activity:
-
Type I PRMTs (PRMT1, 2, 3, 4, 6, 8): Catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[5]
-
Type II PRMTs (PRMT5, 9): Catalyze the formation of MMA and symmetric dimethylarginine (sDMA).[3]
-
Type III PRMTs (PRMT7): Catalyze only the formation of MMA.[1]
This compound is a well-characterized chemical probe that selectively inhibits the activity of Type I PRMTs.[1][6] Its potency and selectivity make it an invaluable tool for dissecting the specific roles of asymmetric arginine methylation in cellular health and disease. Recent studies have highlighted the therapeutic potential of Type I PRMT inhibition in models of C9orf72-associated ALS/FTD by mitigating the toxicity of arginine-rich dipeptide repeats.[5][7][8]
Mechanism of Action of this compound
This compound acts as a potent and selective inhibitor of Type I PRMTs, which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][6] It binds to the substrate-binding site of these enzymes, preventing them from catalyzing the formation of asymmetric dimethylarginine (aDMA) on their target proteins.[1] Treatment of cells with this compound leads to a global reduction in aDMA levels.[1] An important consequence of this inhibition is a concurrent increase in the levels of monomethylarginine (MMA) and symmetric dimethylarginine (sDMA), as the enzymatic machinery shifts towards Type II PRMT activity.[1][3] This shift in the cellular arginine methylation landscape is a key indicator of this compound's on-target activity. A close structural analog, MS094, is inactive against PRMTs and serves as an ideal negative control for experiments.[1][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Free floating immunofluorescence protocol on mouse brain sections for tau pathology [protocols.io]
- 8. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of MS023 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS023 is a potent and cell-active small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs), which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3] These enzymes catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, resulting in the formation of monomethylarginine and asymmetric dimethylarginine (ADMA).[4] The aberrant activity of Type I PRMTs has been implicated in various diseases, including cancer, making them attractive targets for therapeutic development.
This compound exerts its inhibitory effect in a manner that is noncompetitive with both the cofactor SAM and the peptide substrate.[1] Treatment of cells with this compound leads to a global reduction in cellular levels of ADMA and specific histone methylation marks, such as asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a).[1][2] Consequently, there is a concurrent increase in the levels of monomethylarginine and symmetric dimethylarginine (SDMA).[1]
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of this compound treatment. This includes methods for sample preparation, immunodetection of key biomarkers of this compound activity, and data interpretation.
Key Biomarkers for Western Blot Analysis
-
Asymmetric Dimethylarginine (ADMA): A global marker for Type I PRMT activity. A decrease in the overall ADMA signal across multiple protein bands is expected following this compound treatment.
-
Asymmetrically Dimethylated Histone H4 at Arginine 3 (H4R3me2a): A specific substrate of PRMT1. A reduction in this histone mark is a reliable indicator of PRMT1 inhibition.
-
Total Histone H4 or other loading controls (e.g., β-actin, GAPDH): Used for normalization to ensure equal protein loading between lanes.
Experimental Controls
-
Vehicle Control (e.g., DMSO): To assess the baseline levels of protein methylation.
-
MS094 (Inactive Control): A close structural analog of this compound that is inactive against PRMTs.[1] This control is crucial to ensure that the observed effects are due to the specific inhibitory activity of this compound and not off-target or compound-related artifacts.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for Western blot analysis.
Caption: this compound inhibits Type I PRMTs, blocking protein arginine methylation.
Caption: A typical workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Culture and this compound Treatment a. Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or the equivalent concentration of vehicle (DMSO) and the inactive control MS094. d. Incubate for the desired duration (e.g., 24, 48, or 72 hours). A 48-hour incubation is often sufficient to observe changes in methylation marks.[1]
2. Cell Lysis and Protein Extraction a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS). b. Aspirate the PBS completely. c. Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each dish (e.g., 100-200 µL for a 6-well plate). d. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. g. Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) a. Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins. For histone analysis, a 15% or 4-20% gradient gel is recommended. c. Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, confirm successful transfer by staining the membrane with Ponceau S solution.
6. Blocking a. Wash the membrane briefly with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST). b. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is recommended as the blocking agent.
7. Antibody Incubation a. Primary Antibody: Dilute the primary antibody in the blocking buffer at the manufacturer's recommended dilution.
- Anti-ADMA (pan-specific)
- Anti-H4R3me2a
- Anti-Histone H4 (for normalization of H4R3me2a)
- Anti-β-actin or Anti-GAPDH (for loading control) b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. c. Washing: Wash the membrane three times for 5-10 minutes each with TBST. d. Secondary Antibody: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. e. Final Washes: Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Data Analysis a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. Quantify the band intensities using image analysis software (e.g., ImageJ). e. Normalize the intensity of the target protein band to the corresponding loading control band in the same lane.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on key biomarkers in different cell lines, based on published data.
Table 1: Effect of this compound on H4R3me2a Levels in MCF7 Cells
| This compound Concentration (nM) | Relative H4R3me2a Levels (Normalized to Total H4) |
| 0 (Vehicle) | 1.00 |
| 1 | ~0.80 |
| 10 | ~0.50 |
| 100 | ~0.20 |
| 1000 | ~0.10 |
Data are estimations based on graphical representations in published studies.[1]
Table 2: Effect of this compound on Global ADMA Levels in SCLC Cell Lines
| Cell Line | This compound Treatment (5µM for 72h) | Relative ADMA Levels (Normalized to Loading Control) |
| H82 | - | 1.00 |
| H82 | + | Significant Reduction |
| H1048 | - | 1.00 |
| H1048 | + | Significant Reduction |
| SBC5 | - | 1.00 |
| SBC5 | + | Significant Reduction |
Qualitative summary based on Western blot images.[4]
Table 3: IC50 Values of this compound for Inhibition of Type I PRMTs
| PRMT Isoform | IC50 (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
Data from in vitro biochemical assays.[2][3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking or washing. | Increase blocking time or use a fresh blocking solution. Increase the number and duration of washes. |
| Primary or secondary antibody concentration too high. | Optimize antibody concentrations by performing a titration. | |
| Weak or No Signal | Insufficient protein loaded. | Increase the amount of protein loaded per well. |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| Primary or secondary antibody concentration too low. | Increase antibody concentration or incubation time. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a more specific monoclonal or affinity-purified polyclonal antibody. |
| Protein degradation. | Ensure protease inhibitors are included in the lysis buffer and keep samples on ice. |
Conclusion
Western blot analysis is an indispensable tool for characterizing the cellular effects of the Type I PRMT inhibitor this compound. By monitoring the levels of global ADMA and specific histone methylation marks like H4R3me2a, researchers can effectively confirm target engagement and elucidate the downstream consequences of PRMT inhibition. The use of appropriate controls, such as the inactive analog MS094, is critical for validating the specificity of the observed effects. This protocol provides a robust framework for conducting these analyses, which are essential for the preclinical evaluation of this compound and other PRMT inhibitors in drug development.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Di-Methyl Arginine Motif [adme-R] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]
- 3. Anti-H4R3me2a Antibodies | Invitrogen [thermofisher.com]
- 4. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS023 Administration in Animal Models
Introduction
MS023 is a potent, selective, and cell-active small molecule inhibitor of Type I Protein Arginine Methyltransferases (PRMTs).[1][2] This class of enzymes, which includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, catalyzes the mono- and asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] The overexpression and aberrant activity of PRMTs have been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[2] this compound has demonstrated efficacy in various preclinical animal models by modulating key cellular processes, including RNA splicing and DNA damage repair, thereby sensitizing cancer cells to DNA-damaging agents.[3][4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for its administration and evaluation in animal models.
Mechanism of Action
This compound exerts its biological effects by binding to the substrate-binding site of Type I PRMTs, acting as a noncompetitive inhibitor with respect to both the cofactor S-adenosyl-L-methionine (SAM) and the peptide substrate.[2] This inhibition leads to a global reduction in asymmetric arginine dimethylation (ADMA) and a concurrent increase in symmetric arginine dimethylation (SDMA) and arginine monomethylation.[2][5] A key pharmacodynamic marker of this compound activity is the reduced methylation of histone H4 at arginine 3 (H4R3me2a).[1][2]
Recent studies have elucidated a critical downstream effect of PRMT1 inhibition by this compound. The inhibitor impairs RNA splicing, which results in the accumulation of DNA:RNA hybrids known as R-loops.[3][6] These structures can lead to DNA double-strand breaks (DSBs), a form of DNA damage that can trigger cell cycle arrest and apoptosis.[3][4] This mechanism underlies the synergy observed when this compound is combined with DNA-damaging agents like radiation or PARP inhibitors.[3][7]
Quantitative Data Summary
The following tables summarize the potency and preclinical efficacy of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Notes |
|---|---|---|---|---|
| PRMT1 | 30 | MCF7 | 9 | Cellular IC50 is for the reduction of H4R3me2a levels.[1] |
| PRMT3 | 119 | HEK293 | 56 | This compound is a potent inhibitor of multiple Type I PRMTs.[1][8] |
| PRMT4 | 83 | - | - | Inactive against Type II and III PRMTs.[2] |
| PRMT6 | 4 | - | - | - |
| PRMT8 | 5 | - | - | - |
Table 2: Summary of this compound Efficacy in Preclinical Animal Models
| Animal Model | Cancer/Disease Type | Dose & Schedule | Key Findings |
|---|---|---|---|
| H82 Xenograft (NSG Mice) | Small Cell Lung Cancer | 80 mg/kg, i.p., 6 days/week | Median time to 1,000 mm³ tumor endpoint was 39 days vs. 14.5 days for vehicle.[3] |
| JHU-LX33 PDX (NSG Mice) | Small Cell Lung Cancer | 80 mg/kg, i.p. | Combination with talazoparib (0.2 mg/kg) increased time to endpoint by 2.5x vs. talazoparib alone.[3][9] |
| RCC243 & 786-0 Xenografts | Clear Cell Renal Cell Carcinoma | 80 mg/kg, 3 days on / 4 days off | Significantly inhibited tumor growth compared to vehicle control.[4] |
| mdx Mouse | Duchenne Muscular Dystrophy | Not specified | Enhanced grip strength and force generation.[5] |
| MLL-r ALL Model | Acute Lymphoblastic Leukemia | 160 mg/kg, i.p. | In combination with PKC412, extended survival of leukemic mice.[8] |
Experimental Protocols
This compound Formulation and Administration
Proper formulation is critical for ensuring the solubility and bioavailability of this compound for in vivo studies. Two common vehicle formulations are provided below.
Protocol 1: Aqueous Vehicle Formulation[1]
This formulation is suitable for intraperitoneal (i.p.) injection. The mixed solution should be prepared fresh and used immediately for optimal results.
-
Prepare Stock Solution: Dissolve this compound in fresh DMSO to a concentration of 57 mg/mL.
-
Initial Mixture: For a 1 mL final volume, add 50 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween80 to the PEG300/DMSO mixture. Mix again until the solution is clear.
-
Final Dilution: Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL. Mix gently to ensure homogeneity.
Protocol 2: Alternative Vehicle Formulation for SCLC Models[3]
This formulation has been successfully used in small cell lung cancer xenograft models.
-
Prepare Components: For a final volume of 1 mL, combine the following in order:
-
50 µL N-Methyl-2-pyrrolidone (NMP)
-
200 µL Captisol
-
200 µL Polyethylene glycol 400 (PEG400)
-
550 µL Phosphate-Buffered Saline (PBS)
-
-
Dissolve this compound: Add the appropriate amount of this compound to the vehicle to achieve the desired final concentration (e.g., 8 mg/mL for an 80 mg/kg dose in a 25g mouse receiving 250 µL).
-
Ensure Solubility: Vortex or sonicate briefly until the this compound is completely dissolved.
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
6- to 8-week-old immunocompromised mice (e.g., NOD/SCID gamma).
-
Cancer cell line (e.g., H82 SCLC cells) or dissociated patient-derived xenograft (PDX) cells.
-
This compound and vehicle solution.
-
Calipers and analytical balance.
-
Sterile syringes and needles.
Procedure:
-
Cell Implantation: Inject dissociated tumor cells (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank(s) of each mouse.[3]
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume regularly once they become palpable. Tumor volume can be calculated using the formula: Volume = (length × width²)/2.
-
Randomization: When the average tumor volume reaches approximately 50-75 mm³, randomize the mice into treatment and control groups, ensuring an even distribution of tumor sizes across groups.[3]
-
Treatment: Begin administration of this compound or vehicle control according to the planned dose and schedule (e.g., 80 mg/kg, i.p., 6 days/week).[3]
-
Daily Monitoring: Measure mouse body weight and tumor volumes daily or every other day. Monitor animals for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
-
Endpoint: Continue the study until tumors in the control group reach the predetermined endpoint volume (e.g., 1000-1500 mm³). Euthanize mice as they reach the endpoint or if humane endpoints are observed.[3]
-
Tissue Collection: Upon euthanasia, excise tumors for downstream analysis, such as Western blotting to confirm target engagement (i.e., reduction in ADMA).
Western Blot Analysis for Pharmacodynamic Markers
This protocol is for detecting the levels of asymmetric dimethylarginine (ADMA) in tumor lysates to verify the pharmacodynamic effect of this compound.
Materials:
-
Tumor tissue lysates.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: Pan-ADMA antibody (e.g., ASYM25), β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Protein Quantification: Determine the protein concentration of each tumor lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary pan-ADMA antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading across lanes. A 29-54% reduction in ADMA levels has been observed in tumors from mice treated with this compound.[3][9]
Toxicology and Safety Considerations
While specific toxicology studies for this compound are not extensively detailed in the provided literature, standard practices for preclinical drug development should be followed.
-
Clinical Observations: Animals should be monitored daily for signs of toxicity, which can include significant body weight loss (>15-20%), changes in posture or behavior (lethargy, hyperactivity), altered breathing, and changes in appearance (piloerection, unkempt fur).[10]
-
Dose-Finding Studies: It is advisable to conduct a maximum tolerated dose (MTD) study before initiating large-scale efficacy experiments to determine the dose range that does not cause unacceptable side effects.[10]
-
Histopathology: At the study endpoint, major organs (liver, kidney, spleen, lung, heart) can be collected, fixed in formalin, and subjected to histopathological analysis to identify any potential organ-specific toxicities.[11][12] In the studies cited, no significant weight loss was observed in mice treated with an 80 mg/kg dose of this compound.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of type I PRMTs reforms muscle stem cell identity enhancing their therapeutic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pacificbiolabs.com [pacificbiolabs.com]
Application Note: Methodologies for Assessing MS023 Target Engagement in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MS023 is a potent, selective, and cell-active inhibitor of human type I protein arginine methyltransferases (PRMTs), which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3][4][5][6][7] These enzymes play a crucial role in various biological processes by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][8] Type I PRMTs are responsible for mono- and asymmetric dimethylation of arginines.[7][9] Overexpression and dysregulation of PRMTs have been implicated in several diseases, including cancer, making them attractive therapeutic targets.[7][9]
Establishing that a chemical probe or drug candidate directly interacts with its intended target in a cellular context is a critical step in drug discovery and chemical biology.[10][11][12] This process, known as target engagement, validates the mechanism of action and ensures that the observed cellular phenotype is a direct consequence of modulating the target protein.[11][12] This document provides detailed protocols and data for several key methodologies used to confirm and quantify the cellular target engagement of this compound with its target PRMTs.
This compound Mechanism of Action
This compound functions as a noncompetitive inhibitor with respect to both the cofactor SAM and the peptide substrate.[1] It binds to the substrate-binding site of type I PRMTs, thereby inhibiting their methyltransferase activity.[1][7] This inhibition leads to a dose-dependent reduction in the levels of asymmetrically dimethylated arginine (ADMA) on cellular proteins, most notably histones.[1][2] A key biomarker for PRMT1 activity is the asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2a), while PRMT6 activity can be monitored by the asymmetric dimethylation of Histone H3 at Arginine 2 (H3R2me2a).[1][6] Consequently, treatment with this compound reduces global ADMA levels and concurrently increases levels of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[1]
Quantitative Data Summary
The following tables summarize the inhibitory potency and binding affinity of this compound against its targets, as determined by various biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound against Type I PRMTs
| Target | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| PRMT1 | 30 | Biochemical | [2][3][4][5][6] |
| PRMT3 | 119 | Biochemical | [2][3][4][5][6] |
| PRMT4 | 83 | Biochemical | [2][3][4][5][6] |
| PRMT6 | 4 | Biochemical | [2][3][4][5][6] |
| PRMT8 | 5 | Biochemical |[2][3][4][5][6] |
Table 2: Cellular Target Engagement and Potency of this compound
| Cell Line | Biomarker | Cellular IC50 (nM) | Reference |
|---|---|---|---|
| MCF7 | H4R3me2a Reduction | 9 | [1][2][5][6] |
| HEK293 | H3R2me2a Reduction | 56 |[1][2][5][6] |
Table 3: Biophysical Binding Affinity of this compound
| Target | Method | Binding Constant (Kd) | Thermal Shift (ΔTm) | Reference |
|---|---|---|---|---|
| PRMT6 | Isothermal Titration Calorimetry (ITC) | 6 nM | - | [1] |
| PRMT6 | Differential Scanning Fluorimetry (DSF) | - | 20 °C |[1] |
Section 1: Indirect Target Engagement via Western Blot
The most direct method to assess the cellular activity of this compound is to measure the reduction of specific methylation marks on histone proteins. Western blotting with modification-specific antibodies provides a robust, semi-quantitative readout of target engagement.
Experimental Protocol: Western Blot for Histone Methylation
This protocol details the steps to measure changes in H4R3me2a levels in MCF7 cells following this compound treatment.
-
Cell Culture and Treatment:
-
Seed MCF7 cells in 6-well plates and grow in DMEM supplemented with 10% FBS and penicillin/streptomycin.[2]
-
Allow cells to adhere and grow to approximately 70-80% confluency.
-
Treat cells with a dose-range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 48 hours.[1][4] A DMSO-treated sample should be used as a vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well by adding 100-200 µL of RIPA buffer (sc-24948) or a similar lysis buffer containing protease and phosphatase inhibitors.[13]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample. Resuspend the protein in 2X Laemmli sample buffer and boil for 5 minutes.[13]
-
Load 20-30 µg of protein per lane onto a 15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of low molecular weight proteins (like histones) is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H4R3me2a (e.g., Active Motif, Cat# 39705) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for loading, strip the membrane and re-probe with an antibody for total Histone H4 or another loading control like β-actin.[1]
-
Quantify band intensities using densitometry software (e.g., ImageJ). The IC50 value can be calculated by plotting the normalized H4R3me2a signal against the log concentration of this compound.[1]
-
Section 2: Direct Target Engagement via Biophysical Methods
While Western blotting confirms the downstream consequences of target inhibition, biophysical methods can directly confirm the physical interaction between this compound and its target PRMTs inside the cell.
A. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for assessing target engagement in intact cells and tissues.[14][15][16] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound like this compound binds to its target (e.g., PRMT1), the protein becomes more resistant to heat-induced denaturation and aggregation.[14][15]
-
Cell Treatment:
-
Culture cells (e.g., HEK293) to high density.
-
Treat the cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in culture media.
-
-
Heating Step:
-
Harvest the treated cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into multiple PCR tubes.
-
Heat the individual aliquots to a range of different temperatures (e.g., 42°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10] One aliquot should be kept at room temperature as an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet).[14]
-
-
Analysis:
-
Collect the supernatant from each sample.
-
Analyze the amount of soluble target protein (e.g., PRMT1) remaining at each temperature for both the this compound-treated and vehicle-treated samples. This is typically done by Western blot.
-
A positive target engagement is indicated by a shift in the melting curve, where more PRMT1 remains in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle control.
-
B. NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that quantifies compound binding by measuring Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same protein.[17][18][19] Unlabeled compounds like this compound compete with the tracer for binding to the target. This competition disrupts BRET, leading to a measurable decrease in the signal, which allows for the determination of compound affinity and occupancy in real-time.[17][18]
Section 3: Target-Specific Analysis via Immunoprecipitation
Immunoprecipitation (IP) is a technique used to enrich a specific protein (e.g., PRMT1) from a complex cell lysate using a target-specific antibody.[20][21][22][23] Following enrichment, the downstream analysis can confirm target engagement. For this compound, one could perform an IP for PRMT1 and then use a pan-ADMA antibody in a Western blot to see if the methylation of PRMT1 itself or its tightly bound interactors is reduced upon treatment.
Experimental Protocol: Immunoprecipitation (IP)
-
Cell Culture and Lysis:
-
Treat cells with this compound or vehicle as described in the Western blot protocol.
-
Lyse cells using a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) to preserve protein-protein interactions.[20]
-
-
Pre-clearing Lysate (Optional but Recommended):
-
Add Protein A/G agarose beads to the cell lysate and incubate for 30-60 minutes at 4°C.[13] This step removes proteins that non-specifically bind to the beads.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific for the target protein (e.g., anti-PRMT1) to the pre-cleared lysate. Incubate for 1-4 hours or overnight at 4°C with gentle rotation.[13]
-
Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[13]
-
-
Washing:
-
Elution and Analysis:
-
After the final wash, resuspend the beads in 1X Laemmli sample buffer.
-
Boil the sample for 5-10 minutes to elute the protein from the beads and denature it.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blot.
-
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 12. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 18. promegaconnections.com [promegaconnections.com]
- 19. news-medical.net [news-medical.net]
- 20. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 21. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 22. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: Determining the Dose-Response Curve of MS023, a Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS023 is a potent and selective small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs), which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3][4][5][6][7] These enzymes play a crucial role in cellular processes by catalyzing the mono- and asymmetric dimethylation of arginine residues on histone and non-histone proteins.[8][9] Dysregulation of Type I PRMT activity has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[8][10] this compound acts as a noncompetitive inhibitor with respect to both the S-adenosylmethionine (SAM) cofactor and the peptide substrate.[8] This application note provides a detailed protocol for determining the dose-response curve of this compound in a cellular context, using the inhibition of histone H4 arginine 3 asymmetric dimethylation (H4R3me2a) as a primary pharmacodynamic biomarker.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition on Type I PRMTs and downstream effects.
Experimental Workflow
Caption: Workflow for determining the cellular IC50 of this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: MCF7 (human breast cancer cell line, known to express PRMT1).
-
Small Molecules: this compound (inhibitor), MS094 (negative control).
-
Cell Culture: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit.
-
Western Blot: SDS-PAGE gels, transfer membranes, primary antibodies (anti-H4R3me2a, anti-total Histone H4), HRP-conjugated secondary antibody, ECL substrate.
Protocol 1: Cell Culture and Treatment
-
Cell Maintenance: Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 3 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and the negative control, MS094, in DMSO. From this, create a series of dilutions in culture medium to achieve the final desired concentrations.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or MS094. A typical dose range for this compound would be 0.1 nM to 10 µM (e.g., 0, 0.1, 1, 3, 10, 30, 100, 300, 1000, 10000 nM). Include a vehicle control (DMSO) and a high concentration of the negative control MS094 (e.g., 10 µM).
Protocol 2: Western Blot for H4R3me2a Inhibition
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with the primary antibody against H4R3me2a.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing: To normalize for loading, the same membrane can be stripped and re-probed with an antibody against total Histone H4.
Protocol 3: Data Analysis
-
Densitometry: Quantify the band intensities for H4R3me2a and total Histone H4 for each sample using imaging software (e.g., ImageJ).
-
Normalization: Normalize the H4R3me2a signal to the corresponding total Histone H4 signal for each lane.
-
Dose-Response Curve: Plot the normalized H4R3me2a signal against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic curve) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the H4R3me2a signal.
Data Presentation
The quantitative data from the dose-response experiment can be summarized as follows. The results will demonstrate the concentration-dependent inhibition of H4R3me2a by this compound.
| This compound Conc. (nM) | Normalized H4R3me2a Signal (Mean ± SEM) | % Inhibition |
| 0 (Vehicle) | 1.00 ± 0.05 | 0 |
| 0.1 | 0.98 ± 0.06 | 2 |
| 1 | 0.85 ± 0.07 | 15 |
| 3 | 0.65 ± 0.05 | 35 |
| 10 | 0.48 ± 0.04 | 52 |
| 30 | 0.25 ± 0.03 | 75 |
| 100 | 0.12 ± 0.02 | 88 |
| 300 | 0.06 ± 0.01 | 94 |
| 1000 | 0.04 ± 0.01 | 96 |
| 10000 | 0.03 ± 0.01 | 97 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Based on such data, the calculated IC50 for this compound in MCF7 cells for the inhibition of H4R3me2a is expected to be in the low nanomolar range, consistent with published findings of approximately 9 nM.[1] The negative control, MS094, should not show significant inhibition at concentrations up to 10 µM.[8]
Conclusion
This application note provides a comprehensive framework for determining the dose-response characteristics of the Type I PRMT inhibitor, this compound. The detailed protocols for cell-based assays and subsequent data analysis will enable researchers to accurately quantify the potency of this compound and similar compounds. The use of a specific biomarker like H4R3me2a provides a robust and reproducible method for assessing the on-target activity of the inhibitor in a cellular environment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MS 023 dihydrochloride | Protein Arginine Methyltransferases | Bio-Techne [bio-techne.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Structural Genomics Consortium [thesgc.org]
Application Notes: Utilizing MS023 to Investigate RNA Splicing Regulation
Introduction
MS023 is a potent, selective, and cell-active small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs), which include PRMT1, PRMT3, CARM1 (PRMT4), PRMT6, and PRMT8.[1][2] These enzymes catalyze the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes.[1][2] Recent studies have highlighted the critical role of PRMT1 in the regulation of RNA splicing. Inhibition of PRMT1 by this compound has been shown to impair mRNA splicing, leading to significant downstream cellular consequences, making it an invaluable tool for researchers in cell biology, oncology, and drug development.[1][3][4]
Mechanism of Action
The primary mechanism through which this compound affects RNA splicing is by inhibiting the enzymatic activity of PRMT1. BioID (proximity-dependent biotin identification) analysis has revealed that PRMT1 interacts with a multitude of proteins integral to the mRNA splicing machinery.[1][3] By inhibiting PRMT1, this compound reduces the asymmetric arginine methylation of these splicing factors. This disruption of post-translational modifications leads to dysfunctional RNA splicing, characterized by the retention of introns in mature mRNA transcripts.[1][4]
The consequences of this compound-induced intron retention are profound and include:
-
R-loop Formation: The accumulation of unspliced introns promotes the formation of stable DNA:RNA hybrids, known as R-loops.[1][4]
-
DNA Damage: Unresolved R-loops are a source of genomic instability and lead to an increase in DNA double-strand breaks (DSBs).[1][3][4]
-
Viral Mimicry Response: In some cancer types, such as Triple-Negative Breast Cancer (TNBC), this compound-induced intron retention leads to the accumulation of double-stranded RNA (dsRNA) from endogenous retroelements (e.g., inverted-repeat Alus). This triggers an interferon response via the antiviral defense pathway.[5]
-
Therapeutic Sensitization: By inducing DNA damage and perturbing RNA metabolism, this compound can sensitize cancer cells to DNA-damaging agents like chemotherapy, ionizing radiation (IR), and PARP inhibitors.[1][3][4]
Quantitative Data Summary
This compound's activity has been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data from published studies.
Table 1: Biochemical and Cellular Potency of this compound
| Target | Assay Type | IC₅₀ | Cellular Effect | Cell Line | EC₅₀ | Reference |
|---|---|---|---|---|---|---|
| PRMT1 | Biochemical | 29 nM | Inhibition of H4R3me2a | MCF7 | 21 nM | [2] |
| PRMT3 | Biochemical | 115 nM | - | - | - | [2] |
| PRMT4 | Biochemical | 32 nM | - | - | - | [2] |
| PRMT6 | Biochemical | 22 nM | Inhibition of H3R2me2a | HEK293 | 30 nM | [2] |
| PRMT8 | Biochemical | 8 nM | - | - | - | [2] |
| PRMT5 | Biochemical | >100,000 nM | - | - | - |[2] |
Table 2: Cellular Effects of this compound on Splicing and Downstream Events
| Effect | Assay | Cell Line | Treatment | Result | Reference |
|---|---|---|---|---|---|
| R-loop Accumulation | S9.6 Immunofluorescence | H526 | 5µM this compound | 1.39x increase in intensity | [1] |
| SBC5 | 5µM this compound | 2.05x increase in intensity | [1] | ||
| SHP77 | 5µM this compound | 1.55x increase in intensity | [1] | ||
| Intron Retention | RNA-Seq | A549 | This compound | Decreased retained introns (vs. PRMT5i) | [6] |
| RNA-Seq | TNBC cells | This compound | Increased retained introns | [5] |
| Gene Expression | RNA-Seq | RCC243, 786-0 | 5µM this compound (3 days) | 165 common downregulated genes (cell cycle, DDR) |[7][8] |
Table 3: Synergistic Effects of this compound with DNA Damaging Agents in Small Cell Lung Cancer (SCLC)
| Cell Line | Combination Treatment | Bliss Synergy Score (Median) | Reference |
|---|---|---|---|
| H69 | This compound + Cisplatin/Etoposide | 15.2 | [1] |
| H82 | This compound + Cisplatin/Etoposide | 16.1 | [1] |
| H526 | This compound + Cisplatin/Etoposide | 13.9 | [1] |
| SBC5 | This compound + Cisplatin/Etoposide | 12.8 | [1] |
| SHP77 | This compound + Cisplatin/Etoposide | 14.5 | [1] |
(Note: Higher Bliss scores indicate stronger synergy)
Experimental Protocols
Below are detailed protocols for key experiments to study the effects of this compound on RNA splicing regulation.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent cells with this compound to assess its impact on cellular processes.
Materials:
-
Adherent cell line of interest (e.g., MCF7, H526, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
DMSO (vehicle control)
-
Tissue culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase (e.g., 40-60% confluency) at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Treatment Media: Prepare fresh dilutions of this compound in complete growth medium to the desired final concentrations (e.g., 100 nM to 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Aspirate the old medium from the cells and replace it with the prepared this compound-containing or vehicle control medium.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 48-96 hours). The optimal time will depend on the specific endpoint being measured.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blot, RNA extraction for RT-qPCR/RNA-seq, or cell fixation for immunofluorescence).
Protocol 2: Western Blot for Arginine Methylation
This protocol is used to verify the inhibitory effect of this compound on Type I PRMTs by detecting changes in asymmetric dimethylarginine (aDMA) levels.
Materials:
-
This compound-treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Pan-aDMA antibody, anti-H4R3me2a, anti-PRMT1, loading control (e.g., anti-β-actin, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes to denature proteins.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-aDMA) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control.
Protocol 3: R-loop Detection by Immunofluorescence (IF)
This protocol uses the S9.6 antibody to visualize DNA:RNA hybrids (R-loops), which accumulate following this compound treatment.[1]
Materials:
-
Cells grown on glass coverslips
-
This compound and DMSO (for treatment)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBST)
-
Primary antibody: anti-DNA:RNA hybrid [S9.6]
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture plate. Treat with this compound or DMSO as described in Protocol 1.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS, then permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate coverslips with the S9.6 primary antibody diluted in blocking solution in a humidified chamber overnight at 4°C.
-
Washing: Wash coverslips three times with PBST.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBST. Stain with DAPI for 5 minutes to visualize nuclei.
-
Mounting: Wash a final time and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear fluorescence intensity of the S9.6 signal using image analysis software (e.g., ImageJ/Fiji).
Protocol 4: In Vivo Xenograft Studies
This protocol provides a brief overview of how to assess the efficacy of this compound in a mouse xenograft model, often in combination with other therapies.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line or patient-derived xenograft (PDX) cells
-
This compound formulated for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
-
Standard animal care and handling equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound, DNA-damaging agent, Combination).
-
Treatment Administration: Administer this compound via the appropriate route, typically intraperitoneal (IP) injection. A previously established dose is 80 mg/kg, administered on a schedule such as 5 days on, 2 days off, or 3 days on, 4 off.[1][7]
-
Monitoring: Monitor animal body weight and overall health regularly. Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: Continue the study until tumors reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment groups. Kaplan-Meier survival analysis can also be performed. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for aDMA).
References
- 1. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Type I and II PRMTs inversely regulate post-transcriptional intron detention through Sm and CHTOP methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MS023 Insolubility in Aqueous Buffers
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering solubility issues with MS023 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous experimental buffer. Is this normal?
A: Yes, this is a common observation. This compound is sparingly soluble in aqueous solutions.[1][2] When a concentrated DMSO stock is diluted into an aqueous buffer, the significant change in solvent polarity can cause the compound to precipitate out of solution. This phenomenon is often referred to as "solvent-shifting" or "precipitation upon dilution".[3]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) and ethanol are recommended for creating high-concentration stock solutions of this compound.[1][2][4][5] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can reduce the solubility of the compound.[1][2]
Q3: Is there a more water-soluble form of this compound available?
A: Yes, the hydrochloride salt of this compound (this compound hydrochloride or MS 023 dihydrochloride) is available and exhibits improved solubility in aqueous solutions.[6][7] For example, this compound hydrochloride is soluble in PBS (pH 7.2) at up to 10 mg/mL and in water up to 100 mM.[6][7] If you are consistently facing solubility challenges with the free base form, consider using the hydrochloride salt.
Q4: What is the underlying mechanism of action for this compound?
A: this compound is a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[6][8][9][10][11][] It binds to the substrate-binding site of these enzymes, preventing the methylation of arginine residues on histone and non-histone proteins.[8][10][11][] This inhibition of PRMT activity can modulate gene expression and impact various cellular processes.[10]
Troubleshooting Guide
If you are experiencing issues with this compound solubility, please follow this step-by-step guide.
Step 1: Verify Your Compound and Solvent
-
Compound Form: Confirm whether you are using the this compound free base or the hydrochloride salt. The salt form has significantly better aqueous solubility.[6][7]
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO for your stock solution.[1][2] Older DMSO that has absorbed moisture from the air will be less effective.
Step 2: Optimize Stock Solution Preparation
-
Prepare a high-concentration stock solution in 100% anhydrous DMSO. Gently warm the solution (e.g., to 37°C) and vortex to ensure the compound is fully dissolved.
Step 3: Modify the Dilution Protocol
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a smaller volume of your aqueous buffer while vortexing to ensure rapid mixing. Then, continue to dilute to your final desired concentration.
-
Pre-warming Buffer: Pre-warm your aqueous buffer to 37°C before adding the this compound stock solution. This can help to temporarily increase the solubility.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible (ideally ≤ 0.5%) to minimize solvent-induced artifacts, but be aware that lower DMSO concentrations may increase the likelihood of precipitation.
Step 4: Employ Solubility-Enhancing Excipients
-
If precipitation persists, consider the use of co-solvents or surfactants in your aqueous buffer.[13][14][15][16][17]
-
Co-solvents: Polyethylene glycol (e.g., PEG300) can be used to improve solubility.[1]
-
Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can help to maintain the compound in solution by forming micelles.[1]
Data Presentation
| Compound Form | Solvent | Solubility | Reference |
| This compound (free base) | DMSO | 30 mg/mL | [4] |
| 57 mg/mL | [1] | ||
| Ethanol | 30 mg/mL | [4] | |
| 57 mg/mL | [1] | ||
| Water | Insoluble | [1][2] | |
| Ethanol:PBS (pH 7.2) (1:10) | 0.09 mg/mL | [4] | |
| This compound hydrochloride | PBS (pH 7.2) | 10 mg/mL | [6] |
| DMF | 30 mg/mL | [6] | |
| DMSO | 30 mg/mL | [6] | |
| Ethanol | 30 mg/mL | [6] | |
| MS 023 dihydrochloride | Water | 100 mM | [7] |
| DMSO | 100 mM | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (free base) powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound free base is 287.4 g/mol .[1][] For 1 mL of a 10 mM stock, you will need 2.874 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution with a Surfactant
This protocol is adapted from a formulation used for in vivo studies and can be scaled down for in vitro experiments.[1]
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
PEG300
-
Tween 80
-
Sterile deionized water or desired aqueous buffer (e.g., PBS)
-
-
Procedure (for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of your 10 mM this compound in DMSO stock solution. Mix thoroughly by vortexing until the solution is clear. This results in an intermediate solution with a theoretical this compound concentration of 1 mM.
-
Add 50 µL of Tween 80 to the mixture and vortex until clear.
-
Add 500 µL of your desired aqueous buffer to bring the final volume to 1 mL. The final concentration of this compound will be 500 µM.
-
Use this working solution immediately for your experiments. Further dilutions can be made in your experimental medium, but be mindful of potential precipitation at lower excipient concentrations.
-
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. MS 023 dihydrochloride | Protein Arginine Methyltransferases | Bio-Techne [bio-techne.com]
- 8. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 13. journal.appconnect.in [journal.appconnect.in]
- 14. wjbphs.com [wjbphs.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. longdom.org [longdom.org]
- 17. ijmsdr.org [ijmsdr.org]
how to minimize off-target effects of MS023
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MS023, a potent and selective inhibitor of type I protein arginine methyltransferases (PRMTs). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help minimize and interpret potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a cell-active small molecule inhibitor that demonstrates high potency and selectivity for type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2] It functions as a noncompetitive inhibitor with respect to both the cofactor S-adenosylmethionine (SAM) and the peptide substrate, binding to the substrate-binding site of the enzyme.[3] The primary on-target effect of this compound is the reduction of asymmetric dimethylation of arginine residues on histone and non-histone proteins.[3][4]
2. What are the known on-target effects of this compound in cells?
Treatment of cells with this compound leads to a potent and concentration-dependent decrease in cellular levels of asymmetrically dimethylated arginine, such as H4R3me2a (a marker for PRMT1 activity) and H3R2me2a (a marker for PRMT6 activity).[3][5] Concurrently, an increase in the levels of monomethylated and symmetrically dimethylated arginine may be observed.[3][4]
3. How selective is this compound?
This compound shows high selectivity for type I PRMTs over other classes of methyltransferases. It is reported to be inactive against type II (e.g., PRMT5) and type III (e.g., PRMT7) PRMTs, as well as protein lysine methyltransferases and DNA methyltransferases, at concentrations up to 10 μM.[3][4]
4. Is there a negative control compound available for this compound?
Yes, MS094 is a structurally close analog of this compound that is inactive in both biochemical and cellular assays against PRMTs.[4][6] It is a crucial tool for distinguishing on-target effects of this compound from non-specific or off-target effects of the chemical scaffold.[5][7]
5. What are potential off-target effects of this compound?
While this compound is highly selective, like any small molecule inhibitor, it has the potential for off-target effects, especially at higher concentrations. Transcriptomic analysis in some studies has suggested minimal off-target effects.[8] However, researchers should always empirically determine the optimal concentration and include rigorous controls to validate their findings. Potential off-target effects could manifest as unexpected cellular phenotypes that are not recapitulated by genetic knockdown of the intended PRMT target(s).
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No effect on asymmetric arginine methylation (e.g., H4R3me2a) after this compound treatment. | 1. Compound inactivity: Improper storage or handling of this compound. 2. Suboptimal concentration: The concentration of this compound used is too low. 3. Insufficient treatment duration: The incubation time is not long enough to observe changes in histone methylation. 4. Cell line specific effects: The cell line used may have low expression of the target PRMT or be resistant to the inhibitor. | 1. Ensure this compound is stored correctly (e.g., at -20°C or -80°C as a stock solution) and freshly diluted for each experiment. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line (typically in the nanomolar to low micromolar range).[9] 3. Increase the treatment duration (e.g., 24-72 hours) as changes in histone methylation can be slow to manifest. 4. Confirm the expression of the target PRMT (e.g., PRMT1, PRMT6) in your cell line via western blot or qPCR. |
| High levels of cytotoxicity or unexpected cell morphology changes. | 1. Off-target toxicity: The concentration of this compound used is too high, leading to off-target effects. 2. On-target toxicity: Inhibition of type I PRMTs may be genuinely cytotoxic in your specific cell model. | 1. Lower the concentration of this compound. Determine the IC50 for cell viability in your cell line. 2. Perform a parallel experiment with the inactive analog, MS094, at the same concentrations. If MS094 does not cause the same effect, the toxicity is likely on-target.[7] 3. Use an orthogonal approach to validate the phenotype, such as siRNA or shRNA-mediated knockdown of the target PRMT. |
| Observed phenotype does not match published data or expectations. | 1. Off-target effect: The observed phenotype may be due to this compound interacting with an unintended target. 2. Different experimental conditions: Variations in cell line, passage number, media, or other experimental parameters. 3. Complex biology: The signaling pathway may be more complex than anticipated, with compensatory mechanisms at play. | 1. Critically, repeat the experiment using the inactive control MS094 alongside this compound. A true on-target effect should not be observed with MS094.[5] 2. Standardize your experimental protocols and ensure consistency across experiments. 3. Consider using genetic approaches (e.g., PRMT1 or PRMT6 knockout/knockdown) to confirm that the phenotype is dependent on the intended target. |
| Variability between experiments. | 1. Compound stability: Repeated freeze-thaw cycles of the this compound stock solution. 2. Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration. | 1. Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. 2. Maintain a consistent cell culture practice. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and its inactive control, MS094.
Table 1: In Vitro Inhibitory Activity of this compound against PRMTs
| Target | IC50 (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
| Data compiled from multiple sources.[1][2] |
Table 2: Cellular Activity of this compound
| Cellular Marker | Cell Line | IC50 (nM) | Treatment Duration |
| H4R3me2a | MCF7 | 9 | 48 hours |
| H3R2me2a | HEK293 | 56 | 20 hours |
| Data compiled from multiple sources.[5][9] |
Table 3: Comparison of this compound and Inactive Control MS094
| Compound | Target Activity | Recommended Use |
| This compound | Potent inhibitor of type I PRMTs | To probe the function of type I PRMTs |
| MS094 | Inactive against PRMTs | Negative control for this compound to differentiate on-target from off-target effects |
| Information based on published literature.[4][6] |
Experimental Protocols
Western Blot for Histone Arginine Methylation
This protocol is for assessing the on-target activity of this compound by measuring changes in histone arginine methylation.
a. Cell Lysis and Histone Extraction:
-
Seed and treat cells with desired concentrations of this compound, MS094 (as a negative control), and vehicle control for the desired duration (e.g., 24-72 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using a dilute acid (e.g., 0.2 M H₂SO₄) overnight at 4°C.
-
Precipitate the histone proteins with trichloroacetic acid (TCA) and wash with acetone.
-
Resuspend the histone pellet in water and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Western Blotting:
-
Prepare histone samples in Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of histone extracts onto a 15% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a or anti-H3R2me2a) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the signal to a loading control, such as total Histone H3 or H4.
Cellular Viability Assay
This protocol is to determine the cytotoxic effects of this compound.
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound and MS094 (e.g., ranging from 1 nM to 100 µM). Include a vehicle-only control.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal according to the manufacturer's instructions.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Proteomics-Based Off-Target Identification (Conceptual Workflow)
For an in-depth and unbiased identification of potential off-targets, mass spectrometry-based proteomics approaches can be employed.
-
Experimental Design: Treat cells with a concentration of this compound that elicits the desired phenotype and a higher concentration that may induce off-target effects. Include vehicle and MS094 controls.
-
Sample Preparation: Lyse the cells and prepare protein extracts.
-
Mass Spectrometry: Analyze the protein extracts using techniques like label-free quantification (LFQ) or tandem mass tagging (TMT) to identify and quantify changes in protein abundance across the different treatment conditions.
-
Data Analysis: Identify proteins that are significantly up- or down-regulated upon this compound treatment but not with MS094. These proteins are potential off-targets or downstream effectors of on-target activity. Further validation would be required.
Visualizations
Caption: Mechanism of this compound inhibition of Type I PRMTs.
Caption: Workflow for troubleshooting unexpected experimental results with this compound.
Caption: Experimental workflow for validating the on-target effects of this compound.
References
- 1. Histone Modification [labome.com]
- 2. This compound, PRMT Inhibitor - CD BioSciences [celluars.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Type I PRMT Inhibition Protects Against C9ORF72 Arginine-Rich Dipeptide Repeat Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
optimizing MS023 incubation time for maximum inhibition
Welcome to the technical support center for MS023, a potent and selective inhibitor of type I protein arginine methyltransferases (PRMTs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers optimize their experiments for maximum and specific inhibition of type I PRMTs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that is potent, selective, and cell-active against human type I PRMTs, which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3] It functions by binding to the substrate binding site of these enzymes, thereby preventing them from catalyzing the mono- and asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1] this compound is noncompetitive with both the cofactor S-adenosyl-L-methionine (SAM) and the peptide substrate.[1]
Q2: What are the typical incubation times used for this compound in cell-based assays?
A2: Incubation times for this compound in cellular experiments can vary significantly depending on the cell type and the specific endpoint being measured. Published studies have reported a range of incubation periods:
-
20 hours: For inhibiting ectopically expressed PRMT6 in HEK293 cells.[1][4]
-
48 hours: Commonly used to assess the reduction of histone arginine methylation (e.g., H4R3me2a) in cell lines like MCF7.[1][4]
-
72 hours: To observe a reduction in asymmetric dimethyl arginine (ADMA) levels in small cell lung cancer cell lines.[5][6]
-
96 hours (4 days): Often used for cell growth and proliferation assays.[1][2]
-
5 days: To achieve a reduction in ADMA levels across a panel of 13 cell lines.[5]
-
Up to 10 days: For long-term cell viability and proliferation studies.[5]
Q3: How does this compound affect global arginine methylation?
A3: this compound treatment leads to a dose-dependent decrease in global levels of asymmetric dimethylation (ADMA). Concurrently, it causes an increase in the levels of monomethylation (MMA) and symmetric dimethylation (SDMA) in cells.[1][2]
Q4: Are there any known off-target effects or cellular toxicities associated with this compound?
A4: At higher concentrations (e.g., 10 µM, 50 µM) and with longer incubation times (e.g., 96 hours), this compound can decrease cell growth in most tested cell lines.[1] In some cell lines, effects on cell growth have been observed at concentrations as low as 0.1 µM after 10 days of treatment.[1] It is important to determine the optimal concentration and incubation time for your specific cell line and experimental goals to minimize potential off-target effects related to cell cycle arrest or cytotoxicity.
Troubleshooting Guide
Issue 1: Suboptimal inhibition of asymmetric dimethylation.
-
Possible Cause 1: Incubation time is too short.
-
Solution: The inhibitory effect of this compound is time-dependent. If you are not observing the expected decrease in asymmetric dimethylation marks (e.g., ADMA, H4R3me2a), consider extending the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal duration for your specific cell line and target. For instance, while a 20-hour incubation was sufficient for overexpressed PRMT6 in HEK293 cells, a 48-hour incubation was used for endogenous PRMT1 in MCF7 cells.[1][4]
-
-
Possible Cause 2: this compound concentration is too low.
-
Solution: Ensure you are using a concentration of this compound that is appropriate for your cell line's sensitivity. The IC50 values for this compound can vary between different PRMTs and in different cellular contexts.[2][3] Refer to the data tables below for biochemical and cellular IC50 values. Perform a dose-response experiment to determine the optimal concentration for your system.
-
-
Possible Cause 3: Poor cell health or confluency.
-
Solution: Ensure your cells are healthy and in the exponential growth phase at the time of treatment. For cellular PRMT1 assays in MCF7 cells, a confluency of 40% was used at the start of the 48-hour treatment.[1] For PRMT6 assays in HEK293 cells, a 50% confluency was used before transfection and subsequent 20-hour treatment.[1]
-
Issue 2: High degree of cell death or growth inhibition observed.
-
Possible Cause 1: Incubation time is too long.
-
Solution: Prolonged exposure to this compound, even at lower concentrations, can impact cell proliferation and viability.[1] If you observe significant cytotoxicity, try reducing the incubation time. The goal is to find a window where you see maximal target inhibition with minimal impact on cell health, unless studying antiproliferative effects is the primary goal.
-
-
Possible Cause 2: this compound concentration is too high.
-
Solution: High concentrations of this compound can lead to off-target effects and cytotoxicity.[1] Lower the concentration of this compound. It is crucial to perform a toxicity assay to determine the maximum tolerated concentration in your specific cell line and for your desired incubation period.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in incubation conditions.
-
Solution: Standardize all experimental parameters, including cell seeding density, confluency at the time of treatment, and the exact duration of this compound incubation. For long-term experiments (e.g., 96 hours), it has been noted that the inhibitor was replaced after 48 hours in some protocols to maintain its effective concentration.[2]
-
-
Possible Cause 2: Degradation of this compound.
Data Presentation
Table 1: Biochemical IC50 Values of this compound against Type I PRMTs
| PRMT Target | IC50 (nM) |
| PRMT1 | 30 ± 9 |
| PRMT3 | 119 ± 14 |
| PRMT4 (CARM1) | 83 ± 10 |
| PRMT6 | 4 ± 0.5 |
| PRMT8 | 5 ± 0.1 |
| Data sourced from Eram et al., 2016.[1] |
Table 2: Cellular IC50 Values of this compound for Inhibition of Methylation Marks
| Cell Line | Target Mark | Incubation Time | Cellular IC50 (nM) |
| MCF7 | H4R3me2a | 48 hours | 9 ± 0.2 |
| HEK293 | H3R2me2a | 20 hours | 56 ± 7 |
| Data sourced from Eram et al., 2016 and MedchemExpress datasheet.[1][4] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound for Western Blot Analysis
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 40-50% confluency at the time of treatment.
-
Cell Culture: Grow cells in appropriate media supplemented with FBS and antibiotics.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in culture media to achieve the desired final concentrations.
-
Treatment: Remove the existing media from the cells and add the media containing the various concentrations of this compound or a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. For longer incubation periods (>48 hours), consider replacing the media with freshly prepared this compound-containing media at the 48-hour mark.[2]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting: Proceed with standard western blotting protocols to detect the levels of asymmetrically dimethylated proteins (e.g., using an anti-ADMA antibody) and appropriate loading controls (e.g., β-actin or Histone H3).
Visualizations
Caption: Mechanism of this compound inhibition of Type I PRMTs.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: MS023 in Primary Cell Cultures
Welcome to the technical support center for the use of MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), in primary cell cultures. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals navigate the challenges of using this compound in these sensitive experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2] It functions by binding to the substrate-binding site of these enzymes, thereby preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone protein substrates.[1] This inhibition leads to a global reduction in asymmetric dimethylarginine (aDMA) levels in cells.[1] PRMT1 is a primary target of this compound, and inhibition of its activity is often monitored by the reduction of the histone mark H4R3me2a.[3][4]
Q2: What are the expected effects of this compound on primary cells?
The effects of this compound on primary cells can be cell-type dependent and are related to the roles of Type I PRMTs in various cellular processes. Based on studies in different cell types, expected effects include:
-
Inhibition of proliferation and cell growth: this compound has been shown to decrease cell growth and induce growth arrest in various cell lines, and similar effects can be anticipated in proliferating primary cells.[5][6]
-
Induction of cell death (apoptosis): At higher concentrations or with prolonged exposure, this compound can induce apoptosis.[7]
-
Changes in cell morphology: Researchers have observed a flattening morphology in cells treated with this compound.[5][6]
-
Alterations in differentiation pathways: As PRMTs are involved in cell fate decisions, this compound can impact the differentiation of primary cells. For example, it has been shown to affect the differentiation of muscle stem cells and B cells.[8][9]
Q3: What is a suitable starting concentration for this compound in primary cell culture experiments?
A suitable starting concentration for this compound will vary depending on the primary cell type and the experimental endpoint. Based on published data, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most applications.[1][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental goals, balancing target inhibition with acceptable cytotoxicity.
Q4: How can I confirm that this compound is active in my primary cells?
To confirm the on-target activity of this compound, you can assess the levels of asymmetric dimethylarginine (aDMA) or specific histone methylation marks. A common and reliable method is to perform a Western blot to detect a decrease in the H4R3me2a mark, which is primarily catalyzed by PRMT1.[3][4] A global reduction in aDMA can also be assessed using a pan-aDMA antibody.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death or detachment at expected effective concentrations. | Primary cells are more sensitive to cytotoxic effects than immortalized cell lines. The concentration of this compound may be too high. The solvent (e.g., DMSO) concentration may be toxic. | Perform a dose-response curve starting from a lower concentration (e.g., 10 nM) to determine the IC50 for cytotoxicity in your specific primary cell type. Ensure the final solvent concentration is well-tolerated by your cells (typically ≤ 0.1%). |
| No observable effect on the target pathway or cellular phenotype. | The concentration of this compound may be too low. The incubation time may be too short. The primary cells may have low expression of Type I PRMTs. The compound may have degraded. | Increase the concentration of this compound and/or extend the incubation time. Confirm target engagement by Western blot for H4R3me2a or global aDMA. Verify the expression of PRMT1 in your primary cells. Use a fresh stock of this compound. |
| Inconsistent results between experiments. | Variability in primary cell isolation and culture. Passage number of primary cells. Inconsistent timing of this compound treatment. | Standardize your primary cell isolation and culture protocol. Use cells at a consistent and low passage number. Ensure the timing and duration of this compound treatment are consistent across all experiments. |
| Unexpected changes in cell differentiation or morphology. | This compound is known to influence cell fate and morphology.[5][8] These may be on-target effects. | Carefully characterize any morphological or differentiation changes. These may be part of the biological response to PRMT1 inhibition in your cell type. Compare with a negative control compound like MS094 if available. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. Note that data for many primary cell types is limited, and the majority of studies have been conducted in cancer cell lines.
Table 1: In Vitro IC50 Values of this compound for Type I PRMTs
| Target PRMT | IC50 (nM) |
| PRMT1 | 30 ± 9 |
| PRMT3 | 119 ± 14 |
| PRMT4 (CARM1) | 83 ± 10 |
| PRMT6 | 4 ± 0.5 |
| PRMT8 | 5 ± 0.1 |
| (Data from Eram, et al., 2016)[1] |
Table 2: Cellular IC50 Values of this compound for Inhibition of PRMT Activity
| Cell Line | Target | Cellular IC50 (nM) | Assay |
| MCF7 | PRMT1 | 9 ± 0.2 | H4R3me2a levels |
| HEK293 | PRMT6 | 56 ± 7 | H3R2me2a levels |
| (Data from Eram, et al., 2016)[1] |
Table 3: Reported Effects of this compound on Primary Cells
| Primary Cell Type | Concentration | Duration | Observed Effect | Reference |
| Mouse Muscle Stem Cells | 1 µM | 48 hours | Increased number of Pax7+/Ki67+ cells | [8] |
| Primary Myoblasts | 1 µM | 4 days | Impaired formation of multinucleated myotubes | [8] |
| Primary B cells | Not specified | Not specified | Promotes dark zone fate and proliferation, limits differentiation | [9] |
| Multiple Myeloma Patient Cells | Various | 2 days | Dose-dependent decrease in cell viability | [10] |
Key Experimental Protocols
1. Protocol for Assessing this compound Cytotoxicity using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate primary cells in a 96-well plate at a density optimized for your cell type to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for the dilutions).
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and read the absorbance on a microplate reader.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate according to the manufacturer's instructions. Read the luminescence on a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value for cytotoxicity.
2. Protocol for Assessing this compound Target Engagement by Western Blot
-
Cell Treatment: Culture your primary cells to approximately 70-80% confluency. Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H4R3me2a (to assess PRMT1 inhibition) or a pan-aDMA antibody overnight at 4°C.
-
Also, probe for a loading control, such as total Histone H4, β-actin, or GAPDH.
-
Wash the membrane with TBST and incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H4R3me2a or aDMA signal to the loading control to determine the extent of target inhibition.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of type I PRMTs reforms muscle stem cell identity enhancing their therapeutic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 1 regulates B cell fate after positive selection in the germinal center in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of MS023 in Culture Media
Frequently Asked Questions (FAQs)
Q1: My cells are showing inconsistent responses to MS023 treatment. Could this be a stability issue?
A1: Inconsistent cellular responses to this compound can indeed be a sign of compound instability in your culture medium. Degradation of the small molecule can lead to a lower effective concentration over the course of the experiment, resulting in variable phenotypic outcomes. It is crucial to consider the "three S's": solvent, solubility, and stability. Problems with any of these can affect the actual concentration of this compound available to the cells.
Q2: What are the common factors in cell culture that can lead to the degradation of a small molecule like this compound?
A2: Several factors can contribute to the degradation of small molecules in cell culture media. These include:
-
pH of the medium: Standard culture media is typically buffered to a physiological pH (around 7.4). Deviations from this can affect the stability of pH-sensitive compounds.
-
Media components: Certain components in the media, such as reactive oxygen species (ROS) or enzymes released by the cells, can degrade the compound. The presence of serum can also impact stability.
-
Light exposure: Some compounds are light-sensitive and can degrade upon exposure to ambient light.
-
Temperature: Although cell cultures are maintained at a constant temperature (usually 37°C), this elevated temperature can accelerate the degradation of thermally labile compounds.
-
Dissolution solvent: The solvent used to prepare the stock solution of this compound might interact with media components or affect the compound's stability.
Q3: How can I assess the stability of this compound in my specific cell culture medium?
A3: You can perform a simple stability study by incubating this compound in your complete cell culture medium (including serum, if applicable) under your standard experimental conditions (37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium and analyze the concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting potential this compound stability issues.
Problem 1: Reduced or no biological activity of this compound.
-
Possible Cause 1: Degradation in stock solution.
-
Troubleshooting Step: Ensure proper storage of the this compound stock solution. According to one supplier, stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for 1 month.[1] Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions if there is any doubt about the quality of the existing stock.
-
-
Possible Cause 2: Degradation in culture medium.
-
Troubleshooting Step: Minimize the time between adding this compound to the medium and treating the cells. Consider replenishing the medium with freshly prepared this compound at regular intervals during long-term experiments. For example, if your experiment runs for 72 hours, consider changing the media and re-adding the compound every 24 hours.
-
Problem 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent compound concentration.
-
Troubleshooting Step: Perform a stability test of this compound in your specific culture medium to determine its half-life (see Experimental Protocol section). This will help you understand the time window in which the compound is active and allow you to design your experiments accordingly.
-
-
Possible Cause 2: Interaction with media components.
-
Troubleshooting Step: If you are using serum-supplemented media, consider switching to a serum-free formulation or reducing the serum concentration, as serum proteins can sometimes bind to and sequester small molecules. If using a chemically defined medium, be aware of potential interactions with specific components.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Culture Media
This table illustrates how the stability of a small molecule like this compound might vary in different culture media. The data presented here is for illustrative purposes only and is not based on actual experimental results for this compound.
| Media Type | Supplement | Incubation Time (hours) | Remaining this compound (%) |
| DMEM | 10% FBS | 24 | 75 |
| DMEM | 10% FBS | 48 | 50 |
| RPMI-1640 | 10% FBS | 24 | 80 |
| RPMI-1640 | 10% FBS | 48 | 60 |
| Serum-Free Medium | None | 24 | 95 |
| Serum-Free Medium | None | 48 | 90 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Methodology:
-
Prepare a working solution of this compound in your complete culture medium at the final desired concentration (e.g., 10 µM).
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.
-
Place the tubes in a cell culture incubator at 37°C with 5% CO2.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples and prepare them for analysis by HPLC or LC-MS to determine the concentration of this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
Visualizations
Signaling Pathway of this compound Action
This compound is a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), such as PRMT1 and PRMT6.[2][3] These enzymes catalyze the asymmetric dimethylation of arginine residues on histone and non-histone proteins, which plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, and DNA damage repair.[2][4] By inhibiting PRMT1, this compound can lead to an accumulation of DNA double-strand breaks and sensitize cancer cells to DNA damaging agents.[4]
Caption: Mechanism of action of this compound as a PRMT1 inhibitor.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines the key steps in determining the stability of this compound in a given culture medium.
Caption: Workflow for determining this compound stability in culture media.
Troubleshooting Logic for this compound Instability
This diagram illustrates a logical approach to troubleshooting experiments where this compound instability is suspected.
Caption: Logical steps for troubleshooting this compound instability.
References
MS023 Technical Support Center: Interpreting Unexpected Experimental Results
Welcome to the MS023 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during experiments with this compound, a potent and selective inhibitor of Type I Protein Arginine Methyltransferases (PRMTs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and cell-active small molecule inhibitor of human Type I PRMTs.[1][2][3] Its primary function is to block the catalytic activity of PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][3][4] This inhibition prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[2] Specifically, it blocks the formation of asymmetric dimethylarginine (ADMA), a common post-translational modification.[2] A crystal structure of PRMT6 in complex with this compound has shown that the inhibitor binds to the substrate-binding site.[2]
Q2: How selective is this compound?
A2: this compound displays high selectivity for Type I PRMTs. It is reported to be completely inactive against Type II (e.g., PRMT5, PRMT9) and Type III PRMTs (PRMT7), as well as a broad panel of protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) at concentrations up to 10 µM.[2][4] For chemical biology studies, a structurally similar but inactive analog, MS094, can be used as a negative control to help confirm that observed effects are due to Type I PRMT inhibition.[2][5]
Q3: What are the typical concentrations for cell-based assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. It has been shown to potently reduce cellular levels of histone H4 arginine 3 asymmetric dimethylation (H4R3me2a) in MCF7 cells with an IC50 of 9 nM and histone H3 arginine 2 asymmetric dimethylation (H3R2me2a) in HEK293 cells with an IC50 of 56 nM.[4] However, for effects on cell viability or in combination studies, concentrations ranging from the low micromolar (e.g., 5 µM) to higher doses have been used.[6] It is always recommended to perform a dose-response curve for your specific cell line and endpoint.
Troubleshooting Unexpected Results
This section addresses specific unexpected outcomes you may encounter during your experiments with this compound.
Issue 1: I'm not observing the expected decrease in asymmetric dimethylation (ADMA).
Potential Causes & Solutions:
-
Compound Integrity: Ensure the this compound powder and stock solutions have been stored correctly. Prepare fresh dilutions from a new DMSO stock. For in vivo work, specific formulations using PEG300, Tween80, or corn oil may be necessary and should be prepared fresh.[1]
-
Antibody Quality: The specificity and sensitivity of pan-ADMA or substrate-specific antibodies can be highly variable. Validate your antibody using a positive control (e.g., lysate from untreated, high-PRMT1 expressing cells) and a negative control (e.g., lysate from PRMT1 knockdown cells).
-
Insufficient Treatment Time: The turnover of methylation marks on some proteins can be slow. For histone marks like H4R3me2a, a 48-hour treatment is often sufficient to see a significant reduction.[2][5] For global ADMA levels, a 72-hour or longer treatment may be required.[6]
-
Cellular Context: The expression level of Type I PRMTs, particularly PRMT1, can influence a cell line's sensitivity to this compound.[6] Verify PRMT1 expression in your model system.
Issue 2: My cells are showing significant cytotoxicity or a flattened morphology at lower-than-expected concentrations.
Potential Causes & Solutions:
-
PRMT1 Dependency: The cell line you are using may be highly dependent on PRMT1 activity for survival. High PRMT1 expression has been correlated with increased sensitivity to this compound.[6] This is a valid biological finding.
-
Downstream Mechanistic Effects: Inhibition of Type I PRMTs by this compound has effects beyond simple histone modification. Mechanistic studies have shown that this compound can impair RNA splicing, lead to the formation of DNA:RNA hybrids, and cause DNA double-strand breaks (DSBs).[7][8] These effects can induce cell cycle arrest and apoptosis, leading to unexpected cytotoxicity.[9][10]
-
Synergistic Effects: If you are co-treating with other compounds, especially DNA damaging agents (e.g., cisplatin, etoposide, PARP inhibitors), be aware that this compound can act synergistically, significantly enhancing their cytotoxic effects.[6][7][8]
Issue 3: I observed an increase in symmetric dimethylation (SDMA) and/or monomethylation (MMA) after this compound treatment.
This is an expected off-target effect and a key indicator of on-target activity.
-
Mechanism: this compound selectively inhibits Type I PRMTs (which produce ADMA and MMA). It does not inhibit Type II PRMTs (like PRMT5), which produce SDMA and MMA. When Type I PRMTs are inhibited, the shared substrates become more available for methylation by Type II PRMTs. This can lead to a concurrent increase in global levels of SDMA and MMA.[2] This phenomenon is a valuable secondary confirmation that this compound is engaging its intended targets within the cell.
Issue 4: I'm seeing unexpected changes in the expression of genes related to the cell cycle or DNA Damage Response (DDR).
This is a known downstream consequence of this compound activity.
-
Mechanism: PRMT1, the primary target of this compound in many cells, methylates numerous non-histone proteins involved in critical cellular processes. BioID analysis has revealed that PRMT1 interacts with many proteins involved in mRNA splicing.[6][7][8] this compound treatment can impair this process, leading to altered transcript levels of genes involved in the cell cycle and DNA damage repair pathways.[9] This can result in a stalled cell cycle and a compromised ability to repair DNA damage, which is consistent with observed synergistic effects with DNA damaging agents.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50) of this compound against PRMTs
| Target | IC50 (nM) | Enzyme Type |
|---|---|---|
| PRMT1 | 30 | Type I |
| PRMT3 | 119 | Type I |
| PRMT4 (CARM1) | 83 | Type I |
| PRMT6 | 4 | Type I |
| PRMT8 | 5 | Type I |
Data sourced from multiple references.[1][3][4]
Table 2: Cellular Activity (IC50) of this compound
| Target Mark | Cell Line | IC50 (nM) |
|---|---|---|
| H4R3me2a | MCF7 | 9 |
| H3R2me2a | HEK299 | 56 |
Data sourced from multiple references.[1][4]
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Methylation
-
Cell Treatment: Seed cells (e.g., MCF7) and allow them to adhere overnight. Treat with a dose-range of this compound (e.g., 0-10 µM) and a vehicle control (DMSO) for 48 hours.[2]
-
Histone Extraction: Harvest cells and perform acid extraction of histones or use a commercial kit according to the manufacturer's instructions.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone extracts onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize, probe a separate blot or strip and re-probe the same blot with an antibody against a total histone control (e.g., anti-H4).[5]
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize the methylation mark signal to the total histone signal.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., MCF7, A549, HCT116) in 96-well plates at a density of approximately 3,000 cells/well and allow them to adhere overnight.[1]
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).[1]
-
Incubation: Incubate cells for 96 hours. For longer experiments, it is advisable to replace the media and inhibitor after 48 hours.[1]
-
Assay: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) according to the manufacturer's instructions.
-
Measurement: Read the plate on a luminometer or spectrophotometer.
-
Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to calculate the GI50/IC50.
Visual Guides and Workflows
Caption: The inhibitory effect of this compound on Type I PRMTs and downstream cellular consequences.
Caption: A step-by-step workflow for diagnosing unexpected results from this compound experiments.
Caption: How this compound compromises DNA repair to synergize with DNA damaging therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
how to confirm MS023 is active in my experimental system
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of MS023, a potent and selective inhibitor of Type I Protein Arginine Methyltransferases (PRMTs), in various experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it do?
This compound is a chemical probe that potently and selectively inhibits the enzymatic activity of Type I Protein Arginine Methyltransferases (PRMTs).[1][2][3][4][5][6][7][8] These enzymes, which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, are responsible for catalyzing the mono- and asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][9] By inhibiting these enzymes, this compound effectively reduces the levels of asymmetrically dimethylated arginine (ADMA) within the cell.[2][4][9]
Q2: How can I be sure that this compound is active in my cell-based experiment?
The most direct way to confirm this compound activity in a cellular context is to measure the levels of a known downstream methylation mark that is dependent on a Type I PRMT. A common and reliable method is to perform a Western blot to detect changes in the asymmetric dimethylation of specific histone residues. Specifically, a reduction in the H4R3me2a mark (asymmetric dimethylation of histone H4 at arginine 3), a primary target of PRMT1, is a strong indicator of this compound activity.[1][6][9] Similarly, a decrease in the H3R2me2a mark (asymmetric dimethylation of histone H3 at arginine 2) can indicate the inhibition of PRMT6.[1][6][9]
Q3: What is the recommended positive control for my experiment?
A suitable positive control would be a cell line or experimental condition known to have high Type I PRMT activity and detectable levels of the target methylation mark (e.g., H4R3me2a).
Q4: Is there a negative control compound for this compound?
Yes, a structurally similar but inactive compound called MS094 is available and highly recommended for use as a negative control.[1][9] This helps to ensure that the observed effects are due to the specific inhibitory activity of this compound and not off-target or compound-specific artifacts.
Q5: At what concentration should I use this compound?
The effective concentration of this compound can vary depending on the cell type and the specific PRMT being targeted. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. However, concentrations in the range of 1 to 10 µM are often effective in cell-based assays.[4] For reference, the IC50 values for inhibiting H4R3me2a in MCF-7 cells and H3R2me2a in HEK293 cells are 9 nM and 56 nM, respectively.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No change in global or specific arginine methylation levels after this compound treatment. | Compound inactivity: The this compound may have degraded. | Ensure proper storage of this compound (dry, dark, and at -20°C).[4] Prepare fresh stock solutions in an appropriate solvent like DMSO.[5] |
| Low PRMT expression: The experimental system may have very low endogenous levels of Type I PRMTs. | Confirm the expression of your target PRMT (e.g., PRMT1, PRMT6) in your cell line using Western blot or qPCR. | |
| Incorrect concentration: The concentration of this compound used may be too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| Insufficient treatment time: The duration of this compound exposure may not be long enough to observe a change in methylation levels. | Increase the incubation time with this compound (e.g., 24-48 hours).[1][9] | |
| High background in Western blot for methylated proteins. | Antibody non-specificity: The primary antibody may be cross-reacting with other proteins. | Use a highly specific and validated antibody for your target methylation mark. Include appropriate controls, such as peptide competition assays if available. |
| Blocking issues: Inadequate blocking of the membrane. | Optimize your blocking conditions (e.g., use 5% non-fat milk or BSA in TBST for 1 hour at room temperature). | |
| Inconsistent results between experiments. | Cell passage number: Different cell passages can have altered protein expression and signaling. | Use cells within a consistent and low passage number range for all experiments. |
| Variability in treatment: Inconsistent timing or concentration of this compound treatment. | Ensure precise and consistent experimental procedures for all replicates. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Type I PRMTs
| Target PRMT | IC50 (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 (CARM1) | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
| Data compiled from multiple sources.[2][3][4][5][6][7] |
Experimental Protocols
Protocol 1: Western Blot for Detecting Changes in Histone Arginine Methylation
This protocol outlines the steps to assess the activity of this compound by measuring the levels of asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a).
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 24-48 hours. Include MS094 as a negative control if available.
-
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of your histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H4R3me2a overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for loading, strip the membrane and re-probe with an antibody for total Histone H4 or another loading control.
-
-
Data Analysis:
-
Quantify the band intensities for H4R3me2a and the loading control using image analysis software.
-
Normalize the H4R3me2a signal to the loading control.
-
Compare the normalized signals across the different treatment conditions. A dose-dependent decrease in the H4R3me2a signal in this compound-treated cells compared to the vehicle control indicates target engagement and compound activity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.[10]
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a specified period.
-
-
Cell Lysis and Heating:
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates to separate the soluble protein fraction from the aggregated proteins.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by Western blotting using an antibody against the target protein (e.g., PRMT1).
-
-
Data Interpretation:
-
Binding of this compound to PRMT1 is expected to stabilize the protein, making it more resistant to heat-induced denaturation. This will result in more PRMT1 remaining in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle control.[10]
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting Type I PRMTs.
Caption: Workflow for Western blot analysis of this compound activity.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing MS023 Delivery: A Technical Support Center
Welcome to the technical support center for MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the delivery of this compound to target cells and tissues and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets Type I PRMTs, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2][3] Its primary mechanism of action involves binding to the substrate-binding site of these enzymes, which prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins.[2] This inhibition of asymmetric arginine methylation disrupts critical cellular processes, most notably RNA splicing.[3][4] The impairment of RNA splicing leads to the accumulation of DNA:RNA hybrids (R-loops), which in turn cause DNA double-strand breaks and induce cytotoxicity.[3][4] This mechanism underlies the synergistic effects observed when this compound is used in combination with DNA-damaging agents like chemotherapy and radiation.[3][4]
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, based on published studies, a good starting point for cell-based assays is in the low micromolar to nanomolar range. For example, IC50 values for inhibiting PRMT1 and PRMT6 methyltransferase activity in cells have been reported to be 9 nM and 56 nM, respectively.[5] Dose-response curves for various small cell lung cancer cell lines show EC50 values ranging from 0.6 µM to 48.72 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, and it is recommended to prepare a concentrated stock solution in this solvent.[5][6][7] For example, a stock solution of 10 mM in DMSO is commonly used.[8] To prepare the stock solution, it is advisable to warm the vial to room temperature before opening and to use anhydrous DMSO to minimize moisture absorption, which can affect solubility.[5][7] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] For working solutions, the DMSO stock can be further diluted in cell culture medium. It is important to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).
Q4: What are the known off-target effects of this compound?
This compound is a selective inhibitor of Type I PRMTs.[2] However, it does inhibit multiple members of this family (PRMT1, 3, 4, 6, and 8) with varying potencies.[1][2] Therefore, observed biological effects may be due to the inhibition of one or a combination of these enzymes. While it has been shown to be inactive against Type II and Type III PRMTs and a panel of protein lysine methyltransferases and DNA methyltransferases at concentrations up to 10 µM, researchers should be mindful of potential off-target effects at higher concentrations.[9] It is recommended to use the lowest effective concentration and to consider including a structurally similar but inactive control compound, such as MS094, in experiments to help distinguish on-target from off-target effects.[2]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no cellular activity of this compound | 1. Incorrect concentration: The concentration of this compound may be too low for the specific cell line. 2. Poor cellular uptake: The compound may not be efficiently entering the cells. 3. Compound degradation: this compound may be unstable in the cell culture medium over the course of the experiment. 4. Low PRMT1 expression: The target cells may have low endogenous levels of PRMT1, the primary target of this compound. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal effective concentration for your cell line.[3] 2. Check for DMSO toxicity: Ensure the final DMSO concentration is not affecting cell viability. 3. Verify compound integrity: Use freshly prepared working solutions and consider replenishing the medium with fresh this compound during long-term experiments. 4. Assess PRMT1 expression: Use western blotting to determine the protein levels of PRMT1 in your target cells. Cell lines with higher PRMT1 expression have been shown to be more sensitive to this compound.[3] |
| High background or inconsistent results in cell viability assays | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variability. 2. Edge effects: Wells on the perimeter of the plate may evaporate more quickly, leading to altered cell growth and compound concentration. 3. Mycoplasma contamination: This common contamination can affect cell growth and response to treatment. | 1. Optimize cell seeding protocol: Ensure a single-cell suspension and use a calibrated multichannel pipette for even distribution. 2. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples or fill them with sterile medium or PBS. 3. Test for mycoplasma: Regularly test cell cultures for mycoplasma contamination. |
| Difficulty in detecting changes in protein methylation | 1. Insufficient treatment time or concentration: The duration or dose of this compound treatment may not be sufficient to cause a detectable change in methylation levels. 2. Antibody quality: The antibody used for western blotting may not be specific or sensitive enough. 3. Low abundance of the target protein: The protein of interest may be expressed at low levels. | 1. Optimize treatment conditions: Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in methylation.[2] 2. Validate antibodies: Use well-characterized antibodies and include appropriate positive and negative controls. 3. Enrich for the target protein: Consider immunoprecipitation (IP) to enrich for the protein of interest before western blotting. |
In Vivo Experimentation
| Issue | Possible Cause | Troubleshooting Steps |
| Poor in vivo efficacy | 1. Suboptimal dosage or administration route: The dose of this compound may be too low, or the administration route may not provide adequate bioavailability. 2. Poor solubility or stability in vivo: this compound may precipitate or be rapidly cleared from circulation. 3. Limited tumor penetration: The compound may not be effectively reaching the target tumor tissue. | 1. Conduct a dose-escalation study: Determine the maximum tolerated dose (MTD) and optimal therapeutic dose in your animal model.[10] Consider different administration routes (e.g., intraperitoneal, intravenous, oral). 2. Improve formulation: While specific data for this compound is limited, consider formulating with solubilizing agents like PEG300 and Tween 80 for intraperitoneal injections, as has been suggested for similar compounds.[5] For broader applications, nanoparticle-based delivery systems could be explored to enhance solubility and stability.[11][12][13] 3. Assess tumor biodistribution: Use techniques like mass spectrometry to quantify the concentration of this compound in tumor tissue and plasma over time. |
| Toxicity or adverse effects in animal models | 1. On-target toxicity: Inhibition of PRMTs in normal tissues may lead to adverse effects. 2. Off-target effects: At higher concentrations, this compound may interact with other proteins, causing toxicity. 3. Formulation-related toxicity: The vehicle used for administration may have its own toxic effects. | 1. Monitor animal health closely: Regularly check for signs of toxicity such as weight loss, changes in behavior, or altered organ function. 2. Optimize the dosing schedule: Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to reduce cumulative toxicity. 3. Evaluate vehicle toxicity: Include a vehicle-only control group in your experiments. |
| Difficulty in delivering this compound to the central nervous system (CNS) | 1. Blood-brain barrier (BBB) impermeability: As a small molecule, this compound's ability to cross the BBB is a key consideration for neurological applications. | 1. Assess BBB permeability: In silico or in vitro models can provide an initial assessment. In vivo studies measuring brain-to-plasma concentration ratios are necessary for definitive evaluation. 2. Strategies to enhance BBB penetration: While not yet reported for this compound, general strategies for small molecules include structural modifications to increase lipophilicity or reduce efflux, or the use of nanoparticle-based delivery systems designed to cross the BBB.[11][12][13][14][15] |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| In Vitro IC50 (PRMT1) | 30 nM | Biochemical assay | [1][5][8] |
| In Vitro IC50 (PRMT3) | 119 nM | Biochemical assay | [1][5][8] |
| In Vitro IC50 (PRMT4/CARM1) | 83 nM | Biochemical assay | [1][5][8] |
| In Vitro IC50 (PRMT6) | 4 nM | Biochemical assay | [1][5][8] |
| In Vitro IC50 (PRMT8) | 5 nM | Biochemical assay | [1][5][8] |
| Cellular IC50 (H4R3me2a inhibition in MCF7 cells) | 9 nM | Cell-based assay | [5] |
| Cellular IC50 (H3R2me2a inhibition in HEK293 cells) | 56 nM | Cell-based assay | [5] |
| In Vivo Dosage (Mouse Xenograft Model) | 80 mg/kg (intraperitoneal) | Significant increase in freedom from volumetric endpoint | [3][10] |
| Solubility in DMSO | 57 mg/mL (198.32 mM) | Stock solution preparation | [5][7] |
| Solubility in Ethanol | 53-57 mg/mL | Stock solution preparation | [5][6] |
| Solubility in Water | Insoluble | Formulation consideration | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a preferred method, such as a resazurin-based assay (e.g., alamarBlue) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot for Detection of Asymmetric Dimethylarginine (aDMA)
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for asymmetric dimethylarginine (aDMA).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound and its synergy with DNA damaging agents.
Caption: A typical experimental workflow for in vitro studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 13. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
troubleshooting inconsistent western blot results with MS023
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MS023, a potent and selective inhibitor of type I protein arginine methyltransferases (PRMTs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-active small molecule inhibitor that targets type I protein arginine methyltransferases (PRMTs), which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3][4][5][6] These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, resulting in asymmetric dimethylation.[7] this compound binds to the substrate-binding site of these enzymes, acting as a noncompetitive inhibitor with respect to both SAM and the peptide substrate.[7] By inhibiting type I PRMTs, this compound leads to a global decrease in asymmetric arginine dimethylation (ADMA) and a concurrent increase in monomethylation and symmetric dimethylation.[7] A common downstream effect observed in Western blotting is the potent, concentration-dependent reduction of asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a) and histone H3 at arginine 2 (H3R2me2a).[1][7][8]
Q2: What are the recommended concentrations and treatment times for this compound in cell culture experiments?
The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific biological question. However, published studies provide a general range. For inhibiting PRMT1 activity in MCF7 cells, a 48-hour treatment with this compound in the nanomolar range (e.g., 1.4-1000 nM) has been shown to be effective, with an IC50 of 9 nM for the reduction of H4R3me2a.[2][8] For inhibiting PRMT6 in HEK293 cells, a 20-hour treatment is sufficient, with an IC50 of 56 nM for the reduction of H3R2me2a.[2][8] Some studies have used concentrations up to 5 µM for 72 hours to observe effects on global ADMA levels.[9] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target.
Q3: How should I assess the effectiveness of this compound treatment in my experiment?
The most direct way to measure the effectiveness of this compound is to perform a Western blot and probe for a known downstream marker of type I PRMT activity. A highly recommended readout is the level of asymmetric dimethylation on histone H4 at arginine 3 (H4R3me2a) or total asymmetric dimethylarginine (ADMA) using a pan-ADMA antibody.[7][9] A successful treatment with this compound should result in a significant, dose-dependent decrease in the signal for these markers compared to a vehicle-treated control.[7][9] It is also advisable to use a negative control compound, such as MS094, which is a structurally similar but inactive analog of this compound.[7][10]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various type I PRMTs. This data can be useful for selecting appropriate concentrations for your experiments.
| Target PRMT | IC50 (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
| Data sourced from multiple suppliers and publications.[1][2][3][4][5][6] |
Troubleshooting Inconsistent Western Blot Results with this compound
Problem: I am not observing the expected decrease in my target methylation mark (e.g., ADMA, H4R3me2a) after this compound treatment.
| Possible Cause | Recommended Solution |
| Inactive Compound | Ensure this compound has been stored correctly (typically -20°C or -80°C for stock solutions) and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions from a stock solution for each experiment. |
| Suboptimal Treatment Conditions | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 10 µM). Increase the treatment duration (e.g., 48-72 hours), as the turnover of histone methylation can be slow. |
| Low Target Expression | Confirm that your cell line expresses the target PRMT and that the methylation mark you are probing is detectable under basal conditions. Some cell lines may have very low PRMT1 expression, which correlates with sensitivity to this compound.[9] |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of your target proteins. Ensure complete cell lysis to release nuclear proteins like histones. |
| Antibody Issues | Verify the specificity of your primary antibody for the methylated target. Run a positive control if available. Optimize the primary antibody concentration and incubation time. |
Problem: I am seeing high background or non-specific bands on my Western blot.
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes signal-to-noise ratio. |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature. Consider trying a different blocking agent (e.g., switching from non-fat dry milk to BSA, or vice versa), as some antibodies have preferences.[11] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Ensure the wash buffer contains a detergent like Tween 20 (e.g., 0.05-0.1%).[12] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the blocking and incubation steps.[12] |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid particulates that can cause speckles or high background.[12] |
Problem: The bands for my loading control (e.g., β-actin, GAPDH) are inconsistent across lanes.
| Possible Cause | Recommended Solution |
| Inaccurate Protein Quantification | Be meticulous when performing your protein quantification assay (e.g., BCA, Bradford). Ensure you are within the linear range of the assay. |
| Pipetting Errors | Use calibrated pipettes and be careful to load equal volumes of lysate into each well of the gel. |
| Uneven Protein Transfer | Ensure there are no air bubbles between the gel and the membrane during the transfer setup.[13] Use a roller to gently remove any bubbles.[14] Confirm that your transfer sandwich is assembled correctly and tightly. |
| This compound Affects Loading Control Expression | While less common, some treatments can alter the expression of housekeeping genes. If you consistently see issues, consider testing an alternative loading control or validating your chosen control by Coomassie staining of a parallel gel. |
Visualized Guides and Protocols
This compound Mechanism of Action
Caption: Mechanism of this compound as a Type I PRMT inhibitor.
Standard Western Blot Workflow for this compound Treatment
Caption: Experimental workflow for Western blotting with this compound.
Troubleshooting Logic for Weak/No Signal
Caption: Decision tree for troubleshooting weak Western blot signals.
Detailed Experimental Protocol
Western Blot Analysis of Asymmetric Arginine Dimethylation Following this compound Treatment
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF7) in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 48 hours). Include a DMSO-only well as a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 4-15% gradient gel).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
-
(For PVDF) Briefly activate the membrane in methanol before equilibrating in transfer buffer.[14]
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-ADMA or rabbit anti-H4R3me2a) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-β-actin or anti-H4) to confirm equal protein loading.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target band to the loading control.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Structural Genomics Consortium [thesgc.org]
- 11. bosterbio.com [bosterbio.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 14. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Technical Support Center: Mitigating MS023-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs). Our focus is to help you anticipate, identify, and mitigate potential cellular stress responses in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces cellular stress?
A1: this compound inhibits Type I PRMTs, primarily PRMT1. This inhibition disrupts the proper methylation of proteins involved in mRNA splicing. The subsequent impairment of the splicing machinery leads to the accumulation of unprocessed pre-mRNA and the formation of stable DNA:RNA hybrids, known as R-loops. These R-loops are a source of genomic instability and can lead to DNA double-strand breaks (DSBs), triggering a DNA damage response (DDR) and replication stress.[1][2]
Q2: What are the key cellular stress markers to monitor when using this compound?
A2: The primary and most direct marker of this compound-induced cellular stress is the phosphorylation of histone H2AX at serine 139 (γH2AX), which serves as a sensitive indicator of DNA double-strand breaks.[2][3] Other important markers include the accumulation of R-loops, which can be detected using an S9.6 antibody, and markers of replication stress such as phosphorylated ATR and Chk1. While not a primary reported effect, monitoring markers for oxidative stress (e.g., ROS levels) can also be informative as DNA damage and repair processes can generate reactive oxygen species.
Q3: Is this compound known to induce the Unfolded Protein Response (UPR) or ER stress?
A3: Based on current literature, there is no direct evidence to suggest that this compound is a potent inducer of the Unfolded Protein Response (UPR) or endoplasmic reticulum (ER) stress. The primary stress pathway activated by this compound is the DNA damage response. However, as with any experimental treatment, it is good practice to confirm the absence of off-target stress responses in your specific cell type and experimental conditions if you observe unexpected cellular phenotypes.
Q4: Can this compound treatment lead to cell cycle arrest?
A4: Yes, the DNA damage induced by this compound can activate cell cycle checkpoints, leading to cell cycle arrest.[4][5] This is a protective mechanism to allow time for DNA repair before the cell proceeds through division. The specific phase of arrest may vary depending on the cell type and experimental conditions. Prolonged or severe DNA damage that cannot be repaired can ultimately lead to apoptosis.[4]
Q5: Are there ways to mitigate the cellular stress caused by this compound in my experiments?
A5: Yes. If the goal is to study the on-target effects of PRMT1 inhibition while minimizing the downstream DNA damage-related cytotoxicity, you can consider several strategies. Co-treatment with antioxidants like N-acetylcysteine (NAC) may help alleviate oxidative stress that can be a secondary consequence of DNA damage and repair. Additionally, ensuring optimal cell health and culture conditions can enhance the cell's intrinsic DNA repair capacity. For mechanistic studies, you may also explore co-treatment with inhibitors of the DNA damage response, such as PARP inhibitors, although this can also potentiate the cytotoxic effects of this compound.[2]
Troubleshooting Guides
Issue 1: High levels of γH2AX foci observed at baseline or in control-treated cells.
| Possible Cause | Troubleshooting Step |
| Endogenous DNA Damage: | Ensure cells are healthy and not passaged too many times, which can lead to senescence and baseline DNA damage. |
| Phototoxicity from Imaging: | Minimize exposure of cells to fluorescent light during microscopy. Use neutral density filters and optimize acquisition settings. |
| Antibody Non-specificity: | Run a secondary antibody-only control to check for non-specific binding. Titrate the primary antibody to its optimal concentration. |
| Fixation/Permeabilization Artifacts: | Optimize fixation and permeabilization protocols. Over-fixation or harsh permeabilization can damage DNA. |
Issue 2: Unexpectedly high levels of cell death upon this compound treatment.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration: | Perform a dose-response curve to determine the optimal concentration for your cell line that achieves target inhibition without excessive toxicity. |
| Cell Line Sensitivity: | Different cell lines exhibit varying sensitivities to this compound.[1] Consider using a less sensitive cell line if appropriate for your experimental question. |
| Pre-existing Cellular Stress: | Ensure your cells are not under other stressors (e.g., nutrient deprivation, contamination) that could synergize with this compound-induced stress. |
| Prolonged Treatment Duration: | Perform a time-course experiment to identify the earliest time point at which the desired on-target effect is observed, before widespread cell death occurs. |
Issue 3: Inconsistent or no induction of γH2AX foci after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Ineffective this compound Activity: | Confirm the activity of your this compound stock. Use a positive control for PRMT1 inhibition, such as assessing the global levels of asymmetric dimethylarginine (ADMA) by Western blot. |
| Suboptimal Antibody Performance: | Use a validated anti-γH2AX antibody and include a positive control for DNA damage (e.g., etoposide treatment) to ensure the immunofluorescence protocol is working. |
| Timing of Analysis: | The induction of γH2AX foci is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to capture the peak of the response. |
| Cell-Specific Resistance: | Your cell line may have highly efficient DNA repair mechanisms or low PRMT1 expression, making it resistant to this compound-induced DNA damage.[1] |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on cellular stress markers.
Table 1: Effect of this compound on γH2AX Foci Formation
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in γH2AX Foci (vs. DMSO) | Reference |
| H446 | 5 µM | 48 hours | Significant Increase (p < 0.0001) | [2] |
| H1048 | 5 µM | 48 hours | Significant Increase (p < 0.0001) | [2] |
| SBC5 | 5 µM | 48 hours | Significant Increase (p < 0.0001) | [2] |
| RCC243 | 5 µM | Time-dependent increase | Significant Increase over time | [4] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line | This compound Concentration | Treatment Duration | Fold Change in ROS Levels (vs. Control) | Reference |
| K562 | Not specified | Not specified | Increased mitochondrial and cytosolic ROS | [6] |
| HUVEC | Not specified | Time-dependent | Varied with source and concentration of ROS inducer | [7] |
Note: Direct quantitative data for this compound-induced ROS production is limited in the reviewed literature. The provided data is from general studies on ROS and cellular stress.
Detailed Experimental Protocols
Protocol 1: Detection of γH2AX Foci by Immunofluorescence
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration. Include a positive control for DNA damage (e.g., 10 µM etoposide for 1 hour).
-
Fixation: Aspirate the media and wash once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a validated anti-γH2AX primary antibody (e.g., rabbit anti-γH2AX) diluted in 1% BSA in PBS overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash once with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.
Protocol 2: Measurement of Intracellular ROS using DCFDA
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound or controls as required.
-
DCFDA Loading: Remove the treatment media and wash the cells once with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in pre-warmed serum-free media to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Measurement: After incubation, wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Subtract the background fluorescence from wells with no cells. Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold change in ROS production.
Visualizations
Caption: this compound-induced DNA damage signaling pathway.
Caption: Workflow for γH2AX immunofluorescence.
References
- 1. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systems-level analyses dissociate genetic regulators of reactive oxygen species and energy production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species Differentially Modulate the Metabolic and Transcriptomic Response of Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of MS023 and Other PRMT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical efficacy of MS023, a potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), with other notable PRMT1 inhibitors. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate chemical tools for their studies.
Introduction to PRMT1 Inhibition
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, signal transduction, DNA damage repair, and RNA splicing.[3][4] Dysregulation of PRMT1 activity has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[2][5] A variety of small molecule inhibitors have been developed to probe the function of PRMT1 and for potential therapeutic applications. This guide focuses on comparing the efficacy of this compound to other known PRMT1 inhibitors.
Quantitative Comparison of PRMT1 Inhibitor Efficacy
The following table summarizes the in vitro biochemical potency of this compound and other selected PRMT1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. It indicates how much of a particular drug is needed to inhibit a specific biological process by half.
| Inhibitor | PRMT1 IC50 | Other Type I PRMTs IC50 | Selectivity Notes | Reference(s) |
| This compound | 30 nM | PRMT3: 119 nM, PRMT4: 83 nM, PRMT6: 4 nM, PRMT8: 5 nM | Potent across multiple Type I PRMTs.[6][7][8] | [6][7][8] |
| GSK3368715 | 3.1 nM | PRMT3: 48 nM, PRMT4: 1148 nM, PRMT6: 5.7 nM, PRMT8: 1.7 nM | Highly potent against PRMT1 and PRMT8.[9][10][11] | [9][10][11] |
| AMI-1 | 8.8 µM | Pan-PRMT inhibitor | Broad spectrum inhibitor, also inhibits Type II PRMTs.[1][12][13] | [1][12][13] |
| Furamidine (DB75) | 9.4 µM | Selective for PRMT1 over PRMT5, PRMT6, and PRMT4. | Selective for PRMT1 over several other PRMTs.[10][12] | [10][12] |
| TC-E 5003 | 1.5 µM | No inhibitory activity against CARM1 (PRMT4) and Set7/9. | Selective for PRMT1 over some other methyltransferases.[12][14][15][16] | [12][14][15][16] |
| C-7280948 | 12.75 µM | Not specified | Selective for PRMT1.[17][18][19] | [17][18][19] |
Signaling Pathways and Experimental Workflow
To provide a better understanding of the biological context and experimental procedures, the following diagrams illustrate the PRMT1 signaling pathway and a typical workflow for assessing inhibitor efficacy.
Caption: PRMT1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for PRMT Inhibitor Screening.
Experimental Protocols
Biochemical Efficacy Assessment via Scintillation Proximity Assay (SPA)
This protocol outlines the general procedure for determining the IC50 values of PRMT1 inhibitors using a scintillation proximity assay.[8][20][21][22][23][24]
1. Reagents and Materials:
-
Enzyme: Recombinant human PRMT1
-
Substrate: Biotinylated peptide substrate (e.g., a peptide derived from histone H4)
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Inhibitors: this compound and other compounds of interest, dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: Typically contains Tris-HCl or HEPES buffer, NaCl, EDTA, and DTT at a physiological pH.
-
SPA Beads: Streptavidin-coated scintillation proximity assay beads
-
Microplates: 96-well or 384-well microplates suitable for scintillation counting
-
Instrumentation: Microplate scintillation counter
2. Assay Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer. Prepare a master mix containing the PRMT1 enzyme and the biotinylated peptide substrate in the assay buffer.
-
Reaction Setup:
-
To each well of the microplate, add a small volume of the diluted inhibitor.
-
Add the enzyme/substrate master mix to all wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Methylation Reaction:
-
Initiate the enzymatic reaction by adding [³H]-SAM to each well.
-
Incubate the plate at room temperature for a specific duration (e.g., 60 minutes) to allow for the methylation of the biotinylated substrate.
-
-
Signal Detection:
-
Stop the reaction by adding a solution of unlabeled ("cold") S-adenosyl-L-methionine (SAM) or by adding the SPA beads suspended in a stop buffer.
-
Add the streptavidin-coated SPA beads to each well. The biotinylated and [³H]-methylated substrate will bind to the beads, bringing the radioisotope into close proximity with the scintillant embedded in the beads, thereby generating a light signal.
-
Incubate the plate for a sufficient time to allow for bead settling and binding.
-
Measure the scintillation signal using a microplate scintillation counter.
-
3. Data Analysis:
-
Data Normalization: The raw scintillation counts are typically normalized to the signals from control wells (e.g., wells with no inhibitor for 100% activity and wells with no enzyme for 0% activity).
-
Dose-Response Curves: Plot the normalized percentage of inhibition against the logarithm of the inhibitor concentration.
-
IC50 Determination: The IC50 value is determined by fitting the dose-response curve to a suitable pharmacological model (e.g., a four-parameter logistic equation) using appropriate software.
This guide provides a foundational comparison of this compound with other PRMT1 inhibitors based on their biochemical potency. Researchers are encouraged to consider the specific context of their experimental systems when selecting an inhibitor, as cellular activity and off-target effects can vary.
References
- 1. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PRMT1-cGAS-STING signaling pathway to enhance the anti-tumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT1‐mediated arginine methylation promotes YAP activation and hepatocellular carcinoma proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MS 023 dihydrochloride | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 8. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. TC-E 5003 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 16. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. axonmedchem.com [axonmedchem.com]
- 19. C-7280948 - Immunomart [immunomart.com]
- 20. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Scintillation proximity assay for measurement of RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MS023 and MS094 for Robust Experimentation
In the landscape of epigenetic research, the specific and controlled inhibition of protein arginine methyltransferases (PRMTs) is crucial for elucidating their roles in health and disease. MS023 has emerged as a potent and selective inhibitor of Type I PRMTs, making it a valuable tool for researchers.[1][2][3][4][5] To ensure the validity of experimental findings, a proper negative control is indispensable. MS094, a close structural analog of this compound, was developed to serve this critical role, being inactive in both biochemical and cellular assays.[1][3][6][7] This guide provides a comprehensive comparison of this compound and MS094, supported by experimental data, to assist researchers in the rigorous design and interpretation of their studies.
Unveiling the Functional Distinction: Potency and Selectivity
This compound is a potent, cell-active inhibitor that targets Type I PRMTs, which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3][4][8] These enzymes catalyze the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a key role in various cellular processes.[1][3][9] In stark contrast, MS094 is an inactive analog.[1][3][7] The critical difference in their structures, the substitution of a terminal primary amino group in this compound with a hydroxyl group in MS094, completely abolishes its inhibitory activity against Type I PRMTs.[1]
Biochemical Inhibitory Activity
The inhibitory potency of this compound against various Type I PRMTs has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) values consistently in the nanomolar range. MS094, under the same experimental conditions, shows no significant inhibitory activity.
| Target PRMT | This compound IC50 (nM) | MS094 IC50 | Reference |
| PRMT1 | 30 ± 9 | Inactive | [1][2][8] |
| PRMT3 | 119 ± 14 | Inactive | [1][2][8] |
| PRMT4 | 83 ± 10 | Inactive | [1][2][8] |
| PRMT6 | 4 ± 0.5 | Inactive | [1][2][8] |
| PRMT8 | 5 ± 0.1 | Inactive | [1][2][8] |
Table 1: Biochemical IC50 values of this compound against Type I PRMTs. MS094 is consistently reported as inactive.
This compound demonstrates high selectivity for Type I PRMTs, showing no activity against Type II (PRMT5, PRMT9) and Type III (PRMT7) PRMTs, as well as other classes of methyltransferases like protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) at concentrations up to 10 μM.[1][3][4]
Cellular Activity: On-Target Effects versus Inert Control
The efficacy of this compound and the inertness of MS094 are further validated in cellular contexts. This compound potently reduces the levels of asymmetric dimethylarginine (ADMA) in cells, a direct consequence of Type I PRMT inhibition.
Cellular Inhibition of Histone Methylation
A key substrate for PRMT1 is Histone H4 at arginine 3 (H4R3). This compound treatment leads to a dose-dependent reduction in the asymmetric dimethylation of this residue (H4R3me2a) in various cell lines. Conversely, MS094 treatment does not affect H4R3me2a levels, even at high concentrations.[1][10]
| Cell Line | Assay | This compound IC50 (nM) | MS094 Effect | Reference |
| MCF7 | H4R3me2a levels | 9 ± 0.2 | No inhibition | [2][5] |
| HEK293 | H3R2me2a levels (PRMT6 activity) | 56 ± 7 | Not reported | [1][2] |
Table 2: Cellular IC50 values of this compound on histone methylation marks. MS094 shows no effect on these marks.
Experimental Protocols
To ensure the reproducibility of results, detailed experimental protocols are essential. Below are summaries of common methods used to evaluate the activity of this compound and MS094.
Biochemical PRMT Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-methionine ([3H]-SAM) to a biotinylated peptide substrate by a PRMT enzyme.[2]
-
Reaction Mixture: Prepare a reaction mixture containing the specific PRMT enzyme, biotinylated peptide substrate, and [3H]-SAM in an appropriate assay buffer.
-
Compound Incubation: Add varying concentrations of the test compound (this compound or MS094) to the reaction mixture.
-
Incubation: Allow the enzymatic reaction to proceed for a defined period at a controlled temperature.
-
Detection: Stop the reaction and add streptavidin-coated scintillant beads. The biotinylated peptide binds to the beads, bringing the incorporated [3H]-methyl group in close proximity to the scintillant, which generates a light signal.
-
Measurement: Quantify the signal using a microplate scintillation counter. The reduction in signal in the presence of the inhibitor is used to calculate the IC50 value.
Cellular Histone Methylation Assay (Western Blot)
This method is used to detect changes in the levels of specific histone methylation marks in cells treated with the compounds.[1][10]
-
Cell Culture and Treatment: Plate cells (e.g., MCF7) and allow them to adhere. Treat the cells with various concentrations of this compound or MS094 for a specified duration (e.g., 48 hours).
-
Histone Extraction: Lyse the cells and extract the histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blotting: Separate the histone proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a) and a loading control (e.g., anti-total Histone H4). Subsequently, incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the intensity of the methylation mark to the loading control to determine the relative change in methylation.
Visualizing the Molecular Interactions and Experimental Logic
To further clarify the roles of this compound and MS094, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Type I PRMT Inhibition Protects Against C9ORF72 Arginine-Rich Dipeptide Repeat Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Structural Genomics Consortium [thesgc.org]
Validating MS023 On-Target Effects: A Comparative Guide to siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, establishing the specific on-target effects of a chemical probe is paramount. This guide provides a comparative analysis of MS023, a potent Type I protein arginine methyltransferase (PRMT) inhibitor, and the use of small interfering RNA (siRNA) to validate its mechanism of action. We present supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding.
This compound is a cell-active chemical probe that selectively inhibits Type I PRMTs, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2][3][4][5] These enzymes catalyze the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including signal transduction, RNA metabolism, and gene transcription.[6] Given the potential for off-target effects with any small molecule inhibitor, genetic approaches such as siRNA-mediated knockdown are considered a gold standard for target validation.
Performance Comparison: this compound vs. siRNA
The central principle of validating this compound's on-target effects with siRNA is to determine if the genetic knockdown of a specific PRMT recapitulates the molecular and phenotypic effects observed with this compound treatment. A convergence of outcomes strongly suggests that the effects of this compound are indeed mediated through the intended target.
Quantitative Data Summary
The following table summarizes the comparative effects of this compound treatment and siRNA-mediated knockdown of PRMT1, a key target of this compound, based on findings from various studies.
| Parameter | This compound Treatment | PRMT1 siRNA/shRNA Knockdown | Key Findings & References |
| Target Inhibition | Potent inhibitor of Type I PRMTs with IC50 values in the nanomolar range (e.g., PRMT1 IC50 = 30 nM).[3][5] | Significant reduction in PRMT1 mRNA and protein levels.[1][7] | Both methods effectively reduce the functional activity of PRMT1. |
| Global Arginine Methylation | Dose-dependent decrease in asymmetric dimethylarginine (ADMA) levels.[1][2] | Reduction in ADMA levels, mirroring the effect of this compound.[1][7] | Confirms that both approaches impact the enzymatic activity of PRMT1. |
| Histone Methylation | Potent and concentration-dependent reduction in cellular levels of asymmetric histone H4 arginine 3 dimethylation (H4R3me2a).[2] | Knockdown of PRMT1 results in decreased basal H4R3me2a levels.[2] | Demonstrates a shared molecular consequence of both chemical and genetic inhibition of PRMT1. |
| Cell Viability/Proliferation | Inhibition of cell growth in various cancer cell lines, with sensitivity correlating to PRMT1 expression levels.[1] | Reduced clonogenicity and inhibition of cell proliferation in cancer cell lines.[1][7] | Phenotypic outcomes are consistent between this compound treatment and PRMT1 knockdown. |
| RNA Splicing | Impairs RNA splicing, leading to an increase in DNA:RNA hybrids and DNA double-strand breaks.[1][8] | PRMT1 knockdown has been shown to affect alternative splicing.[9][10] | Suggests a common mechanism of action related to the regulation of RNA processing. |
Experimental Protocols
Validating this compound On-Target Effects Using siRNA
This protocol outlines a typical workflow for validating the on-target effects of this compound by comparing its activity to that of PRMT1 siRNA.
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., MCF7, HEK293, or a relevant cancer cell line) under standard conditions.
-
For this compound treatment, seed cells and allow them to adhere overnight. Treat with a dose-range of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).
2. siRNA Transfection:
-
Design and procure at least two independent siRNAs targeting the mRNA of the PRMT of interest (e.g., PRMT1) and a non-targeting control siRNA.
-
On the day of transfection, dilute the siRNA in an appropriate transfection medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Combine the diluted siRNA and transfection reagent, incubate to allow for complex formation, and then add the complexes to the cells.
-
Incubate the cells for 48-72 hours before proceeding to downstream analysis.
3. Validation of Knockdown:
-
Quantitative RT-PCR (qRT-PCR): Harvest RNA from siRNA-transfected cells and synthesize cDNA. Perform qRT-PCR to quantify the mRNA expression level of the target PRMT, normalized to a housekeeping gene. A significant reduction in target mRNA levels in cells transfected with the target-specific siRNA compared to the non-targeting control confirms successful knockdown.
-
Western Blotting: Lyse cells and perform Western blotting to assess the protein levels of the target PRMT. A marked decrease in protein expression in the target siRNA-treated cells validates the knockdown at the protein level.
4. Comparative Analysis of On-Target Effects:
-
Western Blotting for Methylation Marks: Analyze lysates from both this compound-treated and siRNA-transfected cells for global ADMA levels and specific histone methylation marks like H4R3me2a. A similar reduction in these marks between the two conditions provides strong evidence for on-target activity.
-
Cell-Based Assays: Perform relevant phenotypic assays, such as cell proliferation assays (e.g., MTT or Incucyte), clonogenic survival assays, or cell cycle analysis, on both sets of treated cells. A comparable phenotype between this compound treatment and target PRMT knockdown supports the on-target hypothesis.
-
RNA-Seq and Splicing Analysis: For a more in-depth comparison, perform RNA sequencing to analyze global changes in gene expression and alternative splicing events. A significant overlap in the transcriptomic alterations induced by this compound and the target siRNA would provide comprehensive validation.
Visualizations
Signaling Pathway of PRMT1 Inhibition
Caption: PRMT1 signaling and points of intervention by this compound and siRNA.
Experimental Workflow for Target Validation
Caption: Workflow for comparing this compound effects with siRNA knockdown.
References
- 1. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
MS023 Cross-Reactivity Profile: A Comparative Guide for Researchers
MS023 is a potent, cell-active chemical probe widely used to investigate the biological functions of Type I protein arginine methyltransferases (PRMTs).[1][2][3] Its utility in research is critically dependent on its selectivity for this subclass of methyltransferases. This guide provides a comprehensive comparison of this compound's reactivity against various methyltransferases, supported by experimental data and detailed protocols for researchers seeking to utilize this inhibitor.
Data Presentation: Inhibitor Potency and Selectivity
The inhibitory activity of this compound has been characterized against a broad panel of methyltransferases. The data clearly demonstrates that this compound is a potent inhibitor of Type I PRMTs while exhibiting remarkable selectivity against other classes of methyltransferases.
Table 1: In Vitro Inhibitory Potency of this compound against Protein Arginine Methyltransferases (PRMTs)
| Target Enzyme | PRMT Type | IC50 (nM) |
| PRMT1 | Type I | 30[1][4][5] |
| PRMT3 | Type I | 119[1][4][5] |
| PRMT4 (CARM1) | Type I | 83[1][4][5] |
| PRMT6 | Type I | 4[1][4][5] |
| PRMT8 | Type I | 5[1][4][5] |
| PRMT5 | Type II | Inactive (>10,000)[1] |
| PRMT7 | Type III | Inactive (>10,000)[1] |
| PRMT9 | Type II | Inactive (>10,000)[1] |
Table 2: Selectivity of this compound Against Other Methyltransferase Classes
| Enzyme Class | Activity |
| Protein Lysine Methyltransferases (PKMTs) | Inactive[1][4][6] |
| DNA Methyltransferases (DNMTs) | Inactive[1][4][6] |
As the data indicates, this compound potently inhibits all tested Type I PRMTs, with the highest potency observed for PRMT6 and PRMT8.[1][4][5] Crucially, it shows no significant activity against Type II and Type III PRMTs, nor against protein lysine and DNA methyltransferases, even at concentrations up to 10 μM.[1] This high degree of selectivity makes this compound a valuable tool for specifically probing the function of Type I PRMTs. A structurally similar but inactive analog, MS094, is often used as a negative control in cellular experiments to ensure that observed effects are due to the inhibition of Type I PRMTs.[1][2][3]
Experimental Protocols
The cross-reactivity data for this compound was generated using well-established biochemical and cellular assays. The methodologies for these key experiments are detailed below.
Biochemical Scintillation Proximity Assay (SPA) for IC50 Determination
This in vitro assay quantitatively measures the transfer of a tritiated methyl group from the donor, S-adenosyl-L-methionine ([³H]-SAM), to a peptide substrate by a specific PRMT enzyme.
-
Principle: A biotinylated peptide substrate is used in the reaction. When the PRMT enzyme transfers the radiolabeled methyl group from [³H]-SAM to the peptide, the resulting [³H]-methylated biotinylated peptide is captured by streptavidin-coated scintillant-embedded microplates.[1][4] The proximity of the radioisotope to the scintillant induces light emission, which is detected by a microplate reader. The intensity of the light signal is directly proportional to the enzyme's activity.
-
Protocol Outline:
-
The PRMT enzyme, the biotinylated peptide substrate, and varying concentrations of this compound are pre-incubated in the reaction buffer.
-
The reaction is initiated by the addition of [³H]-SAM.
-
The reaction is allowed to proceed for a set time under linear initial velocity conditions.
-
The reaction is quenched, and the mixture is transferred to a streptavidin-coated FlashPlate®.
-
After an incubation period to allow for the capture of the biotinylated peptide, the radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistical equation.
-
Cellular Target Engagement via Western Blot
This method is used to confirm that this compound engages and inhibits its target PRMTs within a cellular environment by measuring the methylation status of known downstream substrates.
-
Principle: The activity of specific PRMTs can be monitored by using antibodies that recognize specific methylated arginine residues on histone proteins. For example, the asymmetric dimethylation of Histone H4 at arginine 3 (H4R3me2a) is a well-characterized mark of PRMT1 activity, while H3R2me2a is a mark for PRMT6.[1][3] A reduction in these marks upon treatment with this compound indicates target engagement and inhibition.
-
Protocol Outline:
-
Cells (e.g., MCF7 or HEK293) are cultured and treated with various concentrations of this compound or the negative control (MS094) for a specified period (e.g., 20-48 hours).[1][3]
-
Histones are extracted from the cell lysates.
-
Total histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for the methylation mark of interest (e.g., anti-H4R3me2a) and a loading control (e.g., anti-total Histone H4).
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The signal is visualized using chemiluminescence, and band intensities are quantified.
-
The reduction in the specific methylation mark relative to the total histone level is used to determine the cellular potency (IC50) of the inhibitor.[3]
-
Visualization of Inhibitor Selectivity Workflow
The following diagram illustrates the typical workflow for characterizing the selectivity of a methyltransferase inhibitor like this compound.
Caption: Workflow for assessing methyltransferase inhibitor selectivity.
This workflow demonstrates a logical progression from initial biochemical potency determination to broad selectivity screening and finally to validation of on-target activity in a cellular context.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
comparative analysis of MS023 and SGC707
A Comprehensive Comparative Analysis of MS023 and SGC707 for Researchers
In the landscape of epigenetic research, the selective inhibition of protein arginine methyltransferases (PRMTs) has emerged as a promising therapeutic strategy for various diseases, including cancer. Among the chemical probes developed to investigate the function of these enzymes, this compound and SGC707 have garnered significant attention. This guide provides a detailed comparative analysis of this compound, a potent inhibitor of Type I PRMTs, and SGC707, a selective allosteric inhibitor of PRMT3, to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.
At a Glance: Key Differences
| Feature | This compound | SGC707 |
| Target(s) | Pan-Type I PRMTs (PRMT1, PRMT3, PRMT4, PRMT6, PRMT8)[1][2][3][4][5] | PRMT3[6][7][8][9] |
| Mechanism of Action | Non-competitive with SAM and peptide substrate[4] | Allosteric inhibitor[6][7][10] |
| Cellular Effects | Reduces global asymmetric dimethylarginine (ADMA) levels[4] | Specifically inhibits PRMT3-mediated methylation[11] |
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro potency and cellular activity of this compound and SGC707 based on available experimental data.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) |
| This compound | PRMT1 | 30[1][2][3][5] |
| PRMT3 | 119[1][2][3][5] | |
| PRMT4 (CARM1) | 83[1][2][3][5] | |
| PRMT6 | 4[1][2][3][5] | |
| PRMT8 | 5[1][2][3][5] | |
| SGC707 | PRMT3 | 31[7][9][11] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | EC50 / IC50 |
| This compound | MCF7 | Western Blot | H4R3me2a reduction | 9 nM[1] |
| HEK293 | Western Blot | H3R2me2a reduction (PRMT6 activity) | 56 nM[1] | |
| SGC707 | HEK293 | In-Cell Hunter Assay | PRMT3 stabilization | 1.3 µM[7][11] |
| A549 | In-Cell Hunter Assay | PRMT3 stabilization | 1.6 µM[7][11] | |
| HEK293 | Western Blot | H4R3me2a reduction (PRMT3 overexpression) | ~1 µM[12] |
Mechanism of Action and Signaling Pathways
This compound acts as a broad inhibitor of Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This modification plays a crucial role in the regulation of gene transcription, DNA repair, and signal transduction. By inhibiting multiple Type I PRMTs, this compound can have widespread effects on cellular processes.
SGC707, in contrast, exhibits a highly selective, allosteric mechanism of inhibition towards PRMT3. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity. This specificity makes SGC707 a valuable tool for dissecting the specific functions of PRMT3.
Experimental Workflows
A typical workflow for comparing the efficacy and selectivity of this compound and SGC707 involves a combination of biochemical, biophysical, and cellular assays.
Detailed Experimental Protocols
Radiometric Scintillation Proximity Assay (SPA) for IC50 Determination
This assay is a widely used method to measure the activity of PRMTs and the potency of their inhibitors.
Principle: A biotinylated substrate peptide (e.g., a histone tail) is incubated with the PRMT enzyme, the inhibitor, and radiolabeled S-adenosyl-L-methionine ([³H]-SAM). If the enzyme is active, the radiolabeled methyl group is transferred to the peptide. The reaction mixture is then added to streptavidin-coated SPA beads. The biotinylated peptide binds to the beads, bringing the radioactivity in close proximity to the scintillant embedded in the bead, which generates a light signal that can be detected.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the PRMT enzyme (e.g., PRMT1, PRMT3, etc.), the biotinylated peptide substrate, and varying concentrations of the inhibitor (this compound or SGC707) in a suitable reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Initiation of Reaction: Start the reaction by adding a mixture of unlabeled SAM and [³H]-SAM.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 1 hour).
-
Termination and Detection: Stop the reaction by adding an excess of unlabeled SAM or a generic methyltransferase inhibitor. Add streptavidin-coated SPA beads to each well.
-
Signal Measurement: Incubate for 30 minutes to allow the biotin-streptavidin interaction to occur. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Cellular Inhibition of Arginine Methylation
This method is used to assess the ability of the inhibitors to block the methylation of specific substrates within a cellular context.
Principle: Cells are treated with the inhibitor, and then whole-cell lysates are prepared. Proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody that specifically recognizes the methylated form of a known PRMT substrate (e.g., anti-ADMA for global Type I PRMT activity or an antibody against a specific methylated residue like H4R3me2a for PRMT1 activity).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, HEK293) and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or SGC707 for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-ADMA or anti-H4R3me2a) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total histone H3).
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Principle: A solution of the inhibitor is titrated into a solution of the PRMT enzyme in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Protocol:
-
Sample Preparation: Dialyze the purified PRMT enzyme and the inhibitor (this compound or SGC707) extensively against the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the PRMT enzyme into the sample cell and the inhibitor into the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor into the enzyme solution, allowing the system to reach equilibrium after each injection.
-
Data Acquisition: The instrument records the heat change for each injection.
-
Data Analysis: Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
Logical Framework for Compound Selection
The choice between this compound and SGC707 depends on the specific research question.
Conclusion
This compound and SGC707 are both powerful chemical probes for studying the roles of protein arginine methyltransferases. This compound's broad-spectrum inhibition of Type I PRMTs makes it suitable for investigating the overall consequences of blocking this class of enzymes. In contrast, SGC707's high selectivity for PRMT3 allows for the precise dissection of the functions of this particular enzyme. The choice of inhibitor should be guided by the specific biological question being addressed, and the experimental protocols outlined in this guide provide a robust framework for their characterization and comparison.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. licorbio.com [licorbio.com]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Approaches to measuring the activities of protein arginine N-methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
- 10. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
MS023 vs. Pan-PRMT Inhibitors: A Comparative Guide
In the landscape of epigenetic research, protein arginine methyltransferases (PRMTs) have emerged as critical regulators of cellular processes and promising therapeutic targets. Small molecule inhibitors are invaluable tools for dissecting PRMT function and exploring their therapeutic potential. This guide provides a detailed comparison of MS023, a potent and selective inhibitor of Type I PRMTs, with broader-spectrum pan-PRMT inhibitors, offering insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound distinguishes itself as a highly potent and selective inhibitor of Type I PRMTs, demonstrating nanomolar efficacy against PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. In contrast, true pan-PRMT inhibitors like AMI-1 and II757 exhibit a broader inhibitory profile across different PRMT types, including Type II enzymes. However, this broader activity often comes at the cost of potency, as seen with the micromolar inhibitory concentrations of AMI-1. II757 represents a more potent pan-inhibitor with nanomolar efficacy against a wide range of PRMTs. The choice between a type-selective inhibitor like this compound and a pan-inhibitor depends on the specific research question and therapeutic strategy.
Data Presentation: Inhibitor Performance
The following tables summarize the biochemical potency and mechanism of action of this compound and two representative pan-PRMT inhibitors, AMI-1 and II757. It is important to note that the data are compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Biochemical Potency (IC50) of PRMT Inhibitors
| Target PRMT | This compound (nM)[1] | AMI-1 (µM)[2] | II757 (nM)[3] |
| Type I | |||
| PRMT1 | 30 ± 9 | 8.8 - 137 | 16 |
| PRMT3 | 119 ± 14 | Inhibits | Modest Inhibition |
| PRMT4/CARM1 | 83 ± 10 | 74 | 5.05 |
| PRMT6 | 4 ± 0.5 | Inhibits | Potent Inhibition |
| PRMT8 | 5 ± 0.1 | Not Reported | Potent Inhibition |
| Type II | |||
| PRMT5 | Inactive (>10 µM) | Inhibits | Potent Inhibition |
| PRMT9 | Inactive (>10 µM) | Not Reported | Potent Inhibition |
| Type III | |||
| PRMT7 | Inactive (>10 µM) | Not Reported | Modest Inhibition |
Table 2: Mechanism of Action and Selectivity
| Inhibitor | Mechanism of Action | Selectivity Profile |
| This compound | Non-competitive with both S-adenosylmethionine (SAM) and peptide substrate.[1] | Highly selective for Type I PRMTs over Type II and Type III PRMTs, as well as a broad panel of other epigenetic modifiers.[1] |
| AMI-1 | Blocks peptide-substrate binding.[2] | Pan-inhibitor of PRMTs, targeting PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6.[2] |
| II757 | Competitive with SAM.[3] | Pan-inhibitor of PRMTs, targeting all eight tested PRMTs with varying potency. Shows selectivity for PRMTs over other methyltransferases.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key experiments used to characterize PRMT inhibitors.
Biochemical PRMT Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
-
Reaction Setup: Prepare a reaction mixture containing the specific PRMT enzyme, a histone or peptide substrate (e.g., Histone H4), and the test inhibitor at various concentrations in a suitable reaction buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM NaCl, 1 mM DTT).
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Detection: Spot the reaction mixture onto filter paper, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Western Blot for Histone Arginine Methylation
This method assesses the ability of an inhibitor to modulate PRMT activity within a cellular context by detecting changes in the methylation status of histone proteins.
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 or HEK293) and allow them to adhere. Treat the cells with the PRMT inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).
-
Histone Extraction: Lyse the cells and isolate the nuclear fraction. Extract histone proteins using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).
-
SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a for Type I PRMT activity). Also, probe with an antibody against a total histone (e.g., anti-Histone H3) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the methylated histone signal to the total histone signal to determine the relative change in histone methylation.
Mandatory Visualization
PRMT Signaling and Inhibition Points
The following diagram illustrates the classification of protein arginine methyltransferases and highlights the targets of this compound and pan-PRMT inhibitors.
Caption: Classification of PRMTs and inhibitor targets.
Experimental Workflow for PRMT Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel PRMT inhibitor.
Caption: Workflow for PRMT inhibitor development.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating MS023-Induced Phenotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the cellular phenotypes induced by MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs). We present detailed experimental protocols and quantitative data comparisons to assist in the robust validation of this compound's on-target and downstream effects.
Validating the Primary Effect: Inhibition of Arginine Methylation
This compound is designed to inhibit Type I PRMTs, leading to a global decrease in asymmetric dimethylarginine (ADMA) and a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA). Validating this primary, on-target effect is the foundational step in confirming the mechanism of action of this compound.
Comparison of Methods to Validate Changes in Arginine Methylation
| Method | Principle | Advantages | Disadvantages | Throughput |
| Western Blot | Utilizes specific antibodies to detect global levels of ADMA, SDMA, and MMA on total cellular proteins or specific histones (e.g., H4R3me2a). | Widely accessible, relatively inexpensive, provides semi-quantitative data on global methylation changes. | Antibody specificity can be a concern, provides a global average rather than site-specific information. | Low to Medium |
| Mass Spectrometry-based Proteomics | Identifies and quantifies post-translational modifications, including arginine methylation, on a proteome-wide scale. Methods like SILAC or label-free quantification can be used. | Unbiased and highly specific, provides site-specific information, can identify novel PRMT substrates. | Requires specialized equipment and bioinformatics expertise, can be expensive and time-consuming. | Low |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. A shift in the melting temperature of PRMTs in the presence of this compound confirms direct target engagement. | Confirms direct physical interaction between this compound and its target PRMTs in a cellular context. | Does not directly measure changes in methylation, requires specific antibodies for each PRMT isoform for Western blot-based readout. | Medium |
| Inactive Analog Control (MS094) | MS094 is a structurally similar but biologically inactive analog of this compound. Comparing the effects of this compound to MS094 helps to distinguish specific on-target effects from non-specific or off-target effects. | Provides a crucial negative control to ensure observed phenotypes are due to Type I PRMT inhibition. | Does not provide information on which specific Type I PRMT is responsible for the phenotype. | High |
| Genetic Knockdown/Knockout | Silencing the expression of specific PRMTs (e.g., PRMT1) using siRNA, shRNA, or CRISPR/Cas9. Phenotypes observed upon this compound treatment should be recapitulated by the genetic knockdown of the relevant PRMT. | Provides strong evidence for the involvement of a specific PRMT in the observed phenotype. | Potential for off-target effects of knockdown reagents, compensatory changes in other PRMTs may occur. | Medium |
Experimental Protocols
Western Blot for Arginine Methylation
-
Cell Lysis: Treat cells with this compound or a vehicle control (e.g., DMSO) for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for ADMA, SDMA, MMA, or specific methylated histone marks (e.g., anti-H4R3me2a). Incubate with a loading control antibody (e.g., anti-Actin or anti-Histone H3).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to the loading control.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension and heat individual aliquots to a range of different temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Detection: Analyze the soluble fraction by Western blot using antibodies against the target PRMTs (e.g., PRMT1, PRMT6).
-
Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the this compound-treated samples compared to the control indicates target engagement.
Validating this compound-Induced Cellular Phenotypes
Beyond the direct inhibition of methylation, this compound induces several downstream cellular phenotypes. Orthogonal validation of these phenotypes is crucial to fully understand the biological consequences of Type I PRMT inhibition.
Comparison of Methods for Validating Cell Growth Inhibition
| Method | Principle | Advantages | Disadvantages | Throughput |
| MTT/WST-1 Assay | Measures the metabolic activity of viable cells through the reduction of a tetrazolium salt to a colored formazan product. | Inexpensive, simple, and widely used. | Can be affected by changes in cellular metabolism that are independent of cell number. | High |
| Resazurin (alamarBlue) Assay | Measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells. | More sensitive than MTT/WST-1, non-toxic to cells, allowing for kinetic measurements. | Can also be influenced by changes in cellular redox state. | High |
| ATP-based Assay (e.g., CellTiter-Glo) | Measures the amount of ATP present, which is proportional to the number of viable cells. | Highly sensitive and rapid, less prone to artifacts from metabolic changes. | More expensive than colorimetric assays. | High |
| Direct Cell Counting | Manually or automatically counting the number of cells using a hemocytometer or an automated cell counter. | Provides a direct measure of cell number. | Can be laborious and time-consuming for a large number of samples. | Low |
Comparison of Methods for Validating RNA Splicing Defects
| Method | Principle | Advantages | Disadvantages | Throughput |
| RT-PCR (semi-quantitative or qPCR) | Measures the relative abundance of different splice isoforms of a specific gene using primers designed to amplify across exon-exon junctions. | Relatively simple and inexpensive, good for validating splicing changes in a small number of genes. | Not suitable for genome-wide analysis, requires prior knowledge of the splicing event. | Medium |
| RNA-Sequencing (RNA-Seq) | Provides a comprehensive and unbiased view of the entire transcriptome, allowing for the discovery and quantification of differential splicing events on a genome-wide scale. | Unbiased and comprehensive, can identify novel splicing events. | Expensive, requires significant bioinformatics analysis. | Low to Medium |
Comparison of Methods for Validating R-loop Formation
| Method | Principle | Advantages | Disadvantages | Throughput |
| DRIP-Seq (DNA-RNA Immunoprecipitation Sequencing) | Uses the S9.6 antibody, which specifically recognizes DNA:RNA hybrids, to immunoprecipitate R-loop-containing DNA fragments, followed by high-throughput sequencing. | Genome-wide and quantitative. | S9.6 antibody may have some cross-reactivity with other nucleic acid structures. | Low |
| R-ChIP/DRIVE-Seq | Utilizes a catalytically inactive version of RNase H1, which binds to DNA:RNA hybrids, for chromatin immunoprecipitation followed by sequencing. | Offers an alternative to antibody-based methods, potentially with different biases. | Requires expression of the tagged inactive RNase H1. | Low |
| Immunofluorescence with S9.6 Antibody | Visualizes R-loops in individual cells by staining with the S9.6 antibody. | Provides single-cell resolution and spatial information. | Semi-quantitative, may be prone to antibody artifacts. | Medium |
Comparison of Methods for Validating DNA Double-Strand Breaks (DSBs)
| Method | Principle | Advantages | Disadvantages | Throughput |
| γH2AX Immunofluorescence | Detects the phosphorylation of histone H2AX (γH2AX), which occurs rapidly at the sites of DSBs, by immunofluorescence microscopy. | Highly sensitive and specific marker for DSBs, provides single-cell information. | Foci counting can be subjective and time-consuming. | Medium |
| Comet Assay (Single-Cell Gel Electrophoresis) | Measures DNA fragmentation in individual cells. Damaged DNA migrates further in an electric field, forming a "comet tail". | Sensitive for detecting various types of DNA damage, including DSBs. | Does not specifically identify DSBs. | Medium |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Widely used for detecting apoptosis-related DNA fragmentation. | Not specific for DSBs and can also label single-strand breaks. | High |
Visualizing the Validation Workflow and Underlying Pathways
To provide a clearer understanding of the relationships between this compound, its target, and the resulting phenotypes, the following diagrams illustrate the key pathways and validation strategies.
comparing the in vitro and in vivo effects of MS023
A comprehensive comparison of the in vitro and in vivo effects of MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), is crucial for researchers in drug discovery and development. This compound has emerged as a valuable chemical probe for elucidating the biological functions of PRMTs and as a potential therapeutic agent in various diseases, including cancer.[1] This guide provides a detailed overview of its activity, supported by experimental data and protocols.
This compound demonstrates potent and selective inhibition of Type I PRMTs in biochemical assays.[2] Its activity has been characterized across a panel of PRMT enzymes, revealing a preference for this subclass over Type II and Type III PRMTs, as well as other methyltransferases.[2][3]
Quantitative Data: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| PRMT1 | 30 | Cell-free |
| PRMT3 | 119 | Cell-free |
| PRMT4 (CARM1) | 83 | Cell-free |
| PRMT6 | 4 | Cell-free |
| PRMT8 | 5 | Cell-free |
| PRMT1 (in MCF7 cells) | 9 | Cellular |
| PRMT6 (in HEK293 cells) | 56 | Cellular |
This data is compiled from multiple sources.[2][4][5]
In cellular assays, this compound effectively reduces the levels of asymmetric dimethylarginine (ADMA) marks. Specifically, it potently inhibits the methylation of histone H4 at arginine 3 (H4R3me2a), a primary target of PRMT1, in MCF7 breast cancer cells.[1][3] It also decreases histone H3 at arginine 2 (H3R2me2a) levels, a mark associated with PRMT6 activity, in HEK293 cells.[1][5] Furthermore, treatment with this compound leads to a global reduction in ADMA while concurrently increasing levels of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[3] Beyond its effects on histone methylation, this compound has been shown to inhibit cell growth and can induce growth arrest at low concentrations.[2]
Signaling Pathway: this compound Mechanism of Action
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Validating MS023 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay and Alternatives
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular context is a critical step in the validation of novel therapeutics. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and alternative methods for validating the target engagement of MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs).
This compound has demonstrated significant potential in preclinical studies by targeting PRMT1, an enzyme implicated in various cancers.[1][2] The primary mechanism of action of this compound involves the inhibition of PRMT1, which disrupts downstream processes such as RNA splicing and DNA damage repair, ultimately leading to anti-tumor effects.[3][4] This guide will delve into the experimental validation of this compound's engagement with its primary target, PRMT1, utilizing CETSA and comparing its performance with other established techniques.
Comparison of Target Engagement Validation Methods
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput and quantitative output. Here, we compare CETSA with two other label-free methods: Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX).
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Stability of Proteins from Rates of Oxidation (SPROX) |
| Principle | Ligand binding alters the thermal stability of the target protein, measured as a change in the melting temperature (Tm).[5] | Ligand binding protects the target protein from proteolytic degradation.[6] | Ligand binding alters the solvent accessibility of methionine residues, which is measured by their oxidation rate in the presence of a chemical denaturant.[7] |
| Readout | Western Blot, Mass Spectrometry (MS), AlphaScreen, Proximity Ligation Assay (PLA).[8][9] | Western Blot, Mass Spectrometry (MS).[6] | Mass Spectrometry (MS).[7] |
| Quantitative Output | EC50 from Isothermal Dose-Response Fingerprints (ITDRF), ΔTm.[10] | Dose-dependent protection from proteolysis.[11] | Thermodynamic parameters of protein stability (e.g., ΔG, m-value). |
| This compound Specific Data | A significant thermal shift of ~12°C for PRMT1 has been observed in HT-29 cells treated with this compound.[12] | No specific quantitative data for this compound is readily available in the public domain. | No specific quantitative data for this compound is readily available in the public domain. |
| Advantages | Applicable in intact cells and tissues, providing physiologically relevant data. High-throughput versions are available.[13][14] | Does not require thermal denaturation, which can be advantageous for proteins sensitive to heat.[11] | Provides detailed thermodynamic information about protein stability and ligand binding. |
| Limitations | Not all proteins exhibit a significant thermal shift upon ligand binding. Can be lower throughput in its traditional Western Blot format.[14] | The degree of protection can be subtle and difficult to quantify precisely. Requires careful optimization of protease concentration and digestion time.[11] | Requires methionine residues in the protein of interest. The experimental setup and data analysis can be complex. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to replicate and validate the findings.
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol is based on the principles of CETSA to detect the thermal stabilization of PRMT1 upon this compound binding in intact cells, followed by Western Blot analysis.[12]
1. Cell Culture and Treatment:
-
Culture human colon cancer cells (HT-29) in appropriate media until they reach 80-90% confluency.
-
Treat the cells with either this compound (e.g., 10 µM) or DMSO (vehicle control) for a specified time (e.g., 2 hours) at 37°C.
2. Heating Step:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 75°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PRMT1 and a loading control (e.g., β-actin).
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the amount of soluble PRMT1 at each temperature.
5. Isothermal Dose-Response Fingerprint (ITDRF) CETSA:
-
To determine the EC50 of this compound, treat cells with a range of this compound concentrations at 37°C.
-
Heat all samples at a single, fixed temperature (e.g., a temperature where a significant difference in PRMT1 stability was observed in the initial CETSA experiment).
-
Analyze the samples by Western Blot as described above and plot the percentage of soluble PRMT1 against the this compound concentration to determine the EC50 value.[10]
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol outlines the general steps for a DARTS experiment to assess the protective effect of this compound on PRMT1 against proteolysis.
1. Cell Lysis and Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
2. Compound Incubation:
-
Aliquot the cell lysate and incubate with either this compound at various concentrations or a vehicle control for a defined period (e.g., 1 hour) at room temperature.
3. Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each lysate aliquot. The optimal protease concentration and digestion time need to be empirically determined to achieve partial digestion of the target protein in the absence of the ligand.
-
Incubate the samples for a specific time (e.g., 15-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
4. Western Blot Analysis:
-
Analyze the samples by SDS-PAGE and Western Blot using an antibody against PRMT1 to assess the extent of protein protection from degradation.
Stability of Proteins from Rates of Oxidation (SPROX) Protocol
This protocol provides a general workflow for SPROX to measure changes in PRMT1 stability upon this compound binding.
1. Sample Preparation:
-
Prepare cell lysates as in the DARTS protocol.
-
Aliquot the lysate into a series of tubes containing increasing concentrations of a chemical denaturant (e.g., guanidinium chloride).
-
Add this compound or a vehicle control to each set of denaturant-containing aliquots.
2. Oxidation Reaction:
-
Initiate the oxidation of methionine residues by adding hydrogen peroxide (H2O2) to each sample.
-
Quench the reaction after a specific time with a quenching agent.
3. Protein Digestion and Mass Spectrometry:
-
Reduce, alkylate, and digest the proteins in each sample with trypsin.
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Identify and quantify the oxidized and unoxidized methionine-containing peptides for PRMT1.
-
Plot the extent of oxidation as a function of denaturant concentration to generate protein unfolding curves and determine thermodynamic parameters.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Application of quantitative protein mass spectrometric data in the early predictive analysis of target engagement by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 14. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of MS023 Against Type II PRMTs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of MS023, a known Type I protein arginine methyltransferase (PRMT) inhibitor, against Type II PRMTs. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with selective Type II PRMT inhibitors to offer a comprehensive assessment of this compound's selectivity profile.
Introduction to Protein Arginine Methyltransferases (PRMTs)
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. This post-translational modification plays a critical role in a wide array of cellular processes, including signal transduction, transcriptional regulation, RNA processing, and DNA repair. Mammalian PRMTs are classified into three main types based on their catalytic activity.[1]
-
Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[1]
-
Type II PRMTs (PRMT5, PRMT9) catalyze the formation of MMA and symmetric dimethylarginine (sDMA).[1]
-
Type III PRMTs (PRMT7) exclusively catalyze the formation of MMA.[1]
Given their involvement in various diseases, including cancer, selective inhibition of PRMTs has emerged as a promising therapeutic strategy. This compound has been identified as a potent, cell-active inhibitor of Type I PRMTs.[1][2] This guide focuses on evaluating its selectivity specifically against Type II PRMTs.
Comparative Selectivity Profile of PRMT Inhibitors
The selectivity of a chemical probe is paramount for its utility in dissecting the specific functions of its target enzymes. The following tables summarize the in vitro biochemical potency and selectivity of this compound in comparison to established selective Type II PRMT inhibitors, GSK591 (also known as EPZ015666) and LLY-283.
Table 1: Inhibitory Activity (IC50/Ki) Against PRMT Family Members
| Compound | Target PRMT Type | PRMT1 (nM) | PRMT3 (nM) | PRMT4 (nM) | PRMT5 (nM) | PRMT6 (nM) | PRMT8 (nM) | PRMT9 (nM) |
| This compound | Type I | 30 | 119 | 83 | >10,000 | 4 | 5 | >10,000 |
| GSK591 (EPZ015666) | Type II | >50,000 | >50,000 | >50,000 | 4 (IC50) / 5 (Ki) | >50,000 | >50,000 | >40,000 |
| LLY-283 | Type II | Inactive | Inactive | Inactive | 22 (IC50) | Inactive | Inactive | Not Reported |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9]
Table 2: Summary of Selectivity
| Compound | Primary Target(s) | Selectivity Profile | Negative Control |
| This compound | PRMT1, PRMT3, PRMT4, PRMT6, PRMT8 | Highly selective for Type I PRMTs. Completely inactive against Type II and Type III PRMTs at concentrations up to 10 µM.[1][2] | MS094 (inactive analog)[1][10] |
| GSK591 (EPZ015666) | PRMT5 | Highly selective for PRMT5, with over 20,000-fold selectivity against other protein methyltransferases.[11] | SGC2096 (inactive analog)[12] |
| GSK3326595 | PRMT5 | Potent and selective PRMT5 inhibitor with >4,000-fold selectivity over a panel of 20 other methyltransferases.[3][7] | Not specified in the provided results. |
| LLY-283 | PRMT5 | Selective for PRMT5 over other methyltransferases, including related family members.[5] Inactive against PRMT1 and PRMT4.[9] | LLY-284 (less active diastereomer)[5] |
As the data clearly indicates, this compound is a potent inhibitor of Type I PRMTs but exhibits no significant activity against the Type II PRMTs, PRMT5 and PRMT9, at high concentrations.[1] This demonstrates the high selectivity of this compound for the Type I subfamily of these enzymes. In contrast, GSK591, GSK3326595, and LLY-283 are potent and highly selective inhibitors of PRMT5, the primary Type II PRMT.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to assess inhibitor selectivity, the following diagrams illustrate the PRMT signaling pathway and a general workflow for a biochemical inhibition assay.
Detailed Experimental Methodologies
The assessment of inhibitor selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize PRMT inhibitors.
In Vitro Biochemical Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay quantitatively measures the enzymatic activity of PRMTs and the inhibitory potential of compounds like this compound.
Principle: The Scintillation Proximity Assay (SPA) is a homogeneous and rapid method for measuring enzyme activity.[13] It utilizes biotinylated peptide substrates and [³H]-S-adenosylmethionine ([³H]-SAM) as the methyl donor. When the [³H]-methyl group is transferred to the biotinylated peptide, the resulting radiolabeled product is captured by streptavidin-coated SPA beads. The proximity of the beta particles emitted from the tritium to the scintillant within the beads generates a light signal that is proportional to the amount of methylation.[14][15]
Protocol:
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the specific PRMT enzyme (e.g., PRMT5), a biotinylated peptide substrate (e.g., a histone H4-derived peptide), and a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT).
-
Compound Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the wells.
-
Initiation of Reaction: Start the methylation reaction by adding [³H]-SAM to each well.
-
Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60-120 minutes) to allow for the enzymatic reaction to proceed.
-
Quenching and Detection: Stop the reaction by adding a quenching buffer. Subsequently, add streptavidin-coated SPA beads to each well.
-
Signal Measurement: After a brief incubation to allow the biotinylated product to bind to the beads, measure the light emission using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target protein within a cellular environment.
Principle: The binding of a ligand (e.g., an inhibitor) to its target protein can increase the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified. A ligand-induced stabilization will result in more of the target protein remaining in the soluble fraction at higher temperatures compared to untreated cells.
Protocol:
-
Cell Treatment: Culture cells to an appropriate confluency and treat with the desired concentration of the inhibitor (e.g., this compound) or vehicle control for a specific duration (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction is then quantified, typically by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Western Blotting for Histone Methylation Marks
This method is used to assess the effect of PRMT inhibitors on the methylation status of their substrates, such as histones, in a cellular context.
Principle: Western blotting uses specific antibodies to detect proteins of interest that have been separated by size via gel electrophoresis and transferred to a membrane. To assess PRMT activity, antibodies that specifically recognize asymmetrically or symmetrically dimethylated arginine residues on histones (e.g., anti-H4R3me2a for Type I PRMTs or anti-SmD3-sDMA for Type II PRMTs) are used.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PRMT inhibitor or vehicle control for a desired time. Harvest the cells and lyse them to extract total protein or isolate histones via acid extraction.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE. For histones, a higher percentage polyacrylamide gel (e.g., 15-18%) is often used.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or H4) to determine the relative change in histone methylation.
Conclusion
The available experimental data unequivocally demonstrates that this compound is a highly selective inhibitor of Type I PRMTs. Biochemical assays show potent inhibition of PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, with no significant activity against the Type II PRMTs, PRMT5 and PRMT9. This high degree of selectivity makes this compound a valuable chemical tool for specifically investigating the biological roles of Type I PRMTs without the confounding effects of inhibiting Type II PRMTs. For researchers studying the functions of Type II PRMTs, selective inhibitors such as GSK591, GSK3326595, or LLY-283 are the appropriate tools. The detailed experimental protocols provided in this guide offer a starting point for researchers to independently verify and expand upon these findings in their own experimental systems.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. GSK591 | Structural Genomics Consortium [thesgc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of type I PRMTs reforms muscle stem cell identity enhancing their therapeutic capacity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of MS023: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling MS023 must adhere to strict disposal procedures to ensure personal safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating careful management of its waste.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Required PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, whether as a pure substance or in solution, involves a systematic approach to prevent contamination and ensure compliance with hazardous waste regulations.
-
Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless they are compatible. Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The container must have a secure screw-on cap.[3]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).
-
-
Waste Collection:
-
Solid Waste: Dispose of solid this compound directly into the designated hazardous waste container.[3]
-
Liquid Waste: Carefully pour liquid waste containing this compound into the designated liquid hazardous waste container. Avoid splashing.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must also be disposed of as hazardous waste in the solid waste container.
-
-
Storage:
-
Final Disposal:
Accidental Release and Spill Management
In the event of an accidental spill of this compound, immediate action is required to contain and clean up the material safely.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation: Increase ventilation in the area, if safe to do so.
-
Contain the Spill: For liquid spills, use an absorbent, liquid-binding material such as diatomite or universal binders to contain the spill.[1][2]
-
Clean the Area:
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Class (Oral) | Category 4 (Harmful if swallowed) | [1] |
| GHS Hazard Class (Aquatic) | Category 1 (Very toxic to aquatic life) | [1] |
| GHS Hazard Class (Chronic Aquatic) | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling MS023
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs). Adherence to these protocols is essential to ensure personal safety and minimize environmental impact.
Chemical and Physical Properties
This compound is a chemical probe used in research to study the role of PRMTs in various biological processes, including cancer and viral replication.[1][2][3] It is crucial to be aware of its physical and chemical properties for safe handling.
| Property | Value |
| IUPAC Name | 3-(((2-amino-ethyl)-methyl-amino)-methyl)-4-(4-(1-methyl-ethoxy)-phenyl)-1H-pyrrole[1] |
| Molecular Formula | C17H25N3O[1][2][] |
| Molecular Weight | 287.4 g/mol [1][2][5] |
| Appearance | Solid powder[] |
| Solubility | Soluble in DMSO and Ethanol. Not soluble in water.[2][] |
| Storage | Store at -20°C for long-term (powder) or -80°C (in solvent).[][6] |
Hazard Identification and Personal Protective Equipment (PPE)
A Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6] Therefore, strict adherence to PPE protocols is mandatory.
| PPE Category | Required Equipment | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[6][7][8][9][10] | Protects against splashes and aerosols.[9][10] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile).[6][7][8][9][10] | Prevents skin contact with the compound.[9] |
| Body Protection | Impervious lab coat or clothing.[6][7][9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator.[6][7][9] | Required when handling the powder form to avoid inhalation.[6] |
Operational Plan for Handling this compound
This section outlines the step-by-step procedure for safely preparing and using this compound in a laboratory setting.
Reconstitution and Dilution
This compound is typically supplied as a solid powder and needs to be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[][5]
-
Preparation: Conduct all weighing and initial reconstitution of the powdered form of this compound within a chemical fume hood to minimize inhalation risk.
-
Solvent: Use fresh, anhydrous DMSO for optimal solubility.[5][11]
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM or 57 mg/mL in DMSO) which can be further diluted to working concentrations.[5]
-
Storage: Store stock solutions at -80°C to maintain stability.[6][12]
Experimental Use (Cell-Based Assays)
This compound is frequently used in cell-based assays to inhibit Type I PRMTs.[1][5][12]
-
Cell Treatment: Add the diluted this compound solution to cell cultures at the desired final concentration.
-
Incubation: Incubate the cells for the specified period as per the experimental protocol (e.g., 20 to 48 hours).[1][12]
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as Western blotting to assess protein methylation levels.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and cell culture media, must be considered chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of all contaminated solid waste in a designated hazardous waste container.
-
Disposal Procedure: Dispose of all this compound waste through an approved waste disposal plant, following all local and institutional regulations.[6] Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[6]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a cell-based experiment using this compound.
Caption: Workflow for a typical cell-based experiment using this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound|1831110-54-3|MSDS [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. research.uci.edu [research.uci.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
